molecular formula C37H46N3O7P B12381340 5'-O-DMTr-dU-methyl phosphonamidite

5'-O-DMTr-dU-methyl phosphonamidite

Cat. No.: B12381340
M. Wt: 675.7 g/mol
InChI Key: UNJWIRFVFZYKSL-RIUJVVMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-DMTr-dU-methyl phosphonamidite is a critical phosphoramidite monomer used in the solid-phase synthesis of oligonucleotides, specifically for incorporating deoxyuridine analogs into DNA strands. Its primary research value lies in the creation of antisense oligonucleotides and other therapeutic nucleic acids that feature a methylphosphonate backbone. This methylphosphonate internucleoside linkage is isoelectronic to the natural phosphodiester but is uncharged, which significantly enhances the oligonucleotide's stability against nucleases and improves its cellular uptake [a fact confirmed by supplier product listings like those from Sigma-Aldrich]. The 5'-O-DMT (4,4'-Dimethoxytrityl) group serves as a protecting group during synthesis, allowing for the step-wise elongation of the oligonucleotide chain on automated synthesizers. The mechanism of action for oligonucleotides synthesized using this reagent often involves sequence-specific binding to target mRNA or DNA, leading to gene expression knockdown via mechanisms such as RNase H-mediated cleavage or steric blockade. This makes this compound an indispensable tool for researchers in drug discovery, molecular biology, and the development of genetic therapies. The product is offered with strict quality control, including HPLC and NMR verification, to ensure high purity and reliability for sensitive research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C37H46N3O7P

Molecular Weight

675.7 g/mol

IUPAC Name

1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C37H46N3O7P/c1-25(2)40(26(3)4)48(7)47-32-23-35(39-22-21-34(41)38-36(39)42)46-33(32)24-45-37(27-11-9-8-10-12-27,28-13-17-30(43-5)18-14-28)29-15-19-31(44-6)20-16-29/h8-22,25-26,32-33,35H,23-24H2,1-7H3,(H,38,41,42)/t32-,33-,35-,48?/m1/s1

InChI Key

UNJWIRFVFZYKSL-RIUJVVMPSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O

Canonical SMILES

CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMTr-dU-methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical tools used in oligonucleotide synthesis is paramount. This guide provides a comprehensive overview of 5'-O-DMTr-dU-methyl phosphonamidite, a key building block in the creation of modified nucleic acid chains.

The Core Structure: A Tripartite Molecule

This compound is a modified deoxynucleoside phosphoramidite. Its structure can be conceptually broken down into three fundamental components, each with a specific function in the process of automated solid-phase oligonucleotide synthesis. The full chemical name is 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(methyl)(N,N-diisopropylamino)phosphonamidite[1].

  • The 5'-O-DMTr Group: A 4,4'-Dimethoxytrityl (DMTr) group is attached to the 5' hydroxyl function of the deoxyribose sugar. This bulky, acid-labile protecting group is crucial for solid-phase synthesis. It prevents unwanted reactions at the 5' position during the coupling of phosphoramidites and its removal (detritylation) with a mild acid allows for the stepwise elongation of the oligonucleotide chain.

  • 2'-deoxyuridine (dU): This is the central part of the molecule, consisting of a uracil (B121893) nucleobase linked to a 2'-deoxyribose sugar. This core provides the basic structure of a deoxyribonucleoside that will be incorporated into the growing oligonucleotide chain.

  • The 3'-O-methyl phosphonamidite Group: This is the reactive moiety of the molecule, attached to the 3' hydroxyl group of the deoxyribose sugar. It consists of a phosphorus atom bonded to a methyl group, a diisopropylamino group, and the 3' oxygen of the deoxyuridine. During oligonucleotide synthesis, this group is activated and couples with the free 5' hydroxyl group of the growing oligonucleotide chain attached to the solid support, forming a methyl phosphonate (B1237965) internucleotide linkage. Oligonucleotides containing methyl phosphonate linkages are noted for being uncharged and resistant to nuclease degradation[2].

G cluster_dU 2'-deoxyuridine (dU) Core Deoxyribose Deoxyribose Sugar Uracil Uracil Base Deoxyribose->Uracil N1-glycosidic bond Phosphonamidite 3'-O-methyl phosphonamidite (Reactive Group) Deoxyribose->Phosphonamidite 3' phosphoester linkage DMTr 5'-O-DMTr (Protecting Group) DMTr->Deoxyribose 5' ether linkage G Start Start with solid support -linked nucleoside Detritylation 1. Detritylation: Remove 5'-DMTr group with acid Start->Detritylation Coupling 2. Coupling: Add 5'-O-DMTr-dU-methyl phosphonamidite and activator Detritylation->Coupling Capping 3. Capping: Acetylate unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Oxidize phosphite (B83602) triester to phosphonate Capping->Oxidation End Elongated chain ready for next cycle Oxidation->End End->Detritylation Repeat for next monomer

References

Properties of methylphosphonate oligonucleotide backbone.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties of the Methylphosphonate (B1257008) Oligonucleotide Backbone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides have emerged as a powerful class of therapeutic agents capable of modulating gene expression with high specificity. However, the native phosphodiester (PO) backbone of DNA and RNA is susceptible to rapid degradation by cellular nucleases, limiting its therapeutic utility. The methylphosphonate (MPO) oligonucleotide, one of the earliest and most extensively studied backbone modifications, addresses this limitation by replacing one of the non-bridging phosphoryl oxygens with a non-ionic methyl group.[1][2][3] This modification confers a range of unique physicochemical and biological properties, making MPOs valuable tools for antisense applications and research.

This guide provides a comprehensive overview of the core properties of the methylphosphonate oligonucleotide backbone, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key concepts to aid researchers in their application.

Core Physicochemical Properties

The defining feature of the MPO backbone is the replacement of a charged phosphodiester linkage with a neutral methylphosphonate group. This fundamental change has several important consequences.

1. Neutral Charge and Chirality The methylphosphonate linkage is electrically neutral at physiological pH, a stark contrast to the polyanionic nature of native nucleic acids.[4][5] This neutrality was initially thought to enhance cellular uptake by facilitating passive diffusion across lipid membranes, although the primary uptake mechanism is now understood to be endocytosis.[5][6]

A critical consequence of this modification is the introduction of a chiral center at the phosphorus atom for each linkage.[1] MPOs are therefore synthesized as a complex mixture of diastereomers, with 2^(n-1) possible stereoisomers for an oligonucleotide of 'n' bases.[1] These diastereomers are designated as RP and SP configurations, which can have significantly different effects on hybridization affinity and nuclease resistance.[1][7]

cluster_PO Phosphodiester Linkage (Native) cluster_MPO Methylphosphonate Linkage (Modified) po_structure po_structure mpo_structure mpo_structure

Caption: Chemical structures of phosphodiester and methylphosphonate linkages.

2. Solubility While the neutral backbone enhances nuclease resistance, it can also lead to lower solubility in aqueous solutions compared to phosphodiester or phosphorothioate (B77711) oligonucleotides.[5][8] This property should be considered during experimental design, particularly for in vivo applications requiring higher concentrations. Co-polymers containing both methylphosphonate and phosphorothioate linkages have been developed to improve solubility while retaining high nuclease resistance.[8]

Hybridization and Binding Affinity

The ability of an oligonucleotide to bind to its target sequence with high affinity and specificity is paramount for its function.

1. Melting Temperature (Tm) Generally, racemic MPO oligonucleotides form less stable duplexes with complementary DNA and RNA targets compared to their phosphodiester counterparts, resulting in a lower melting temperature (Tm).[9] This destabilization is attributed to the steric hindrance from the methyl group and the presence of multiple diastereomers. However, the stability is highly dependent on the stereochemistry of the linkage. Oligonucleotides synthesized with chirally pure RP methylphosphonate linkages exhibit significantly higher binding affinity and Tm values, approaching those of native DNA:RNA duplexes.[1][7][9]

2. RNase H Activation A key differentiator for MPOs is their inability to elicit RNase H activity.[4][8] RNase H is an enzyme that recognizes DNA:RNA heteroduplexes and cleaves the RNA strand, a primary mechanism of action for many antisense oligonucleotides like phosphorothioates. Because MPOs do not activate RNase H, they function primarily through a steric-blocking mechanism, physically preventing mRNA translation or processing.[1] This can be advantageous for applications where cleavage of the target RNA is not desired, such as in splice-switching or translation modulation.

Oligonucleotide Sequence/Modification Complementary Strand Tm (°C) Reference
Phosphodiester Control (15mer)RNA60.8[9]
Racemic All-Methylphosphonate (15mer)RNA34.3[9]
Alternating Racemic MPO/PORNA40.6[9]
Alternating RP Chirally Pure MPO/PORNA55.1[9]
DNA:DNA (18mer control)DNA62.4[10]
DNA with Triazole LinkageDNA55.1[10]

Table 1: Comparative melting temperatures (Tm) of various oligonucleotide backbones duplexed with RNA or DNA. Data highlights the destabilizing effect of racemic MPO linkages and the significant recovery of stability with chirally pure RP configurations.

Biological Properties

1. Nuclease Resistance The methylphosphonate backbone is highly resistant to degradation by cellular nucleases.[1][11][12] This enhanced stability is a primary advantage of MPOs, leading to a significantly longer biological half-life compared to unmodified oligonucleotides.[1] Studies have shown that MPOs can be 25- to 300-fold more resistant to nuclease degradation in vitro.[1] Combining MPO linkages with other modifications, such as 2'-O-methyl sugars or Locked Nucleic Acids (LNA), can further enhance this resistance.[1][13]

Backbone Modification Relative Nuclease Resistance Key Findings Reference
Methylphosphonate (MPO)HighTotal resistance to spleen phosphodiesterase. Consecutive linkages are needed to prevent exonuclease activity.[12]
MPO/Phosphodiester (Alternating)High25- to 300-fold more resistant to degradation than unmodified oligonucleotides.[1]
MPO/2'-O-Methyl (Alternating)Very HighAlmost completely resistant to degradation in vivo.[1]
MPO/LNA ChimeraVery HighMuch higher resistance to 3'-exonucleolytic degradation compared to standard DNA/LNA chimeras.[13]

Table 2: Summary of the nuclease resistance conferred by methylphosphonate modifications, alone and in combination with other chemical alterations.

2. Cellular Uptake Methylphosphonate oligonucleotides enter cells via a process of adsorptive or fluid-phase endocytosis.[6][14][15] This pathway is distinct from that of phosphodiester oligonucleotides, as MPO uptake cannot be blocked by competition with unlabeled phosphodiester oligonucleotides or by cytosol acidification.[6][14] Once inside the cell, MPOs show a vesicular distribution pattern, co-localizing with endosomal and lysosomal markers.[6][15] The neutral charge of the backbone is believed to contribute to its interaction with cell membranes, initiating the endocytic process.[5]

Cellular Uptake Pathway of MPO MPO Methylphosphonate Oligonucleotide Endocytosis Adsorptive or Fluid-Phase Endocytosis MPO->Endocytosis Interaction Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosolic Release (Mechanism less defined) Endosome->Cytosol Escape

Caption: Cellular uptake of methylphosphonate oligonucleotides via endocytosis.

3. Toxicity Compared to phosphorothioate (PS) oligonucleotides, which are known to cause some non-specific protein binding and toxicity, MPOs generally exhibit lower toxicity profiles.[16] However, like all modified oligonucleotides, potential toxicity should be evaluated on a sequence- and target-dependent basis.

Experimental Protocols

1. Protocol: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides MPO synthesis is performed on an automated DNA synthesizer using methylphosphonamidite monomers, which are analogous to standard phosphoramidites.[17][18][19]

  • 1. Support Preparation: The synthesis begins with a deprotected nucleoside bound to a solid support (e.g., controlled pore glass).

  • 2. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

  • 3. Coupling: The methylphosphonamidite monomer for the next base in the sequence is activated (e.g., with tetrazole) and coupled to the 5'-hydroxyl of the preceding nucleoside. This step is sensitive to hydrolysis, often requiring modified reagents with lower water content.[1][17]

  • 4. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

  • 5. Oxidation: The newly formed methylphosphonite (P-III) linkage is oxidized to the stable methylphosphonate (P-V) linkage using a mild oxidizing agent (e.g., an iodine solution).[19]

  • 6. Cycle Repetition: The detritylation-coupling-capping-oxidation cycle is repeated for each subsequent monomer until the full-length oligonucleotide is assembled.

  • 7. Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and base-protecting groups are removed using a base, such as ammonium (B1175870) hydroxide (B78521) or ethylenediamine.[18]

  • 8. Purification: The crude product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from shorter failure sequences.[1]

Detritylation 2. Detritylation (Remove 5'-DMT group) Coupling 3. Coupling (Add activated methylphosphonamidite) Detritylation->Coupling Step A Capping 4. Capping (Block unreacted sites) Coupling->Capping Step B Oxidation 5. Oxidation (P-III to P-V) Capping->Oxidation Step C Oxidation->Detritylation End 6. Final Cleavage, Deprotection & Purification Oxidation->End Start 1. Start: Nucleoside on Solid Support Start->Detritylation

Caption: Workflow for automated solid-phase synthesis of MPO oligonucleotides.

2. Protocol: Nuclease Resistance Assay

  • 1. Oligonucleotide Preparation: The MPO and a control phosphodiester oligonucleotide are typically 5'-end-labeled with ³²P using T4 polynucleotide kinase or fluorescently labeled.

  • 2. Incubation: Labeled oligonucleotides are incubated at a defined concentration (e.g., 0.075 OD₂₆₀ units/sample) in a solution containing nucleases.[1] This can be fetal bovine serum (e.g., 10% v/v), cell lysate, or a purified exonuclease.[1][19] The incubation is carried out at 37°C.

  • 3. Time Points: Aliquots are removed at various time points (e.g., 0, 1, 4, 8, 24 hours) and the enzymatic reaction is immediately quenched by freezing in a dry ice/isopropanol bath.[1]

  • 4. Analysis: The integrity of the oligonucleotide at each time point is analyzed. This is commonly done by:

    • Polyacrylamide Gel Electrophoresis (PAGE): Samples are run on a denaturing gel, and the amount of full-length oligonucleotide remaining is quantified by autoradiography or fluorescence imaging.

    • Reversed-Phase HPLC: Samples are analyzed by HPLC to separate the full-length product from degraded fragments.[1]

  • 5. Quantification: The percentage of intact oligonucleotide is plotted against time to determine the degradation kinetics and calculate the half-life.

3. Protocol: Melting Temperature (Tm) Determination

  • 1. Sample Preparation: The modified oligonucleotide and its complementary DNA or RNA strand are mixed in equimolar amounts (e.g., 0.25 µM each) in a buffered solution (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA).[20]

  • 2. Denaturation and Annealing: The sample is heated to 95°C for 5 minutes to ensure complete denaturation of all strands. It is then slowly cooled to room temperature (e.g., 25°C) to allow for proper annealing of the duplex.[19][20]

  • 3. Absorbance Measurement: The sample is placed in a UV-Vis spectrophotometer equipped with a thermostatted cell holder. The absorbance at 260 nm is monitored as the temperature is slowly increased (e.g., 0.1-1.0°C per minute) from the annealed state to the denatured state.[20]

  • 4. Data Analysis: A melting curve is generated by plotting absorbance versus temperature. The Tm is determined as the temperature at which the absorbance is halfway between the lower plateau (fully duplexed) and the upper plateau (fully single-stranded). This corresponds to the peak of the first derivative of the melting curve.

Conclusion

The methylphosphonate oligonucleotide backbone represents a foundational modification in nucleic acid chemistry, offering a powerful combination of high nuclease resistance and a steric-blocking mechanism of action. While challenges such as diastereomeric complexity and reduced binding affinity of racemic mixtures exist, the development of stereopure synthesis methods has largely overcome these limitations.[1][2] The neutral charge, distinct cellular uptake pathway, and inability to recruit RNase H make MPOs a unique and valuable tool for researchers and drug developers. Understanding these core properties is essential for the rational design of effective and specific oligonucleotide-based therapeutics and molecular probes.

PO Phosphodiester (PO) (Native) Charge_PO Anionic PO->Charge_PO Charge Nuclease_PO Low PO->Nuclease_PO Charge RNaseH_PO Yes PO->RNaseH_PO Charge Toxicity_PO Low PO->Toxicity_PO Charge PS Phosphorothioate (PS) Charge_PS Anionic PS->Charge_PS Nuclease_PS High PS->Nuclease_PS RNaseH_PS Yes PS->RNaseH_PS Toxicity_PS Moderate PS->Toxicity_PS MPO Methylphosphonate (MPO) Charge_MPO Neutral MPO->Charge_MPO Nuclease_MPO Very High MPO->Nuclease_MPO RNaseH_MPO No MPO->RNaseH_MPO Toxicity_MPO Low MPO->Toxicity_MPO

Caption: Comparison of key properties of common oligonucleotide backbones.

References

A Guide to Phosphoramidite Chemistry for the Synthesis of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry, the gold-standard method for the chemical synthesis of oligonucleotides, with a special focus on the incorporation of modified nucleosides. This document details the core chemical principles, experimental protocols, and data analysis techniques essential for researchers in drug discovery and development.

Introduction to Phosphoramidite Chemistry

Phosphoramidite chemistry, first introduced in the early 1980s, revolutionized the synthesis of DNA and RNA.[1] Its remarkable efficiency and adaptability to solid-phase synthesis have made it the cornerstone of modern oligonucleotide production, enabling the creation of custom sequences for a vast array of applications, from diagnostics to therapeutic agents.[2] The process allows for the sequential addition of nucleotide building blocks, called nucleoside phosphoramidites, to a growing chain attached to a solid support.[3] This cyclical method ensures high coupling efficiencies, typically exceeding 99%, which is crucial for the synthesis of long and high-purity oligonucleotides.[4]

Modified nucleosides are central to the development of next-generation oligonucleotide therapeutics, enhancing properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles.[] This guide will explore the nuances of incorporating these modifications using phosphoramidite chemistry.

The Core Principles: The Synthesis Cycle

Solid-phase oligonucleotide synthesis via the phosphoramidite method is a cyclical process comprising four key chemical reactions for each nucleotide addition. The synthesis proceeds in the 3' to 5' direction.[3]

A diagram illustrating the solid-phase oligonucleotide synthesis cycle is presented below.

Oligonucleotide_Synthesis_Cycle Start Start: Solid Support with Protected Nucleoside Deblocking 1. Deblocking (Detritylation) Start->Deblocking Remove 5'-DMT group Coupling 2. Coupling Deblocking->Coupling Expose 5'-OH Capping 3. Capping Coupling->Capping Add next phosphoramidite Oxidation 4. Oxidation Capping->Oxidation Block unreacted 5'-OH groups Elongated Elongated Chain Oxidation->Elongated Stabilize phosphite (B83602) triester Elongated->Deblocking Repeat cycle for next nucleotide

Figure 1: The Phosphoramidite Oligonucleotide Synthesis Cycle.
Step 1: Deblocking (Detritylation)

The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in an inert solvent like dichloromethane. The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction.[3]

Step 2: Coupling

The next nucleoside phosphoramidite, activated by a catalyst such as 1H-tetrazole or its derivatives like 4,5-dicyanoimidazole (B129182) (DCI), is added to the reaction.[6] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies for standard nucleosides typically exceeding 99%.[4] For some modified phosphoramidites, longer coupling times may be necessary to achieve optimal efficiency.[7]

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is commonly done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. The resulting acetylated chains will not participate in subsequent coupling steps.[3]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water is the most common oxidizing agent.[8] For the synthesis of phosphorothioate (B77711) oligonucleotides, this step is replaced by a sulfurization step using a sulfur-transfer reagent.[9]

Synthesis of Modified Oligonucleotides

The versatility of phosphoramidite chemistry allows for the incorporation of a wide variety of modifications at the nucleobase, sugar, or phosphate backbone.

Common Modifications and Their Synthesis
Modification TypeExamplePurposeSynthesis Consideration
Backbone Phosphorothioate (PS)Nuclease resistanceOxidation step is replaced by sulfurization.[9]
Sugar 2'-O-Methyl (2'-OMe)Increased binding affinity, nuclease resistanceStandard phosphoramidite chemistry protocols are generally applicable.[10]
Sugar 2'-O-Methoxyethyl (2'-MOE)Enhanced binding affinity and pharmacokinetic propertiesStandard phosphoramidite chemistry protocols.
Sugar 2'-Fluoro (2'-F)Improved binding affinity and nuclease resistanceStandard phosphoramidite chemistry protocols.
Labeling Fluorescent Dyes (e.g., FAM, HEX)Detection and quantificationDye can be incorporated via a phosphoramidite or post-synthetically. Deprotection conditions must be compatible with the dye's stability.[11][12]

A workflow for the synthesis of a modified oligonucleotide is depicted below.

Modified_Oligo_Workflow Start Select Modified Phosphoramidites and Solid Support Synthesis Automated Solid-Phase Synthesis Cycle Start->Synthesis Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Analysis Quality Control (e.g., Mass Spectrometry) Purification->Analysis Final Final Modified Oligonucleotide Analysis->Final

Figure 2: General Workflow for Modified Oligonucleotide Synthesis.

Experimental Protocols

General Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a modified oligonucleotide on an automated DNA/RNA synthesizer.

  • Preparation:

    • Dissolve standard and modified nucleoside phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

    • Prepare solutions of activator (e.g., 0.45 M 1H-tetrazole or 0.5 M DCI in acetonitrile), capping reagents (acetic anhydride/N-methylimidazole), oxidizing solution (iodine in THF/pyridine/water), and deblocking solution (3% TCA in dichloromethane).

    • Install the appropriate solid support column (e.g., controlled pore glass - CPG) on the synthesizer.

  • Synthesis Cycle (automated):

    • Deblocking: Treat the solid support with the deblocking solution to remove the 5'-DMT group.

    • Coupling: Deliver the appropriate phosphoramidite and activator to the column. Coupling times are typically 1-2 minutes for standard amidites but may be extended to 5-15 minutes for some modified amidites.[13]

    • Capping: Treat with capping reagents to block unreacted 5'-hydroxyls.

    • Oxidation/Sulfurization: Treat with oxidizing solution or a sulfurizing agent (e.g., 0.2 M phenylacetyl disulfide in pyridine/acetonitrile for phosphorothioates) to stabilize the internucleotide linkage.[1]

    • Repeat the cycle for each subsequent nucleotide in the sequence.

Cleavage and Deprotection

The specific conditions for cleavage and deprotection depend on the nature of the modifications and the protecting groups used.

Deprotection MethodReagentsConditionsSuitable for
Standard Concentrated Ammonium (B1175870) Hydroxide (B78521)55°C for 8-16 hoursStandard DNA oligonucleotides.
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom temperature for 4 hoursOligonucleotides with sensitive modifications, requires UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[14]
UltraFAST Ammonium Hydroxide / 40% Aqueous Methylamine (AMA) (1:1 v/v)65°C for 10 minutesRapid deprotection, requires Ac-dC instead of Bz-dC.[15]

General Deprotection Protocol (Standard):

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL).

  • Seal the vial and heat at 55°C for 8-16 hours.

  • Cool the vial, centrifuge, and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia (B1221849) solution to dryness.

For oligonucleotides with base-sensitive modifications, such as certain fluorescent dyes, milder deprotection conditions are crucial to prevent their degradation.[12]

Purification and Analysis

Purification is essential to remove truncated sequences and other impurities.

Purification MethodPrinciplePurityBest Suited For
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity>85%Purification of modified oligonucleotides, especially those with hydrophobic labels.[16]
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge (phosphate backbone)>95%Purification of longer oligonucleotides and those with secondary structures.[17]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge>95%High-purity applications, but with lower recovery.[17]

General RP-HPLC Protocol:

  • Redissolve the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0).

  • Inject the sample onto a C18 column.

  • Elute with a gradient of acetonitrile in the same buffer.

  • Collect fractions corresponding to the full-length product.

  • Desalt the purified oligonucleotide.

Quality Control: The identity and purity of the final product are typically confirmed by:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the molecular weight of the synthesized oligonucleotide.[18]

  • HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.

Quantitative Data: Yield and Purity

The final yield and purity of a synthesized modified oligonucleotide are influenced by several factors, including the length of the sequence, the coupling efficiency of the phosphoramidites, and the purification method.

The theoretical yield of full-length product can be calculated using the formula: Yield = (Coupling Efficiency)(Number of couplings) [19]

Oligonucleotide LengthCoupling Efficiency: 99.5% (Theoretical Yield)Coupling Efficiency: 98.5% (Theoretical Yield)
20-mer~90.5%~75.5%
50-mer~77.9%~52.0%
100-mer~60.6%~27.0%

Note: The number of couplings is the length of the oligonucleotide minus one.

Actual yields are typically lower than theoretical yields due to losses during deprotection, purification, and handling. Purification can be a significant source of yield loss, sometimes accounting for over 50% of the material.[20]

Conclusion

Phosphoramidite chemistry remains the most robust and versatile method for the synthesis of modified oligonucleotides. A thorough understanding of the underlying chemical principles, careful optimization of experimental protocols, and rigorous purification and analysis are paramount to obtaining high-quality products for research, diagnostic, and therapeutic applications. The continuous development of new modified phosphoramidites and synthetic methodologies continues to expand the possibilities for creating novel oligonucleotide-based tools and drugs.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMTr Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precision of oligonucleotide synthesis is paramount. Every step of the automated chemical synthesis of DNA and RNA must proceed with the highest efficiency to yield a final product of the desired sequence and length. Central to this process is the 4,4'-dimethoxytrityl (DMTr) group, a bulky and acid-labile protecting group that serves as the steadfast gatekeeper of the 5'-hydroxyl function of the growing oligonucleotide chain. This in-depth technical guide elucidates the critical role of the DMTr group, detailing the chemical mechanisms, experimental protocols, and quantitative data that underscore its importance in modern oligonucleotide synthesis.

The Indispensable Role of the DMTr Group

The primary function of the DMTr group in solid-phase oligonucleotide synthesis is to protect the 5'-hydroxyl group of the nucleoside phosphoramidite (B1245037) monomers and the growing oligonucleotide chain.[1] This protection is crucial to prevent undesirable side reactions, most notably the uncontrolled polymerization of phosphoramidites during the coupling step.[1] The DMTr group is selectively removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide, a process known as detritylation or deblocking.[2]

The lipophilic nature of the DMTr group also plays a vital role in the purification of the final oligonucleotide product. In a strategy known as "DMTr-on" purification, the final 5'-DMTr group is left on the full-length oligonucleotide.[3][4] This significantly increases the hydrophobicity of the target molecule, allowing for its efficient separation from shorter, "failure" sequences (which lack the DMTr group) by reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE).[3][5][6]

The Four-Step Cycle of Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides on a solid support is a cyclical process, with each cycle consisting of four key chemical reactions: detritylation, coupling, capping, and oxidation.[7] The DMTr group is central to the initiation and monitoring of this cycle.

Step 1: Detritylation - Opening the Gate

The synthesis cycle begins with the selective removal of the 5'-DMTr group from the nucleoside attached to the solid support.[2] This reaction is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous organic solvent like dichloromethane (B109758) (DCM).[2][8][9] The acid protonates one of the methoxy (B1213986) groups of the DMTr ether, leading to its cleavage and the formation of a highly stable, bright orange-colored dimethoxytrityl carbocation (DMTr⁺).[10] The intensity of this orange color, which can be measured spectrophotometrically at approximately 495 nm, is directly proportional to the amount of DMTr cation released and serves as a real-time measure of the coupling efficiency of the previous cycle.[11][12][13]

Detritylation_Mechanism Start 5'-DMTr-Oligonucleotide (on solid support) Intermediate Protonated Intermediate Start->Intermediate + H⁺ Acid TCA or DCA in CH₂Cl₂ Products 5'-HO-Oligonucleotide (on solid support) Intermediate->Products Cleavage DMTr_cation DMTr⁺ Cation (Orange Color) Intermediate->DMTr_cation Coupling_Workflow Free_OH 5'-HO-Oligonucleotide (on solid support) Coupled_Product DMTr-Oligonucleotide(n+1) (Phosphite Triester) Free_OH->Coupled_Product + Activated Phosphoramidite Phosphoramidite DMTr-N-Phosphoramidite Activated_Phosphoramidite Activated Phosphoramidite Phosphoramidite->Activated_Phosphoramidite + Activator Activator Activator (e.g., Tetrazole) Capping_Mechanism Unreacted_OH Unreacted 5'-HO-Oligonucleotide Capped_Product Acetylated 5'-End (Terminated Chain) Unreacted_OH->Capped_Product + Capping Reagents Capping_Reagents Acetic Anhydride + N-Methylimidazole Oxidation_Reaction Phosphite_Triester Phosphite Triester (P(III)) Phosphate_Triester Phosphate Triester (P(V)) Phosphite_Triester->Phosphate_Triester + Oxidizing Agent Oxidizing_Agent Iodine, Water, Pyridine

References

An In-depth Technical Guide to 5'-O-DMTr-dU-methyl phosphonamidite: Properties and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-DMTr-dU-methyl phosphonamidite, a key reagent in the chemical synthesis of modified oligonucleotides. This document details its chemical and physical properties, and provides a thorough experimental protocol for its use in solid-phase oligonucleotide synthesis. The included diagrams illustrate the synthesis workflow for enhanced clarity.

Core Compound Properties

This compound is a specialized phosphoramidite (B1245037) monomer used in the synthesis of oligonucleotides, particularly those with methylphosphonate (B1257008) modifications. These modifications, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, result in an uncharged and nuclease-resistant internucleotide linkage, a desirable characteristic for therapeutic antisense oligonucleotides.[1]

While a specific CAS number for this compound is not consistently reported in public databases, its key chemical and physical properties are well-documented and summarized in the table below.

PropertyValueReference
Full Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(methyl)(N,N-diisopropyl)phosphonamidite[2]
Molecular Formula C37H46N3O7P[3]
Molecular Weight 675.8 g/mol [3]
Appearance White to off-white powder
Purity Typically ≥95%
Storage Conditions -20°C[3]
Shipping Conditions Ambient Temperature[3]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using this compound follows the well-established phosphoramidite chemistry on an automated solid-phase synthesizer.[1] The process involves a cycle of four main chemical reactions for each monomer addition: deblocking, coupling, capping, and oxidation.

Materials and Reagents:
  • This compound and other required phosphoramidites (e.g., for dA, dC, dG)

  • Solid support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[4]

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or other suitable tetrazole derivatives.

  • Coupling solvent: Anhydrous acetonitrile.

  • Capping solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

  • Capping solution B: 16% N-Methylimidazole/THF.

  • Oxidizing solution: Iodine (I2) in THF/Water/Pyridine.

  • Cleavage and Deprotection Solution: A mixture of acetonitrile, ethanol, and ammonium (B1175870) hydroxide (B78521) (45:45:10 v/v/v), followed by ethylenediamine.[1]

  • Buffers and solvents for purification.

Synthesis Cycle Protocol:

The standard phosphoramidite synthesis cycle is performed on an automated DNA synthesizer and consists of the following steps for each addition of a nucleotide monomer:

  • Deblocking (Detritylation): The 5'-O-DMTr protecting group of the nucleoside attached to the solid support is removed by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the resulting trityl cation can be monitored to assess coupling efficiency.

  • Coupling: The this compound (or another phosphoramidite) is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A reaction time of 5 minutes is recommended for methyl phosphonamidites in syntheses of 1 µmole and below.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide sequence.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester (or in this case, a methylphosphonate diester) using the oxidizing solution.

These four steps are repeated for each monomer to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection for Methylphosphonate-Containing Oligonucleotides:

A specific one-pot procedure is recommended for oligonucleotides containing base-labile methylphosphonate linkages to minimize their cleavage.[1]

  • Initial Cleavage: After synthesis, the solid support is treated with a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) for 30 minutes at room temperature. This step cleaves the oligonucleotide from the solid support.

  • Base Deprotection: Ethylenediamine is then added, and the mixture is incubated for 6 hours at room temperature to remove the protecting groups from the nucleobases.

  • Work-up: The supernatant is collected, and the support is washed with a 1:1 acetonitrile/water solution. The combined solutions are diluted with water, and the pH is adjusted to 7.0.

  • Purification: The final oligonucleotide product is purified using standard techniques such as Poly-Pak™ cartridges or reverse-phase HPLC.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the key workflows.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing start Start with Solid Support-Bound Nucleoside deblocking 1. Deblocking (Detritylation) Remove 5'-DMTr group start->deblocking coupling 2. Coupling Add activated This compound deblocking->coupling capping 3. Capping Acetylate unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilize the internucleotide linkage capping->oxidation repeat Repeat Cycle for Next Monomer oxidation->repeat repeat->deblocking Add next base cleavage Cleavage from Solid Support repeat->cleavage Synthesis Complete deprotection Base and Phosphate Deprotection cleavage->deprotection purification Purification of Final Oligonucleotide deprotection->purification

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Cleavage_Deprotection_Workflow start Oligonucleotide on Solid Support (Post-Synthesis) cleavage Step 1: Initial Cleavage Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10) 30 min, RT start->cleavage deprotection Step 2: Base Deprotection Add Ethylenediamine 6 hours, RT cleavage->deprotection workup Step 3: Work-up Collect supernatant, wash, dilute, and neutralize to pH 7 deprotection->workup purification Step 4: Purification (e.g., HPLC or Cartridge) workup->purification

Caption: Cleavage and deprotection for methylphosphonate oligonucleotides.

References

Understanding the stereochemistry of methylphosphonate linkages.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of Methylphosphonate (B1257008) Linkages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (MP) oligonucleotides are synthetic analogs of DNA and RNA where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group.[1][2][3] This modification introduces a chiral center at the phosphorus atom, resulting in two stereoisomers: the Rp and Sp diastereomers.[4][5] The stereochemistry of these linkages has a profound impact on the physicochemical and biological properties of the oligonucleotides, including their nuclease resistance, hybridization affinity, and ability to elicit biological responses.[4][5][6] This guide provides a comprehensive overview of the stereochemistry of methylphosphonate linkages, with a focus on their synthesis, characterization, and implications for drug development.

Data Presentation

The stereochemical configuration of methylphosphonate linkages significantly influences the thermodynamic stability of oligonucleotide duplexes. This is a critical factor in the design of antisense oligonucleotides and other nucleic acid-based therapeutics.

Table 1: Melting Temperatures (Tm) of Duplexes Containing a Single Methylphosphonate Linkage
Oligonucleotide Sequence (12-mer)TargetLinkage StereochemistryTm (°C)
Deoxyribo-12-merRNARp31-36
Deoxyribo-12-merRNASp~3-5°C lower than Rp
2'-O-methylribo-12-merRNARp49-53
2'-O-methylribo-12-merRNASp~3-5°C lower than Rp

Data synthesized from interactions of oligonucleotide analogs containing methylphosphonate internucleotide linkages and 2'-O-methylribonucleosides.[7]

Table 2: Nuclease Resistance of Methylphosphonate Oligonucleotides
Oligonucleotide TypeNuclease ResistanceKey Findings
Racemic Methylphosphonate Oligonucleotides (MPOs)HighMPOs are highly resistant to metabolic breakdown in biological systems.[2]
Stereopure Methylphosphonate OligonucleotidesStereochemistry DependentThe Sp configuration at the 3' end enhances resistance to 3' exonucleases.[8]
Alternating MP/Phosphodiester OligonucleotidesHigh (in vitro)Oligonucleotides with alternating methylphosphonate and phosphodiester backbones are highly nuclease resistant in vitro.[2]
2'-O-methyl Alternating MP/Phosphodiester OligonucleotidesVery High (in vivo)These oligonucleotides are almost completely resistant to nuclease degradation in vivo.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Stereopure Methylphosphonate Oligonucleotides using Dimer Synthons

This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides containing chirally pure methylphosphonate linkages using dimer synthons.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Chirally pure methylphosphonate dimer synthons (derivatized as phosphoramidites).

  • Standard DNA or RNA phosphoramidite (B1245037) monomers.

  • Anhydrous acetonitrile.

  • Activator solution (e.g., tetrazole).

  • Oxidizing solution (e.g., iodine/water/pyridine).

  • Capping solution (e.g., acetic anhydride/lutidine/THF).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure:

  • Support Preparation: The synthesis is initiated on a solid support pre-loaded with the 3'-terminal nucleoside.

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using the deblocking solution.

  • Coupling: The chirally pure methylphosphonate dimer synthon, dissolved in anhydrous acetonitrile, is activated with tetrazole and coupled to the detritylated nucleoside on the solid support. Coupling times are typically extended to 2-3 minutes to ensure high efficiency.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizing solution. A specially formulated iodine oxidizer with reduced water content may be used for methylphosphonamidite couplings.[2]

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent monomer or dimer addition until the desired sequence is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all base and phosphate (B84403) protecting groups are removed by treatment with concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Characterization of Methylphosphonate Stereoisomers by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for the characterization of oligonucleotides containing methylphosphonate linkages, as the chemical shift is sensitive to the stereochemistry at the phosphorus center.

Materials:

  • Purified methylphosphonate-containing oligonucleotide.

  • NMR buffer (e.g., phosphate buffer in D₂O).

  • External reference standard (e.g., 85% H₃PO₄).

Procedure:

  • Sample Preparation: Dissolve the purified oligonucleotide in the NMR buffer to a final concentration of 1-5 mM.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum on a high-field NMR spectrometer.

    • The ³¹P chemical shifts for methylphosphonate linkages typically appear in a distinct region from natural phosphodiester linkages.

    • The Rp and Sp diastereomers of a given methylphosphonate linkage will generally exhibit different ³¹P chemical shifts, allowing for their resolution and quantification. Downfield shifts in ³¹P signals have been observed in duplexes containing the S-isomer.[9]

  • Data Analysis:

    • Reference the spectrum to the external standard.

    • Integrate the signals corresponding to the Rp and Sp diastereomers to determine their relative abundance.

    • Two-dimensional NMR techniques, such as 2D-NOESY or ROESY, can be used to assign the absolute configuration of the stereoisomers based on through-space correlations between the methyl group protons and protons on the sugar backbone.[10]

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_characterization Characterization cluster_application Functional Analysis start CPG Support detritylation Detritylation start->detritylation coupling Coupling with Rp/Sp Dimer Synthon detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation cycle Repeat Cycle oxidation->cycle cycle->detritylation n-1 times cleavage Cleavage & Deprotection cycle->cleavage Final Cycle purification Purification cleavage->purification nmr 31P NMR Spectroscopy purification->nmr hplc HPLC Analysis purification->hplc ms Mass Spectrometry purification->ms binding Hybridization Assay (Tm Measurement) nmr->binding nuclease Nuclease Resistance Assay hplc->nuclease activity Biological Activity (e.g., Antisense) ms->activity antisense_mechanism cluster_pathway Antisense Inhibition Pathway cluster_stereochemistry_effect Effect of Stereochemistry aso Methylphosphonate ASO (Rp or Sp) duplex ASO:mRNA Duplex aso->duplex Hybridization rp Rp Isomer sp Sp Isomer mrna Target mRNA mrna->duplex ribosome Ribosome duplex->ribosome Steric Blockage no_protein Inhibition of Protein Synthesis duplex->no_protein Inhibition translation Translation ribosome->translation protein Protein Synthesis translation->protein rp_affinity Higher Binding Affinity (Higher Tm) rp->rp_affinity sp_affinity Lower Binding Affinity (Lower Tm) sp->sp_affinity sp_nuclease Increased Nuclease Resistance sp->sp_nuclease

References

Methylphosphonate Oligonucleotides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biophysical properties, and therapeutic potential of methylphosphonate (B1257008) oligonucleotides, a pivotal class of nucleic acid analogs. This guide provides a comprehensive literature review summarizing key quantitative data, detailed experimental methodologies, and visual representations of fundamental processes to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Methylphosphonate oligonucleotides (MPOs) represent one of the earliest and most extensively studied classes of non-ionic nucleic acid analogs. Characterized by the substitution of a non-bridging oxygen atom with a methyl group in the phosphodiester backbone, this modification confers unique physicochemical properties that have positioned MPOs as valuable tools in antisense technology and diagnostics. The neutral charge of the methylphosphonate linkage enhances cellular uptake and confers significant resistance to nuclease degradation, addressing two of the primary obstacles in the therapeutic application of oligonucleotides. This guide will delve into the core aspects of MPO chemistry, their biological activity, and the experimental frameworks used for their evaluation.

Core Properties of Methylphosphonate Oligonucleotides

The defining feature of methylphosphonate oligonucleotides is their electrically neutral backbone, which distinguishes them from the negatively charged phosphodiester backbone of natural DNA and RNA, as well as the commonly used phosphorothioate (B77711) analogs. This neutrality has profound implications for their biological behavior.

Nuclease Resistance

One of the most significant advantages of MPOs is their exceptional resistance to degradation by cellular nucleases.[1] The methylphosphonate linkage is not readily recognized by the active sites of these enzymes, leading to a substantially increased half-life in biological fluids and within cells.[1] Studies have shown that oligonucleotides containing methylphosphonate linkages exhibit total resistance to spleen phosphodiesterase activity.[2] Furthermore, even a single methylphosphonate linkage at the 3'-end can significantly inhibit exonuclease activity.[3] While natural phosphodiester oligonucleotides are rapidly degraded in serum, methylphosphonate analogs remain largely intact for extended periods.

Cellular Uptake

The non-ionic nature of MPOs is believed to facilitate their passage across the lipophilic cell membrane, potentially through a passive diffusion mechanism.[4] However, studies have also suggested that cellular uptake can occur via fluid-phase or adsorptive endocytosis, a pathway distinct from that of charged oligonucleotides.[4][5][6] The efficiency of cellular uptake is a critical factor for the in vivo efficacy of antisense oligonucleotides. While some reports suggest that the lack of charge may enhance passive diffusion, others indicate that it might lead to lower overall cellular uptake compared to phosphorothioates, which can interact with cell surface proteins.[7]

Hybridization and Melting Temperature (Tm)

The modification of the phosphate (B84403) backbone in MPOs can influence their hybridization properties with complementary DNA and RNA strands. Generally, the introduction of methylphosphonate linkages tends to slightly decrease the thermal stability of the resulting duplex, as reflected by a lower melting temperature (Tm) compared to their unmodified phosphodiester counterparts.[8] This destabilizing effect is more pronounced than that observed with phosphorothioate modifications.[8]

However, the chirality at the phosphorus center of the methylphosphonate linkage plays a crucial role. Oligonucleotides with a chirally pure Rp configuration at the methylphosphonate linkage have been shown to form more stable duplexes with RNA than those with a random mixture of Rp and Sp isomers.[8][9] For instance, a 15-mer all-methylphosphonate oligonucleotide with a mixed chirality exhibited a Tm of 34.3°C with a complementary RNA, whereas the phosphodiester control had a Tm of 60.8°C.[8] In contrast, an oligonucleotide with alternating chirally pure Rp-methylphosphonate and phosphodiester linkages had a Tm of 55.1°C, only slightly lower than the control.[8] The 2'-O-methylribo-12-mer/RNA duplexes showed higher melting temperatures (49-53°C) compared to the deoxyribo-12mer/RNA duplexes (31-36°C).[9]

RNase H Activation

A key mechanism for the antisense activity of many DNA-like oligonucleotides is the activation of RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid. Methylphosphonate modifications, however, generally do not support RNase H activity.[10] This is a significant consideration in the design of antisense agents, as RNase H-mediated cleavage of the target mRNA is a major pathway for gene silencing. Consequently, MPOs are primarily considered to act via a steric block mechanism, physically preventing the translation of the mRNA into protein.

Quantitative Data Summary

The following tables summarize key quantitative data for methylphosphonate oligonucleotides, providing a comparative overview of their properties.

Modification TypeSequence LengthTargetTm (°C)Reference
All-Methylphosphonate (Rp/Sp mix)15-merRNA34.3[8]
Phosphodiester (Control)15-merRNA60.8[8]
Alternating Rp-Methylphosphonate/Phosphodiester15-merRNA55.1[8]
2'-O-methylribo-12-mer/RNA12-merRNA49-53[9]
Deoxyribo-12mer/RNA12-merRNA31-36[9]
Phosphorothioate-Methylphosphonate Block Co-polymer--Higher than all-PS[11]
All-Phosphorothioate15-merRNA33.9[8]
All-Phosphodiester15-merRNA45.1[8]

Table 1: Melting Temperatures (Tm) of Oligonucleotide Duplexes. This table provides a comparison of the thermal stability of duplexes formed by methylphosphonate oligonucleotides and other analogs with their complementary RNA targets.

Oligonucleotide Typet1/2 alpha (min)t1/2 beta (min)Volume of Distribution (Vd) (ml)Reference
Methylphosphonate (MP)≤ 124-354.8[7][12]
Phosphorothioate (PS)≤ 124-356.3[7][12]
Phosphorodithioate (B1214789) (PS2)≤ 124-353.2[7][12]

Table 2: In Vivo Pharmacokinetic Parameters of Oligonucleotides in Nude Mice. This table compares the pharmacokinetic profiles of methylphosphonate, phosphorothioate, and phosphorodithioate oligonucleotides following intravenous administration.

TissueMethylphosphonate (% of initial dose)Phosphorothioate (% of initial dose)Phosphorodithioate (% of initial dose)Reference
Kidney~7-15~7-15~7-15[7][12]
Liver~7-15~7-15~7-15[7][12]
Tumor~2-3~2-3~2-3[7][12]

Table 3: Tissue Distribution of Oligonucleotides in Nude Mice (1 and 24 hours post-administration). This table shows the relative accumulation of different oligonucleotide analogs in various tissues.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are typically synthesized using an automated DNA synthesizer employing the phosphoramidite (B1245037) method.[5][13][14]

Protocol Outline:

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled-pore glass (CPG) or polystyrene.[5][13]

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.[14]

  • Coupling: The next nucleoside, as a methylphosphonamidite monomer, is activated by a weak acid catalyst (e.g., tetrazole) and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.[3] This step is performed under anhydrous conditions.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[13]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using a mild oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine solution).[14]

  • Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide addition until the desired sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the base-protecting groups are removed. A one-pot procedure involving a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) has been shown to be effective for deprotecting methylphosphonate oligonucleotides.[6][15]

  • Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for purifying methylphosphonate oligonucleotides.[16] Anion-exchange HPLC can also be employed, particularly for oligonucleotides containing some phosphodiester linkages.[16]

Nuclease Degradation Assay

The resistance of methylphosphonate oligonucleotides to nuclease degradation can be assessed using gel electrophoresis.[2]

Protocol Outline:

  • Oligonucleotide Preparation: The methylphosphonate oligonucleotide and a control phosphodiester oligonucleotide of the same sequence are prepared at a known concentration.

  • Incubation with Nuclease: The oligonucleotides are incubated with a nuclease source (e.g., fetal bovine serum, cell lysate, or a purified exonuclease like snake venom phosphodiesterase) at 37°C.[17]

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA) and freezing the sample.

  • Gel Electrophoresis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the full-length oligonucleotide from its degradation products.

  • Visualization and Quantification: The gel is stained with a fluorescent dye (e.g., SYBR Gold) and visualized under UV light. The intensity of the band corresponding to the full-length oligonucleotide is quantified using densitometry. The percentage of intact oligonucleotide at each time point is calculated to determine the degradation kinetics.

Cellular Uptake Quantification using Fluorescence Microscopy

The cellular uptake of methylphosphonate oligonucleotides can be visualized and quantified using fluorescence microscopy.

Protocol Outline:

  • Oligonucleotide Labeling: The methylphosphonate oligonucleotide is labeled with a fluorescent dye (e.g., fluorescein (B123965) or rhodamine).

  • Cell Culture: A suitable cell line (e.g., HeLa cells) is cultured in appropriate media in a multi-well plate or on coverslips.

  • Incubation with Labeled Oligonucleotide: The cells are incubated with the fluorescently labeled methylphosphonate oligonucleotide at a specific concentration and for a defined period (e.g., 4 hours) at 37°C.[18]

  • Washing and Fixation: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound oligonucleotide and then fixed with a solution like 4% formaldehyde.[18]

  • Staining (Optional): The cell nuclei can be counterstained with a nuclear stain like DAPI, and the cytoplasm with a stain like WGA.[18]

  • Microscopy: The cells are imaged using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.

  • Image Analysis: The fluorescence intensity within the cells is quantified using image analysis software. The average fluorescence per cell can be calculated to provide a quantitative measure of uptake. A background subtraction is typically performed to correct for non-specific fluorescence.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to methylphosphonate oligonucleotides.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_cellular_assays Cellular Assays synthesis Solid-Phase Synthesis deprotection Cleavage & Deprotection synthesis->deprotection purification Purification (HPLC) deprotection->purification tm_analysis Tm Analysis purification->tm_analysis nuclease_assay Nuclease Resistance Assay purification->nuclease_assay uptake Cellular Uptake purification->uptake activity Antisense Activity uptake->activity

Caption: A generalized workflow for the synthesis and evaluation of methylphosphonate oligonucleotides.

antisense_mechanism MPO Methylphosphonate Oligonucleotide Duplex MPO-mRNA Duplex MPO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex Ribosome Ribosome Protein Protein Synthesis (Blocked) Ribosome->Protein Duplex->Ribosome Steric Hindrance

Caption: The steric block mechanism of antisense action for methylphosphonate oligonucleotides.

Conclusion

Methylphosphonate oligonucleotides represent a foundational and continuously relevant class of nucleic acid analogs. Their unique properties of nuclease resistance and neutral charge have made them invaluable tools for probing biological systems and for the development of antisense therapeutics. While challenges related to their synthesis, chirality, and mechanism of action remain areas of active research, the fundamental understanding of their behavior provides a solid platform for the design of next-generation oligonucleotide-based drugs. This technical guide has aimed to consolidate the key literature, providing researchers and drug development professionals with a structured overview of the quantitative data, experimental protocols, and conceptual frameworks necessary to advance the field.

References

The Advent of Phosphonamidite Chemistry: A Technical Guide to Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA and RNA oligonucleotides with precision and efficiency has been a cornerstone of modern molecular biology and drug development. This in-depth technical guide explores the discovery and development of phosphonamidite chemistry, the gold standard for oligonucleotide synthesis. We will delve into the core principles, provide detailed experimental protocols for key reactions, and present quantitative data to inform and guide researchers in the field.

A Historical Perspective: From Phosphodiesters to Phosphoramidites

The journey to modern oligonucleotide synthesis was a multi-decade endeavor marked by significant chemical innovations. Early methods, such as the phosphodiester and phosphotriester approaches, were groundbreaking but limited by low yields, complex purification, and the formation of side products.

A pivotal moment arrived in the early 1980s with the introduction of phosphoramidite (B1245037) chemistry by Dr. Marvin H. Caruthers. This new approach, building upon the foundational work of Dr. Robert Letsinger in solid-phase synthesis, revolutionized the field.[1][2][3] Phosphoramidites, trivalent phosphorus compounds, offered a unique combination of stability for storage and high reactivity under specific activation conditions, leading to rapid and highly efficient coupling reactions.[4] This breakthrough paved the way for the automation of oligonucleotide synthesis, making custom DNA and RNA sequences readily accessible to the scientific community.

The Core of the Matter: The Phosphoramidite Synthesis Cycle

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process, with each cycle adding a single nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction and consists of four key steps: deblocking, coupling, capping, and oxidation.

The Four-Step Synthesis Cycle: A Detailed Workflow

The following diagram illustrates the logical flow of the standard phosphoramidite synthesis cycle.

Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Elongated_Oligo Elongated Oligonucleotide Oxidation->Elongated_Oligo Stable Phosphate (B84403) Linkage Elongated_Oligo->Deblocking Start Next Cycle

Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide elongation.

Quantitative Analysis of Synthesis Efficiency

The success of oligonucleotide synthesis is critically dependent on the efficiency of each step, particularly the coupling reaction. High coupling efficiency, typically exceeding 99%, is essential for the synthesis of long oligonucleotides with high purity.[4]

The overall yield of a full-length oligonucleotide can be calculated using the formula:

Overall Yield (%) = (Coupling Efficiency)(Number of Couplings - 1) x 100

The following table summarizes the theoretical overall yield for oligonucleotides of different lengths based on varying coupling efficiencies.

Oligonucleotide Length (bases)Coupling Efficiency 98.5%Coupling Efficiency 99.0%Coupling Efficiency 99.5%
2076.0%82.6%89.8%
5046.8%55.5%65.9%
10021.9%30.7%43.2%
15010.2%16.9%28.4%
2004.8%9.3%18.6%

As the table illustrates, even a small decrease in coupling efficiency can significantly impact the final yield of the desired full-length product, especially for longer oligonucleotides.

The Role of Activators in Coupling Efficiency

The coupling of a phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain requires an activator. The choice of activator can significantly influence the coupling time and efficiency. The following table provides a comparison of commonly used activators.

ActivatorTypical ConcentrationKey Advantages
1H-Tetrazole0.45 MThe original, well-established activator.
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 MMore acidic and soluble than 1H-Tetrazole, leading to faster coupling.
5-Benzylthio-1H-tetrazole (BTT)0.25 M - 0.3 MIdeal for RNA synthesis with faster coupling times.[5]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 MLess acidic but highly nucleophilic, offering rapid coupling with minimal side reactions.[5][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the phosphoramidite synthesis cycle. These protocols are intended as a guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps for a single nucleotide addition on an automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Phosphoramidite solutions (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)).

  • Capping Solution A (Acetic anhydride/Pyridine/THF).

  • Capping Solution B (N-Methylimidazole/THF).

  • Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).

  • Anhydrous acetonitrile (B52724) for washing.

Workflow Diagram:

Detailed Synthesis Workflow cluster_0 Synthesis Cycle Start Start Cycle: CPG with 5'-DMT Deblock 1. Deblocking: 3% TCA in DCM Start->Deblock Wash1 Wash: Anhydrous Acetonitrile Deblock->Wash1 Couple 2. Coupling: Phosphoramidite + Activator Wash1->Couple Wash2 Wash: Anhydrous Acetonitrile Couple->Wash2 Cap 3. Capping: Capping A + Capping B Wash2->Cap Wash3 Wash: Anhydrous Acetonitrile Cap->Wash3 Oxidize 4. Oxidation: Iodine Solution Wash3->Oxidize Wash4 Wash: Anhydrous Acetonitrile Oxidize->Wash4 End End Cycle: Elongated Oligo with 5'-DMT Wash4->End

Caption: Detailed workflow for a single cycle of phosphoramidite synthesis.

Procedure:

  • Deblocking (Detritylation):

    • The CPG solid support is washed with the deblocking solution to remove the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage. Standard coupling times are typically around 30 seconds, but may be longer for modified phosphoramidites.[7]

    • The column is washed with anhydrous acetonitrile to remove unreacted reagents.

  • Capping:

    • To prevent the elongation of unreacted (failure) sequences in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated.

    • Capping solutions A and B are delivered to the column to cap these failure sequences.

    • The column is then washed with anhydrous acetonitrile.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the oxidizing solution.

    • The column is washed with anhydrous acetonitrile to remove the oxidizing agent.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

Procedure:

  • Cleavage from Solid Support:

    • The CPG support is treated with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature to cleave the succinyl linkage, releasing the oligonucleotide into solution.

  • Removal of Protecting Groups:

    • The solution containing the oligonucleotide is heated to remove the protecting groups from the phosphate backbone (β-cyanoethyl groups) and the nucleobases.

    • The deprotected oligonucleotide is then typically dried down.

Conclusion and Future Outlook

Phosphonamidite chemistry has been instrumental in advancing molecular biology and the development of nucleic acid-based therapeutics. The high efficiency and robustness of this method have enabled the routine synthesis of oligonucleotides for a wide range of applications, from PCR primers to antisense drugs. Ongoing research continues to refine phosphoramidite chemistry, with the development of new protecting groups, activators, and solid supports aimed at further improving yield, purity, and the synthesis of complex modified oligonucleotides.[8] As our understanding of the therapeutic potential of oligonucleotides expands, the continued evolution of phosphonamidite chemistry will be crucial in realizing the full promise of these remarkable molecules.

References

An In-depth Technical Guide to the Chemical Stability of 5'-O-DMTr-dU-methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 5'-O-DMTr-dU-methyl phosphonamidite, a critical building block in the synthesis of oligonucleotides. Understanding the stability profile of this reagent is paramount for ensuring the quality, yield, and purity of synthetic DNA and RNA, which are foundational components in therapeutic drug development and molecular biology research. This document details the principal degradation pathways, influencing factors, recommended storage and handling protocols, and methodologies for stability assessment.

Introduction to this compound

This compound is a derivative of the nucleoside deoxyuridine (dU), chemically modified for use in automated solid-phase oligonucleotide synthesis. The key modifications include:

  • A 5'-O-Dimethoxytrityl (DMTr) group: A bulky acid-labile protecting group that prevents polymerization at the 5'-hydroxyl position during synthesis and facilitates purification.

  • A 3'-O-methyl phosphonamidite moiety: The reactive group that enables the formation of the internucleotide phosphodiester linkage. The methyl group on the phosphorus and the diisopropylamino group are key to its reactivity and stability.

The integrity of this molecule is crucial, as any degradation can lead to the incorporation of impurities, truncation of the oligonucleotide chain, and reduced overall yield of the final product.

Core Concepts of Phosphoramidite (B1245037) Instability

The chemical stability of this compound is primarily challenged by two main degradation pathways: hydrolysis and oxidation. These reactions compromise the phosphoramidite moiety, rendering it inactive for the coupling reaction in oligonucleotide synthesis.

Degradation Pathways

Hydrolysis: The trivalent phosphorus (P(III)) center in the phosphonamidite is highly susceptible to reaction with water. This acid-catalyzed hydrolysis leads to the formation of the corresponding H-phosphonate, which is inactive in the standard coupling reaction.

Oxidation: Exposure to oxygen can convert the trivalent phosphorus (P(III)) center to a pentavalent phosphate (B84403) (P(V)) species. This oxidized form is also incapable of participating in the coupling reaction.

These degradation pathways underscore the necessity of storing and handling the phosphonamidite under strictly anhydrous and inert conditions.

Factors Influencing Stability

Several factors can influence the rate of degradation of this compound:

  • Moisture: As the primary reactant in hydrolysis, even trace amounts of water in solvents, on glassware, or from atmospheric humidity can lead to significant degradation.

  • Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation. Therefore, stringent temperature control is essential for maintaining the long-term stability of the reagent.

  • Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the phosphoramidite. Storing the compound under an inert atmosphere, such as argon or nitrogen, is critical.

  • pH: The phosphoramidite linkage is susceptible to acid-catalyzed hydrolysis. Contact with acidic substances should be avoided.

  • Nucleobase Identity: The stability of phosphoramidites can vary depending on the nucleobase. While guanosine (B1672433) (dG) phosphoramidites are known to be particularly labile, uridine (B1682114) (dU) and thymidine (B127349) (dT) phosphoramidites are generally more stable.

Quantitative Stability Data

While specific long-term stability data for every batch of this compound should be obtained from the manufacturer, the following tables provide representative data on the expected stability under various storage conditions. This data is compiled based on the known stability of similar uridine and thymidine phosphoramidites.

Table 1: Stability of Solid this compound

Storage ConditionTemperatureAtmospherePurity after 6 monthsPurity after 12 monthsPurity after 24 months
Recommended-20°CInert (Argon/Nitrogen)> 99%> 98.5%> 98%
Sub-optimal4°CInert (Argon/Nitrogen)~98%~96%~92%
Room Temperature20-25°CAir< 90%< 80%Significantly degraded
Elevated Temperature37°CAir< 80% after 1 monthNot recommendedNot recommended

Table 2: Stability of this compound in Anhydrous Acetonitrile (B52724) (0.1 M)

Storage ConditionTemperaturePurity after 24 hoursPurity after 72 hoursPurity after 1 week
On Synthesizer (Room Temp)20-25°C> 99%~98%~95%
Recommended (Solution)-20°C> 99.5%> 99%> 98.5%

Recommended Storage and Handling Protocols

To maximize the shelf-life and performance of this compound, the following storage and handling procedures are strongly recommended.[1]

Solid Form
  • Temperature: Store the solid phosphoramidite at -20°C or lower.[2][3][4][5] Avoid using frost-free freezers, as the temperature cycling can introduce moisture.

  • Atmosphere: The vial should be tightly sealed and stored under a dry, inert atmosphere such as argon or nitrogen.

  • Handling: Before opening, the vial must be allowed to warm to room temperature (typically for at least 30-60 minutes). This is a critical step to prevent condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis.

Solution Form
  • Solvent: Always use anhydrous acetonitrile with a water content of less than 30 ppm for dissolution.

  • Drying: For highly critical applications, the dissolved phosphonamidite solution can be further dried by standing over activated 3Å molecular sieves for a few hours.

  • Storage: Store phosphoramidite solutions at -20°C under an inert atmosphere.[1]

  • On-Synthesizer Stability: While stable for a few days on an automated synthesizer when properly installed, it is best practice to use freshly prepared solutions for optimal coupling efficiency.[6]

Experimental Protocols for Stability Assessment

Regular quality control is essential to ensure the purity of this compound. The two primary methods for assessing its stability are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

HPLC Purity Analysis

Reverse-phase HPLC is a powerful technique to separate the intact phosphoramidite from its degradation products and other impurities.

Methodology:

  • Sample Preparation:

    • Carefully weigh approximately 10 mg of the phosphonamidite in a clean, dry vial.

    • Dissolve in anhydrous acetonitrile to a final concentration of about 1 mg/mL. To enhance in-solution stability during the analysis, a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) can be added to the solvent (e.g., 1% v/v).

    • Inject the sample onto the HPLC system as soon as possible after preparation.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be from 50% B to 100% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection: UV at 254 nm or 260 nm.

  • Data Interpretation:

    • The intact this compound will typically appear as a doublet of peaks, representing the two diastereomers due to the chiral phosphorus center.

    • Hydrolysis products (H-phosphonate) will elute earlier than the parent compound.

    • Oxidized products (phosphate) will also have a different retention time.

    • Purity is calculated as the percentage of the area of the main peaks relative to the total peak area.

³¹P NMR Spectroscopy

³¹P NMR is a highly specific method for identifying and quantifying phosphorus-containing compounds, making it ideal for assessing phosphoramidite purity.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the phosphoramidite in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN). To prevent degradation during the measurement, ensure the solvent is anhydrous and consider adding a small amount of a non-protic base like triethylamine (TEA, ~1% v/v).

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition:

    • Spectrometer: A standard NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 121.5 MHz on a 300 MHz ¹H instrument).

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgig on Bruker instruments).

    • Reference: An external standard of 85% H₃PO₄ is typically used, with its chemical shift set to 0 ppm.

    • Acquisition Parameters:

      • Sufficient number of scans for good signal-to-noise (e.g., 128-1024 scans).

      • A relaxation delay (D1) of 5-10 seconds to ensure quantitative results.

  • Data Interpretation:

    • Intact Phosphoramidite (P(III)): The desired this compound will appear as a signal or a pair of signals for the diastereomers in the characteristic P(III) region, typically between δ 145 and 155 ppm .[7]

    • Hydrolysis Product (H-phosphonate, P(V)): The H-phosphonate degradation product will show a signal in the P(V) region, usually between δ 0 and 10 ppm .[8]

    • Oxidation Product (Phosphate, P(V)): The oxidized phosphate species will also appear in the P(V) region, typically between δ -5 and 5 ppm .[9]

    • Purity Calculation: The purity can be estimated by integrating the P(III) signals and the P(V) signals and calculating their relative percentages.

Visualizing Degradation and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

G Chemical Structure of this compound struct struct

A placeholder for the chemical structure diagram of this compound.

DegradationPathways Amidite 5'-O-DMTr-dU-methyl phosphonamidite (P-III) H_phosphonate H-phosphonate (P-V) (Inactive) Amidite->H_phosphonate Hydrolysis Phosphate Phosphate (P-V) (Inactive) Amidite->Phosphate Oxidation Hydrolysis Hydrolysis (+ H2O, acid catalyst) Oxidation Oxidation (+ O2)

Caption: Primary degradation pathways for this compound.

StabilityTestingWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Phosphoramidite Sample Dissolve Dissolve in Anhydrous Solvent (+/- TEA) Sample->Dissolve HPLC HPLC Analysis (Purity Assay) Dissolve->HPLC NMR 31P NMR Spectroscopy (Impurity ID & Quant.) Dissolve->NMR Purity Assess Purity (%) HPLC->Purity Degradation Identify Degradation Products NMR->Degradation Degradation->Purity

Caption: Workflow for assessing the stability of this compound.

Conclusion

The chemical stability of this compound is a critical parameter that directly impacts the success of oligonucleotide synthesis. By understanding the mechanisms of degradation and implementing rigorous storage and handling protocols, researchers and manufacturers can ensure the high quality and reliability of this essential reagent. Regular stability testing using HPLC and ³¹P NMR provides the necessary quality control to prevent the use of degraded material, ultimately leading to higher yields and purer final products for research and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis Using 5'-O-DMTr-dU-methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides containing methylphosphonate (B1257008) linkages are nuclease-resistant analogs of natural DNA and RNA, making them promising candidates for therapeutic applications, particularly as antisense agents.[1][2] The replacement of a non-bridging phosphoryl oxygen with a methyl group results in an uncharged backbone, which can enhance cellular uptake.[1][2][3] This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating 5'-O-DMTr-dU-methyl phosphonamidite, including a novel one-pot deprotection procedure and purification guidelines.

Methylphosphonate oligonucleotides often act via a steric-blocking mechanism, physically hindering the translation or splicing of target mRNA, rather than inducing its degradation by RNase H.[4] The introduction of a methyl group on the phosphorus atom creates a chiral center, meaning that a synthesized oligonucleotide will be a mixture of diastereomers.[1]

Data Summary

The following tables summarize key quantitative data associated with the synthesis and purification of methylphosphonate oligonucleotides.

Table 1: Synthesis Efficiency

ParameterTypical ValueNotes
Coupling Efficiency per Cycle>98%For standard phosphoramidites. Efficiency for methylphosphonamidites may be slightly lower and should be monitored, for example, by trityl cation assay. A longer coupling time of up to 6 minutes may be advisable for methylphosphonamidites.[5]
Overall Crude Yield (20-mer)~70%Based on a 98% average coupling efficiency. Actual yield will depend on the specific sequence and synthesis conditions.

Table 2: Deprotection and Purification Yields

MethodTypical Yield ImprovementPurityNotes
One-Pot DeprotectionUp to 250% improvement over two-step methods[6][7][8][9][10]>90% after HPLC purification[11]This method has been successfully applied at scales ranging from 1 to 150 µmole.[6][7][8][10]
HPLC PurificationVariable>95%Purity is dependent on the length and sequence of the oligonucleotide, as well as the efficiency of the synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the standard cycle for incorporating a this compound into a growing oligonucleotide chain on a solid support using an automated DNA synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (acetic anhydride/pyridine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% trichloroacetic acid (TCA) in dichloromethane)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

The synthesis follows a cyclical four-step process for each monomer addition:

  • Deblocking (Detritylation): The 5'-O-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The released trityl cation is orange and can be quantified spectrophotometrically to monitor coupling efficiency.

  • Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 6 minutes) is recommended for methylphosphonamidites to ensure high efficiency.[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutant sequences.

  • Oxidation: The newly formed trivalent phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using the oxidizing solution.

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

G Solid-Phase Synthesis Cycle for Methylphosphonate Oligonucleotides cluster_0 Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMTr group Coupling Coupling Deblocking->Coupling Add activated 5'-O-DMTr-dU-methyl phosphonamidite Capping Capping Coupling->Capping Acetylate unreacted 5'-OH groups Oxidation Oxidation Capping->Oxidation Oxidize phosphite to methylphosphonate Cycle_Complete Cycle Complete Oxidation->Cycle_Complete

Solid-Phase Synthesis Cycle
Protocol 2: One-Pot Deprotection and Cleavage

This novel one-pot procedure improves the yield of methylphosphonate oligonucleotides compared to traditional two-step methods.[6][7][8][9][10]

Materials:

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vial.

  • Add the ammonia/acetonitrile/ethanol solution and agitate for 30 minutes at room temperature.[6][7][9][10]

  • Add ethylenediamine to the same vial and continue agitation for 6 hours at room temperature.[6][7][9][10]

  • Decant the solution from the solid support.

  • Dilute the solution with water to a 10% organic content.

  • Neutralize the solution with acetic acid or HCl.

  • The crude oligonucleotide solution is now ready for purification by HPLC.

G One-Pot Deprotection Workflow for Methylphosphonate Oligonucleotides cluster_0 Start Synthesized Oligo on Solid Support Ammonia_Treatment Brief treatment with dilute ammonia (30 min) Start->Ammonia_Treatment EDA_Treatment Add ethylenediamine (6 hours) Ammonia_Treatment->EDA_Treatment In the same pot Dilution Dilute with water EDA_Treatment->Dilution Neutralization Neutralize with acid Dilution->Neutralization Purification Ready for HPLC Purification Neutralization->Purification

One-Pot Deprotection Workflow
Protocol 3: Purification by HPLC

High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides.[12] Reversed-phase HPLC is particularly effective for "trityl-on" purification, where the final 5'-DMTr group is left on the full-length product, significantly increasing its hydrophobicity relative to truncated failure sequences.[12]

General Procedure (Trityl-on Reversed-Phase HPLC):

  • The crude, deprotected oligonucleotide solution (with the 5'-DMTr group intact) is injected onto a reversed-phase HPLC column (e.g., C18).

  • A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is used to elute the oligonucleotides.

  • The hydrophobic, trityl-on, full-length product is retained longer on the column than the non-tritylated failure sequences.

  • Fractions containing the desired product are collected.

  • The 5'-DMTr group is removed by treatment with an acid (e.g., 80% acetic acid).

  • The final product is desalted by size-exclusion chromatography or ethanol precipitation.

Application: Antisense Inhibition by Steric Blockade

Methylphosphonate oligonucleotides are often designed as steric-blocking antisense agents. Due to their modified backbone, they do not typically support cleavage of the target mRNA by RNase H. Instead, they bind to the target mRNA and physically obstruct the cellular machinery involved in translation or splicing.[4] For example, if a methylphosphonate oligonucleotide is targeted to the translation start site of an mRNA, it can prevent the binding of ribosomal subunits, thereby inhibiting protein synthesis.

G Steric Blockade of Translation by a Methylphosphonate Oligonucleotide cluster_0 mRNA 5'---AUG---(Coding Sequence)---UAA---3' No_Protein No Protein Synthesis Oligo Methylphosphonate Oligonucleotide Oligo->mRNA Binds to start codon region Ribosome Ribosome Ribosome->mRNA Binding blocked

Mechanism of Antisense Steric Blockade

References

Application Notes and Protocols for the Incorporation of Methylphosphonate Modifications into DNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of methylphosphonate (B1257008) modifications into DNA oligonucleotides. Methylphosphonate-modified oligonucleotides are charge-neutral analogs of DNA that exhibit enhanced nuclease resistance and improved cellular uptake, making them valuable tools in antisense therapy, diagnostics, and other molecular biology applications. These protocols cover the entire workflow, from automated solid-phase synthesis and deprotection to purification and characterization of the final product. Quantitative data on synthesis efficiency, product yield, and biophysical properties are presented in tabular format for easy comparison. Diagrams generated using Graphviz are included to illustrate key workflows and concepts.

Introduction

Methylphosphonate oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotidic linkage uncharged, which imparts several desirable properties.[1] The neutral backbone of methylphosphonate oligos leads to increased resistance to degradation by nucleases, a significant advantage for in vivo applications.[2] Furthermore, the lack of a negative charge is reported to facilitate passive diffusion across cell membranes, enhancing cellular uptake.[2]

However, the introduction of a methyl group on the phosphorus atom creates a chiral center, resulting in a mixture of diastereomers (Rp and Sp) at each linkage during standard synthesis.[3] These diastereomers can exhibit different hybridization properties and biological activities.[3][4] This document will focus on the synthesis of diastereomeric mixtures, which are commonly used in initial screening and research applications.

The primary method for synthesizing methylphosphonate-modified oligonucleotides is through automated solid-phase synthesis using methylphosphonamidite monomers.[2] While the fundamental principles of phosphoramidite (B1245037) chemistry are the same, specific modifications to the synthesis, deprotection, and purification protocols are necessary to achieve optimal results.

Materials and Reagents

  • DNA Synthesizer: An automated solid-phase oligonucleotide synthesizer (e.g., from Applied Biosystems, BioAutomation, etc.).

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene support functionalized with the desired 3'-terminal nucleoside.

  • Methylphosphonamidites: Deoxynucleoside methylphosphonamidites (dA, dC, dG, dT) with standard protecting groups (e.g., Bz for A, Ac or Ibu for C, Ibu for G).

  • Synthesis Reagents:

    • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT).

    • Oxidizer: Iodine solution (I2) in THF/Water/Pyridine.

    • Capping Reagents: Acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).

    • Deblocking Reagent: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Deprotection Reagents:

  • Purification Supplies:

    • HPLC system with a UV detector.

    • Reversed-phase HPLC column (e.g., C18).

    • Mobile Phases:

    • Desalting cartridges.

  • Analysis Equipment:

    • UV-Vis spectrophotometer.

    • Mass spectrometer (e.g., ESI-MS).

Experimental Protocols

Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

The synthesis of methylphosphonate oligonucleotides is performed on an automated DNA synthesizer using methylphosphonamidite monomers. The standard phosphoramidite synthesis cycle is adapted to accommodate the specific chemistry of these analogs.

Protocol:

  • Preparation:

    • Dissolve methylphosphonamidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

    • Install the reagent bottles on the synthesizer according to the manufacturer's instructions.

    • Program the desired oligonucleotide sequence and synthesis scale.

  • Synthesis Cycle: The following is a representative modified synthesis cycle for incorporating a methylphosphonate linkage. Refer to your synthesizer's manual for specific programming instructions.

    • Step 1: Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside using 3% TCA in DCM.

    • Step 2: Coupling: Activation of the incoming methylphosphonamidite with an activator (e.g., ETT) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-300 seconds) is often required for methylphosphonamidites compared to standard phosphoramidites to ensure high coupling efficiency.

    • Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups using capping reagents to prevent the formation of failure sequences.

    • Step 4: Oxidation: Oxidation of the newly formed methylphosphonite triester (P(III)) to the more stable methylphosphonate (P(V)) linkage using an iodine solution.

  • Post-Synthesis:

    • After the final cycle, the oligonucleotide remains attached to the solid support with the terminal 5'-DMT group either cleaved or left on ("trityl-on") for purification purposes. For reversed-phase HPLC purification, the "trityl-on" method is recommended.

    • Dry the solid support thoroughly under a stream of argon or nitrogen.

Synthesis_Workflow start Start: Solid Support with Initial Nucleoside deblocking Deblocking (TCA Treatment) start->deblocking coupling Coupling (Methylphosphonamidite + Activator) deblocking->coupling capping Capping (Acetic Anhydride) coupling->capping oxidation Oxidation (Iodine Solution) capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->deblocking More Nucleotides end End: Full-Length Oligo on Solid Support next_cycle->end Final Nucleotide

Caption: Automated solid-phase synthesis cycle for methylphosphonate oligonucleotides.

Deprotection of Methylphosphonate Oligonucleotides

Deprotection involves cleavage of the oligonucleotide from the solid support and removal of the protecting groups from the nucleobases. A one-pot procedure using ethylenediamine (EDA) and ammonium hydroxide is recommended for its efficiency and high yield.[5]

Protocol (One-Pot Method):

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add a solution of 1:1 (v/v) concentrated ammonium hydroxide and ethanol to the vial, ensuring the support is fully submerged.

  • Incubate at room temperature for 30 minutes. This step is crucial for removing the cyanoethyl groups if any phosphodiester linkages are present and for partial deprotection of the bases.

  • Add an equal volume of ethylenediamine to the vial.

  • Incubate at room temperature for 6 hours.

  • Quench the reaction by adding water.

  • Filter the solution to remove the solid support.

  • Dry the resulting solution containing the crude oligonucleotide using a vacuum concentrator.

Purification by Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purifying methylphosphonate oligonucleotides. The "trityl-on" method, where the hydrophobic DMT group is retained on the 5'-terminus of the full-length product, allows for excellent separation from shorter, "trityl-off" failure sequences.

Protocol ("Trityl-On" Purification):

  • Sample Preparation: Resuspend the crude, dried oligonucleotide in Buffer A (0.1 M TEAA).

  • HPLC Setup:

    • Equilibrate the C18 HPLC column with a starting mixture of Buffer A and Buffer B (e.g., 95% A, 5% B).

    • Set the UV detector to monitor at 260 nm.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 50% Buffer B over 30-40 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide.

    • The "trityl-on" full-length product will be the most retained, major peak.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Detritylation:

    • Pool the collected fractions and dry them in a vacuum concentrator.

    • Resuspend the dried sample in 80% aqueous acetic acid and incubate at room temperature for 30 minutes to cleave the DMT group.

    • Quench the reaction by adding water.

  • Desalting:

    • Desalt the detritylated oligonucleotide using a desalting cartridge according to the manufacturer's protocol.

    • Lyophilize the desalted product to obtain the purified methylphosphonate oligonucleotide.

Purification_Workflow crude_oligo Crude 'Trityl-On' Oligo hplc RP-HPLC Purification (C18 Column) crude_oligo->hplc collect_fractions Collect 'Trityl-On' Peak hplc->collect_fractions detritylation Detritylation (80% Acetic Acid) collect_fractions->detritylation desalting Desalting detritylation->desalting pure_oligo Purified Methylphosphonate Oligonucleotide desalting->pure_oligo

Caption: Workflow for the purification of methylphosphonate oligonucleotides.

Characterization

Quantification

The concentration of the purified methylphosphonate oligonucleotide is determined by measuring its absorbance at 260 nm (A260) using a UV-Vis spectrophotometer. The extinction coefficient can be estimated based on the nucleotide sequence.

Purity and Identity Confirmation

The purity and identity of the final product should be confirmed by mass spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the oligonucleotide and confirming the successful incorporation of the methylphosphonate modifications.

Data Presentation

The following tables summarize quantitative data related to the synthesis and properties of methylphosphonate-modified oligonucleotides.

Table 1: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides

Deprotection MethodReagentsConditionsRelative Yield (%)Reference
Two-Step Method1. Ethanolic EDA2. Concentrated NH4OH1. 2h, RT2. 12h, 55°C100[5]
One-Pot Method NH4OH/Ethanol then EDA 0.5h, RT then 6h, RT ~250 [5]

Table 2: Melting Temperatures (Tm) of Methylphosphonate-Modified DNA Duplexes

Oligonucleotide TypeSequence (15-mer)ComplementTm (°C)ΔTm vs. DNA/DNA (°C)Reference
Unmodified DNA5'-CCT GGC TCA GGC CTT-3'RNA60.80[1]
Racemic Methylphosphonate5'-CCT GGC TCA GGC CTT-3' (all MP)RNA34.3-26.5[1]
Rp-Chiral Methylphosphonate5'-CCT GGC TCA GGC CTT-3' (alternating Rp-MP/PO)RNA55.1-5.7[1]
Unmodified DNA5'-TAATTAATTAATTA-3'DNA45.10[3]
Racemic Methylphosphonate5'-TAATTAATTAATTA-3' (all MP)DNA< 25> -20[3]

Table 3: Nuclease Resistance of Methylphosphonate-Modified Oligonucleotides

Oligonucleotide TypeNuclease SourceIncubation TimeDegradation (%)Reference
Unmodified DNAHeLa cell nuclear extract70 min> 95[6]
Alternating Methylphosphonate/PhosphodiesterHeLa cell nuclear extract70 min~0[6]

Applications

Methylphosphonate-modified oligonucleotides have a range of applications in research and drug development:

  • Antisense Oligonucleotides: Their nuclease resistance and cellular uptake properties make them suitable candidates for antisense therapies aimed at downregulating gene expression.[1]

  • Probes for Molecular Diagnostics: The stability of these oligos makes them robust probes for various diagnostic assays.

  • Studying Nucleic Acid Structure and Function: As structural mimics of DNA, they can be used to investigate the role of the phosphate (B84403) backbone in nucleic acid interactions.

Troubleshooting

ProblemPossible CauseSolution
Low Coupling Efficiency - Inactive methylphosphonamidite- Insufficient coupling time- Use fresh, high-quality amidites- Increase the coupling time in the synthesis cycle
Low Yield After Deprotection - Incomplete deprotection- Side reactions during deprotection- Ensure complete reaction by following the recommended incubation times and temperatures- Use the optimized one-pot deprotection method to minimize side reactions
Poor Purity After HPLC - Inefficient separation- Co-elution of impurities- Optimize the HPLC gradient- Ensure the "trityl-on" method is used correctly
Incorrect Mass in MS - Incomplete deprotection- Modifications during synthesis or deprotection- Re-run the deprotection step- Analyze synthesis and deprotection conditions for potential side reactions

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful incorporation of methylphosphonate modifications into DNA oligonucleotides. By following these optimized procedures for synthesis, deprotection, and purification, researchers can reliably produce high-quality methylphosphonate oligos for a variety of applications. The enhanced nuclease resistance and potential for improved cellular uptake of these modified oligonucleotides continue to make them a valuable tool in the field of nucleic acid research and therapeutics.

References

Applications of Methylphosphonate DNA in Antisense Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) (MP) oligonucleotides are synthetic analogs of DNA where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This modification confers unique properties that have made them valuable tools in antisense research. This document provides a detailed overview of the applications of methylphosphonate DNA, including their synthesis, mechanism of action, and protocols for their use in experimental settings.

Key Advantages of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides (MPOs) offer several advantages over unmodified phosphodiester DNA and other modified analogs for antisense applications:

  • Nuclease Resistance: The methylphosphonate linkage is highly resistant to degradation by cellular nucleases, significantly increasing the in vivo stability of the oligonucleotide.[1][2][3][4]

  • Cellular Uptake: MPOs are uncharged molecules, which is believed to facilitate their uptake by cells, potentially through a passive diffusion-like mechanism or endocytosis.[2][5][6]

  • Specific Gene Silencing: They can specifically bind to target mRNA sequences, leading to the inhibition of protein synthesis through a steric block mechanism.[1][3]

Mechanism of Action

The primary mechanism by which methylphosphonate oligonucleotides exert their antisense effect is through steric hindrance . Upon entering the cell, the MPO binds to its complementary sequence on a target mRNA molecule. This binding physically obstructs the ribosomal machinery from translating the mRNA into a protein. Unlike phosphorothioate (B77711) oligonucleotides, MPOs generally do not activate RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid.[7][8][9] However, recent developments have led to chimeric oligonucleotides that can incorporate RNase H activity.

A newer class of modified oligonucleotides, 5'-O-methylphosphonate nucleic acids (MEPNA), has been shown to significantly increase the cleavage rate of target RNA by E. coli RNase H, suggesting a potential for this modified backbone in designing RNase H-dependent antisense agents.[10]

Quantitative Data Summary

The following tables summarize key quantitative data comparing methylphosphonate oligonucleotides with other common antisense chemistries.

Table 1: Nuclease Resistance Comparison

Oligonucleotide TypeNuclease Resistance (Relative to Phosphodiester)Key Findings
Methylphosphonate (MP) HighHighly resistant to metabolic breakdown in biological systems.[1] Alternating MP/phosphodiester backbone analogs are 25- to 300-fold more resistant to nuclease degradation than unmodified oligonucleotides.[1]
Phosphorothioate (PS) Moderate to HighModerately resistant to enzymatic degradation.[11]
Phosphodiester (PO) LowRapidly degraded by cellular nucleases.[9]

Table 2: Hybridization Affinity (Melting Temperature, Tm)

Oligonucleotide DuplexTm (°C)Conditions
R(P) Methylphosphonate - RNA Higher than racemic MPOsOligonucleotides prepared with R(P) chiral methylphosphonate linkage synthons bind RNA with significantly higher affinity.[1][12][13]
5'-O-Methylphosphonate - RNA Increased stabilityThe introduction of 5'-O-methylphosphonate units increases the stability of AO*RNA duplexes.[10]
Phosphorothioate - RNA Lower than phosphodiesterDecreased binding affinity to RNA compared to unmodified oligonucleotides.[8][14]

Experimental Protocols

Protocol 1: Synthesis of Methylphosphonate Oligonucleotides

This protocol provides a general overview of the automated solid-phase synthesis of methylphosphonate oligonucleotides.

Materials:

  • Controlled pore glass (CPG) solid support

  • Methylphosphonamidite monomers

  • Activator solution (e.g., tetrazole)

  • Oxidizing agent (e.g., iodine solution with reduced water content)

  • Capping reagents (e.g., acetic anhydride)

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)

  • HPLC purification system

Methodology:

  • Support Preparation: Start with a CPG solid support functionalized with the desired 3'-terminal nucleoside.

  • DMT Removal (Deblocking): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using the deblocking agent.

  • Coupling: Activate the methylphosphonamidite monomer with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Oxidation: Oxidize the newly formed methylphosphonite triester linkage to a stable methylphosphonate triester using the oxidizing agent. A specially formulated iodine oxidizer with reduced water content is crucial for efficient oxidation of the sensitive methylphosphonite intermediates.[1]

  • Capping: Cap any unreacted 5'-hydroxyl groups using the capping reagents to prevent the formation of failure sequences.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent monomer addition until the desired sequence is synthesized.

  • Cleavage and Deprotection: Cleave the completed oligonucleotide from the CPG support and remove the base and phosphate protecting groups using the cleavage and deprotection solution.

  • Purification: Purify the full-length methylphosphonate oligonucleotide using reverse-phase HPLC.

Protocol 2: Cellular Uptake of Methylphosphonate Oligonucleotides

This protocol describes a method to assess the cellular uptake of fluorescently labeled methylphosphonate oligonucleotides.

Materials:

  • Fluorescently labeled methylphosphonate oligonucleotide (e.g., with rhodamine)

  • Cell culture medium

  • Target cells (e.g., HeLa cells)

  • Fluorescence microscope

  • Phosphate-buffered saline (PBS)

  • Optional: Endosomal/lysosomal markers (e.g., fluorescein-dextran)

Methodology:

  • Cell Seeding: Seed the target cells in a suitable culture vessel (e.g., chambered coverglass) and allow them to adhere overnight.

  • Oligonucleotide Incubation: Prepare a solution of the fluorescently labeled methylphosphonate oligonucleotide in cell culture medium at the desired concentration.

  • Treatment: Remove the old medium from the cells and add the oligonucleotide-containing medium. Incubate the cells at 37°C for a specified period (e.g., 4-24 hours).

  • Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound oligonucleotides.

  • Visualization: Visualize the cellular uptake of the fluorescently labeled oligonucleotide using a fluorescence microscope. The intracellular distribution often appears as a punctate or vesicular pattern, suggesting endosomal localization.[5][6]

  • Co-localization (Optional): To confirm endosomal uptake, co-incubate the cells with an endosomal/lysosomal marker and observe the co-localization of the fluorescent signals.[6]

Protocol 3: Assessment of Antisense Activity (Western Blot)

This protocol outlines the use of Western blotting to determine the effect of a methylphosphonate oligonucleotide on the expression of a target protein.

Materials:

  • Methylphosphonate oligonucleotide targeting a specific mRNA

  • Control oligonucleotide (e.g., a scrambled sequence)

  • Target cells

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Treat the target cells with the methylphosphonate oligonucleotide and a control oligonucleotide at various concentrations for a predetermined time (e.g., 24-72 hours).

  • Cell Lysis: Lyse the cells using the cell lysis buffer and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression level of the target protein in treated versus control cells.

Visualizations

Antisense_Mechanism Steric Block Mechanism of Methylphosphonate Oligonucleotides cluster_cell Cell cluster_nucleus Nucleus MPO Methylphosphonate Oligonucleotide (MPO) mRNA Target mRNA MPO->mRNA Hybridization Ribosome Ribosome Protein Target Protein Ribosome->mRNA block X Ribosome->block DNA DNA DNA->mRNA Transcription Transcription Transcription block->mRNA

Caption: Steric block mechanism of methylphosphonate oligonucleotides.

Experimental_Workflow General Experimental Workflow for MPO Antisense Studies cluster_synthesis Oligonucleotide Preparation cluster_cell_culture Cellular Experiments Synthesis 1. Automated Solid-Phase Synthesis of MPO Purification 2. HPLC Purification Synthesis->Purification Cell_Culture 3. Cell Culture and Transfection with MPO Purification->Cell_Culture Uptake_Analysis 4a. Cellular Uptake Analysis (Fluorescence Microscopy) Cell_Culture->Uptake_Analysis Antisense_Analysis 4b. Antisense Activity Assay (Western Blot / qPCR) Cell_Culture->Antisense_Analysis

Caption: General workflow for MPO antisense experiments.

References

Application Notes and Protocols for 5'-O-DMTr-dU-methyl phosphonamidite in siRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNAs (siRNAs) have emerged as a powerful therapeutic modality for silencing disease-causing genes. However, unmodified siRNAs are susceptible to degradation by nucleases and can trigger off-target effects. Chemical modifications are therefore essential to enhance their stability, specificity, and overall therapeutic profile. One such modification is the incorporation of a methylphosphonate (B1257008) linkage, which replaces a non-bridging oxygen atom in the phosphate (B84403) backbone with a methyl group. This modification neutralizes the negative charge, thereby increasing nuclease resistance.[1][2]

This document provides detailed application notes and protocols for the use of 5'-O-DMTr-2'-deoxyuridine-3'-O-(P-methyl-N,N-diisopropylamino)phosphonamidite (5'-O-DMTr-dU-methyl phosphonamidite) in the solid-phase synthesis of modified siRNAs.

Properties of Methylphosphonate-Modified siRNAs

The introduction of methylphosphonate linkages into siRNA duplexes imparts several desirable properties:

  • Increased Nuclease Stability: The methylphosphonate backbone is resistant to degradation by endo- and exonucleases, prolonging the half-life of the siRNA in biological fluids.[1][2]

  • Reduced Off-Target Effects: Strategic placement of methylphosphonate modifications, particularly within the seed region of the guide strand, has been shown to mitigate off-target gene silencing.[3]

  • Modulation of RISC Interaction: While neutralizing the phosphate charge can impact cellular uptake and RISC incorporation, careful positioning of the modification is crucial to maintain on-target activity.[1][2]

Data Presentation

Table 1: Physicochemical and Biological Properties of Methylphosphonate-Modified Oligonucleotides
PropertyUnmodified OligonucleotideMethylphosphonate-Modified OligonucleotideReference
Backbone Charge AnionicNeutral[1][2]
Nuclease Resistance LowHigh[1][2][4]
Cellular Uptake Generally higher (charge-mediated)Generally lower (can be overcome with delivery vehicles)[1][2]
RISC Loading EfficientCan be position-dependent; may be less efficient than phosphodiester[1][2]
Off-Target Effects Can be significantCan be reduced with specific placement[3][5]
Table 2: Comparative Gene Silencing Activity (Hypothetical Data)

The following table presents hypothetical data to illustrate the potential impact of a single methylphosphonate modification at a uridine (B1682114) position within the guide strand of an siRNA targeting Firefly Luciferase. Actual results will be sequence-dependent.

siRNA ConstructTargetIC50 (nM)Maximum Knockdown (%)
Unmodified siRNAFirefly Luciferase1.590%
siRNA with single dU-methylphosphonateFirefly Luciferase3.085%
Scrambled ControlFirefly Luciferase>100<10%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of siRNA with this compound

This protocol outlines the automated solid-phase synthesis of an siRNA duplex containing a single this compound modification.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, U/T)

  • This compound

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

Synthesis Cycle for this compound:

The standard synthesis cycle is adapted for the incorporation of the methylphosphonamidite. A longer coupling time is recommended to ensure high coupling efficiency.[6][7]

  • Detritylation (Deblocking): Removal of the 5'-DMTr protecting group from the solid support-bound nucleoside using the deblocking solution.

  • Coupling: Activation of the this compound with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time is 6-15 minutes.[4][6][7]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester using the oxidizer solution.

This cycle is repeated for each subsequent nucleotide addition.

Protocol 2: Deprotection and Cleavage of Methylphosphonate-Modified Oligonucleotides

Due to the base-lability of the methylphosphonate linkage, a modified deprotection protocol is required.[8]

Materials:

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

  • Add 0.5 mL of the ammonium hydroxide solution and incubate at room temperature for 30 minutes.

  • Add 0.5 mL of ethylenediamine to the vial, reseal, and incubate at room temperature for 6 hours.

  • Collect the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).

  • Combine the supernatant and washes and dilute to 15 mL with water.

  • Neutralize the solution to pH 7 with the hydrochloric acid solution.

  • Proceed with purification (e.g., HPLC).

Protocol 3: Nuclease Stability Assay

This assay compares the stability of unmodified and methylphosphonate-modified siRNAs in the presence of serum.

Materials:

  • Unmodified and modified siRNA duplexes

  • Fetal Bovine Serum (FBS)

  • Phenol (B47542):Chloroform:Isoamyl Alcohol

  • Ethanol

  • Polyacrylamide gel (10%)

  • Ethidium bromide or other nucleic acid stain

Procedure:

  • Incubate 5 µL of 2.5 µM siRNA with 50 µL of FBS at 37°C for various time points (e.g., 0, 15, 120 minutes).[9]

  • Stop the reaction by phenol extraction.

  • Precipitate the siRNA with ethanol.

  • Resuspend the siRNA and analyze by 10% polyacrylamide gel electrophoresis.

  • Stain the gel to visualize the integrity of the siRNA bands over time.

Protocol 4: In Vitro Gene Silencing Assay using Dual-Luciferase Reporter System

This protocol measures the gene silencing activity of the synthesized siRNAs.

Materials:

  • HeLa cells (or other suitable cell line)

  • Plasmids: pGL3-Control (Firefly luciferase), pRL-TK (Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Synthesized siRNAs (unmodified, modified, and scrambled control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the Firefly and Renilla luciferase plasmids and the respective siRNAs at various concentrations.[10]

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luminescence of both Firefly and Renilla luciferases according to the manufacturer's protocol.[1][11]

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage of gene knockdown relative to cells treated with a scrambled control siRNA.

  • Determine the IC50 value for each siRNA.

Mandatory Visualizations

experimental_workflow cluster_synthesis siRNA Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Solid-Phase Synthesis (with this compound) deprotection Deprotection & Cleavage synthesis->deprotection purification HPLC Purification deprotection->purification stability Nuclease Stability Assay purification->stability Characterize Stability activity Dual-Luciferase Assay purification->activity Assess Activity gel Gel Electrophoresis stability->gel luminescence Luminescence Measurement activity->luminescence ic50 IC50 Calculation luminescence->ic50

Caption: Experimental workflow for siRNA synthesis and evaluation.

rnai_pathway siRNA Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading Direct Loading Dicer->RISC_loading pre_RISC pre-RISC RISC_loading->pre_RISC mature_RISC Mature RISC (Guide Strand) pre_RISC->mature_RISC Passenger Strand Ejection passenger_strand Passenger Strand pre_RISC->passenger_strand mRNA Target mRNA mature_RISC->mRNA Target Recognition cleavage mRNA Cleavage mRNA->cleavage degradation mRNA Degradation cleavage->degradation silencing Gene Silencing degradation->silencing

Caption: The RNA interference (RNAi) pathway.

logical_relationship cluster_properties Physicochemical Properties cluster_effects Biological Effects cluster_outcome Therapeutic Outcome modification Methylphosphonate Modification (this compound) charge Neutral Backbone modification->charge stability Increased Nuclease Resistance modification->stability uptake Altered Cellular Uptake charge->uptake risc Modulated RISC Loading charge->risc profile Improved Therapeutic Profile stability->profile activity Maintained On-Target Activity (Position Dependent) uptake->activity risc->activity off_target Reduced Off-Target Effects off_target->profile activity->profile

Caption: Logical relationships of methylphosphonate modification.

References

Application Notes and Protocols for Deprotection and Purification of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides (MNPs) are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification renders them neutrally charged and resistant to nuclease degradation, making them promising candidates for antisense therapeutics and other drug development applications. The successful synthesis of MNPs is critically dependent on effective deprotection of the nucleobase and phosphate (B84403) protecting groups, followed by robust purification to isolate the full-length, pure oligonucleotide.

These application notes provide detailed protocols and comparative data for the deprotection and purification of methylphosphonate oligonucleotides, designed to guide researchers in chemistry, biology, and pharmacology.

Section 1: Deprotection of Methylphosphonate Oligonucleotides

The deprotection of methylphosphonate oligonucleotides requires milder conditions than standard phosphodiester oligonucleotides to prevent degradation of the methylphosphonate linkage. Two primary methods are discussed: a traditional two-step procedure and a more recent, efficient one-pot method.

Challenges in Deprotection

Concentrated ammonium (B1175870) hydroxide, a standard reagent for deprotecting phosphodiester oligonucleotides, can cause significant degradation of the methylphosphonate backbone.[1] Ethylenediamine (B42938) (EDA) is a milder alternative but can lead to side reactions, most notably the transamination of N4-benzoyl-protected deoxycytidine (N4-bz-dC).[1][2][3] To address these challenges, specific protocols have been developed to maximize deprotection efficiency while minimizing side reactions and backbone degradation.

Deprotection Methods: A Comparative Overview
MethodDescriptionAdvantagesDisadvantages
One-Pot Method A brief treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine in the same reaction vessel.Higher yield (up to 250% improvement over the two-step method), simpler workflow, reduced handling.[2][3]Requires careful optimization of ammonia concentration and reaction times.
Two-Step Method A sequential treatment, typically with hydrazine (B178648) hydrate (B1144303) or concentrated ammonia to remove exocyclic amine protecting groups, followed by ethylenediamine to cleave the oligonucleotide from the solid support and complete deprotection.Can be effective in preventing transamination of protected cytosine residues.[1]More time-consuming, lower overall yield compared to the one-pot method.
Experimental Protocols

This method is recommended for its high efficiency and simplified workflow.

Reagents:

  • Ammonia Solution: Dilute aqueous ammonia (e.g., 28-30%)

  • Ethylenediamine (EDA)

  • Neutralizing Solution: Acetic acid or hydrochloric acid (HCl)

  • Solvents: Acetonitrile (B52724), Ethanol (B145695)

Procedure:

  • Initial Ammonia Treatment:

    • To the solid support-bound methylphosphonate oligonucleotide in a sealed vial, add a solution of dilute ammonia in an organic co-solvent (e.g., acetonitrile/ethanol/concentrated NH4OH, 45:45:10 v/v/v).

    • Incubate at room temperature for 30 minutes. This step is crucial for the removal of exocyclic amine protecting groups, particularly from guanine (B1146940) residues, which can be prone to modification by ethylenediamine.

  • Ethylenediamine Treatment:

    • Directly add an equal volume of ethylenediamine to the vial.

    • Continue the incubation at room temperature for 6 hours to effect cleavage from the solid support and complete the deprotection.

  • Reaction Quenching and Neutralization:

    • Dilute the reaction mixture with water to a final organic content of approximately 10%.

    • Neutralize the solution by adding acetic acid or HCl until a neutral pH is achieved.

  • Sample Preparation for Purification:

    • The neutralized solution containing the crude deprotected methylphosphonate oligonucleotide is now ready for purification by reverse-phase HPLC.

This traditional method is presented for comparative purposes.

Reagents:

  • Hydrazine Hydrate Solution (e.g., 5% in ethanol/water)

  • Ethylenediamine (EDA)

  • Pyridine (B92270)

  • Acetic Acid

Procedure:

  • Step 1: Removal of Exocyclic Amine Protecting Groups:

    • Treat the solid support-bound oligonucleotide with a solution of hydrazine hydrate in a mixture of pyridine and acetic acid.

    • Incubate at room temperature for an extended period (e.g., overnight).

    • Wash the support thoroughly with pyridine and then ethanol to remove residual hydrazine.

  • Step 2: Cleavage and Final Deprotection:

    • Treat the support with ethylenediamine to cleave the oligonucleotide from the support and remove any remaining protecting groups.

    • Incubate at room temperature for 6-8 hours.

  • Work-up:

    • Evaporate the ethylenediamine under reduced pressure.

    • Dissolve the residue in water and prepare for purification.

Deprotection Workflow Diagram

DeprotectionWorkflow cluster_one_pot One-Pot Method cluster_two_step Two-Step Method OnePot_Start Support-Bound Oligonucleotide Ammonia Dilute Ammonia (30 min, RT) OnePot_Start->Ammonia EDA_OnePot Ethylenediamine (6 hours, RT) Ammonia->EDA_OnePot Neutralize_OnePot Dilute & Neutralize EDA_OnePot->Neutralize_OnePot Crude_OnePot Crude Oligonucleotide (Ready for HPLC) Neutralize_OnePot->Crude_OnePot TwoStep_Start Support-Bound Oligonucleotide Hydrazine Hydrazine Hydrate (Overnight, RT) TwoStep_Start->Hydrazine Wash Wash Hydrazine->Wash EDA_TwoStep Ethylenediamine (6-8 hours, RT) Wash->EDA_TwoStep Evaporate Evaporate & Dissolve EDA_TwoStep->Evaporate Crude_TwoStep Crude Oligonucleotide Evaporate->Crude_TwoStep

Comparison of one-pot and two-step deprotection workflows.

Section 2: Purification of Methylphosphonate Oligonucleotides

Following deprotection, the crude oligonucleotide mixture contains the full-length product along with shorter failure sequences and by-products from the chemical synthesis and deprotection steps. High-purity methylphosphonate oligonucleotides are essential for reliable results in research and therapeutic applications. The choice of purification method depends on the length of the oligonucleotide, the required purity, and the scale of the synthesis.

Purification Methods: A Comparative Overview
MethodPrinciplePurityYieldRecommended For
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High (>90-95%)GoodOligonucleotides up to 50-60 bases. Effective for separating "trityl-on" full-length products from "trityl-off" failure sequences.
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge (number of phosphonate (B1237965) groups).High (>95%)GoodLonger oligonucleotides (>40 bases) where RP-HPLC resolution may be limited.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.Very High (95-99%)Low to ModerateApplications requiring the highest purity, especially for longer oligonucleotides.
Experimental Protocols

Materials:

  • RP-HPLC system with a UV detector

  • C8 or C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) or similar ion-pairing agent in water

  • Mobile Phase B: Acetonitrile

  • Crude, deprotected methylphosphonate oligonucleotide solution

Procedure:

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

  • Sample Injection: Inject the neutralized crude oligonucleotide solution onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the sequence and length of the oligonucleotide.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is typically the full-length product.

  • Desalting: Pool the pure fractions and remove the volatile salt (e.g., TEAA) and acetonitrile by lyophilization or a suitable desalting method (e.g., size-exclusion chromatography).

Materials:

  • AEX-HPLC system with a UV detector

  • Strong anion-exchange column (e.g., quaternary ammonium functionality)

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)

  • Crude, deprotected methylphosphonate oligonucleotide solution

Procedure:

  • Column Equilibration: Equilibrate the column with Mobile Phase A.

  • Sample Injection: Inject the crude oligonucleotide solution.

  • Gradient Elution: Elute with a linear gradient of increasing salt concentration (Mobile Phase B). The negatively charged oligonucleotides will elute based on their total charge, which is proportional to their length.

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Desalting: Desalt the collected fractions to remove the high concentration of salt.

Purification Workflow Diagram

PurificationWorkflow cluster_purification Purification Options CrudeOligo Crude Deprotected Methylphosphonate Oligonucleotide RPHPLC Reverse-Phase HPLC CrudeOligo->RPHPLC AEXHPLC Anion-Exchange HPLC CrudeOligo->AEXHPLC PAGE Polyacrylamide Gel Electrophoresis CrudeOligo->PAGE Desalting Desalting / Product Recovery RPHPLC->Desalting AEXHPLC->Desalting PAGE->Desalting PureOligo Pure Methylphosphonate Oligonucleotide Desalting->PureOligo Analysis Purity Analysis (e.g., HPLC, Mass Spec) PureOligo->Analysis

General workflow for the purification of methylphosphonate oligonucleotides.

Section 3: Conclusion

The choice of deprotection and purification methods is critical for obtaining high-quality methylphosphonate oligonucleotides for research and therapeutic development. The one-pot deprotection method offers significant advantages in terms of yield and simplicity over traditional two-step procedures. For purification, RP-HPLC and AEX-HPLC are robust and scalable methods, with the choice depending on the specific characteristics of the oligonucleotide. For applications demanding the highest purity, PAGE remains a valuable, albeit lower-yielding, option. The protocols and comparative data provided in these application notes serve as a comprehensive guide for scientists working with this important class of oligonucleotide analogs.

References

Application Notes and Protocols for 5'-O-DMTr-dU-methyl phosphonamidite Coupling in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the efficient coupling of 5'-O-DMTr-dU-methyl phosphonamidite in automated solid-phase oligonucleotide synthesis. The inclusion of methylphosphonate (B1257008) linkages in oligonucleotides offers unique properties, such as nuclease resistance and increased cellular uptake, which are highly valuable in the development of therapeutic and diagnostic agents.

Introduction

This compound is a key building block for introducing methylphosphonate modifications into synthetic oligonucleotides. These neutral, nuclease-resistant linkages can enhance the pharmacokinetic and pharmacodynamic properties of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. Achieving high coupling efficiency is critical for the synthesis of high-quality, full-length oligonucleotides. This document outlines the recommended conditions and protocols to maximize coupling yields.

The synthesis of oligonucleotides containing methylphosphonate linkages follows the standard phosphoramidite (B1245037) chemistry cycle, which includes detritylation, coupling, capping, and oxidation. However, due to the different reactivity of methyl phosphonamidites compared to standard cyanoethyl phosphoramidites, optimization of the coupling step is crucial.

Key Considerations for Optimal Coupling

Several factors influence the efficiency of the coupling reaction for this compound:

  • Activator Choice: The selection of an appropriate activator is critical for the protonation of the diisopropylamino group of the phosphonamidite, which initiates the coupling reaction. While standard activators can be used, more potent activators are often recommended to achieve high efficiencies.

  • Coupling Time: Methyl phosphonamidites generally exhibit slower reaction kinetics compared to their cyanoethyl counterparts. Therefore, extended coupling times are necessary to ensure the reaction goes to completion.

  • Solvent and Reagent Quality: The coupling reaction is highly sensitive to moisture. The use of anhydrous acetonitrile (B52724) and other dry reagents is imperative to prevent the hydrolysis of the phosphonamidite and ensure high coupling yields.[1]

Experimental Protocols

The following protocols are recommended for the coupling of this compound on an automated DNA synthesizer.

Reagent Preparation
  • This compound Solution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 M to 0.15 M). To ensure the amidite is completely dry, it can be co-evaporated with anhydrous acetonitrile before final dissolution.

  • Activator Solution: Prepare the activator solution in anhydrous acetonitrile at the desired concentration (see Table 1 for recommendations). Commonly used activators include 5-(Ethylthio)-1H-tetrazole (ETT), 1H-Tetrazole, and 4,5-Dicyanoimidazole (DCI).

  • Other Reagents: Ensure all other reagents, including capping solutions, deblocking solution (trichloroacetic acid in dichloromethane), and oxidizing solution (iodine in THF/water/pyridine), are fresh and of high quality.

Automated Solid-Phase Synthesis Cycle

The following is a typical cycle for the incorporation of a methylphosphonate linkage using this compound.

  • Detritylation: Removal of the 5'-O-DMTr protecting group from the solid support-bound oligonucleotide chain is achieved by treatment with a solution of trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: The this compound and the activator solution are delivered simultaneously to the synthesis column. The recommended coupling times are longer than for standard phosphoramidites (see Table 1).

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using an iodine solution.

A visual representation of the experimental workflow is provided below.

Oligonucleotide_Synthesis_Cycle cluster_workflow Automated Oligonucleotide Synthesis Cycle for Methylphosphonate Incorporation start Start Cycle detritylation 1. Detritylation (TCA in DCM) start->detritylation coupling 2. Coupling (Amidite + Activator in ACN) detritylation->coupling Free 5'-OH capping 3. Capping (Acetic Anhydride) coupling->capping Methylphosphite Triester Formation oxidation 4. Oxidation (Iodine Solution) capping->oxidation Block Unreacted 5'-OH end_cycle Cycle Complete oxidation->end_cycle Stable Methylphosphonate Linkage

Oligonucleotide Synthesis Cycle Diagram

Data Presentation: Coupling Conditions and Expected Efficiencies

While precise, directly comparable quantitative data for this compound under a variety of conditions is limited in publicly available literature, the following table summarizes the generally recommended conditions and expected coupling efficiencies based on data for methyl phosphonamidites and related chemistries. It is strongly recommended to optimize these conditions for your specific synthesizer and sequences.

ActivatorActivator Concentration (M)Coupling Time (min)Recommended SolventExpected Coupling Efficiency (%)
1H-Tetrazole0.45 - 0.55 - 10Anhydrous Acetonitrile> 95
5-(Ethylthio)-1H-tetrazole (ETT)0.25 - 0.63 - 5Anhydrous Acetonitrile> 97
4,5-Dicyanoimidazole (DCI)0.1 - 1.02 - 5Anhydrous Acetonitrile> 98
5-Benzylthio-1H-tetrazole (BTT)0.25 - 0.33 - 5Anhydrous Acetonitrile> 97

Note: The expected coupling efficiencies are estimates and can be influenced by factors such as the solid support, sequence context, and the efficiency of the synthesizer's fluidics system. Trityl cation monitoring can provide real-time feedback on coupling efficiency.

Post-Synthesis Cleavage and Deprotection

The cleavage from the solid support and removal of the nucleobase protecting groups for oligonucleotides containing methylphosphonate linkages require specific conditions due to the lability of the methylphosphonate bond to certain bases. A commonly used method is a two-step procedure:

  • Cleavage from Support: The support is treated with a mixture of ammonium (B1175870) hydroxide/acetonitrile/ethanol.

  • Deprotection: The resulting solution is then treated with ethylenediamine (B42938) to remove the base protecting groups.

It is essential to follow established protocols for the deprotection of methylphosphonate oligonucleotides to avoid degradation of the product.

Logical Relationship of Key Coupling Parameters

The interplay between various parameters is crucial for successful coupling. The following diagram illustrates the logical relationships influencing the final coupling efficiency.

Coupling_Parameters cluster_logic Factors Influencing Coupling Efficiency cluster_conditions Optimized Conditions efficiency High Coupling Efficiency (>98%) activator Activator (e.g., DCI, ETT) activator->efficiency time Coupling Time (2-5 min) time->efficiency solvent Anhydrous Solvent (Acetonitrile) solvent->efficiency amidite High Purity Phosphonamidite amidite->efficiency

Key Coupling Parameters Diagram

By carefully controlling these parameters, researchers can consistently achieve high coupling efficiencies for the incorporation of this compound, enabling the synthesis of high-quality methylphosphonate-modified oligonucleotides for a wide range of research and therapeutic applications.

References

Application Note: Enhancing Therapeutic Potential of Oligonucleotides through Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oligonucleotide-based therapeutics, including antisense oligonucleotides, siRNAs, and aptamers, represent a promising class of drugs capable of targeting specific genetic sequences. However, their clinical application is often hindered by their susceptibility to degradation by nucleases present in biological fluids.[1][2] To overcome this limitation, various chemical modifications are incorporated into the oligonucleotide structure to enhance their stability and prolong their therapeutic effect.[3][4] This application note describes a robust experimental protocol to assess the nuclease resistance of modified DNA oligonucleotides, a critical step in the development of effective nucleic acid-based drugs.

Principle of the Nuclease Resistance Assay

The nuclease resistance assay is a method used to determine the stability of DNA or RNA oligonucleotides in the presence of nucleases.[5] The fundamental principle involves incubating the modified oligonucleotide with a source of nuclease activity, such as purified exonucleases, serum, or cell lysates, over a period of time.[6][7] Aliquots are taken at various time points and the enzymatic reaction is quenched. The extent of oligonucleotide degradation is then analyzed, typically by gel electrophoresis, which separates the intact oligonucleotide from its degradation products.[8][9] By comparing the degradation profile of a modified oligonucleotide to that of an unmodified control, the degree of nuclease resistance conferred by the modification can be quantified.

Experimental Protocols

This section provides detailed methodologies for assessing the nuclease resistance of modified DNA oligonucleotides against common 3' and 5' exonucleases.

Materials and Reagents

  • Modified and unmodified DNA oligonucleotides (e.g., 20-mer, PAGE purified)

  • Nuclease-free water

  • 10X Annealing Buffer

  • Snake Venom Phosphodiesterase (SVP) (a 3'-exonuclease)[6]

  • Bovine Spleen Phosphodiesterase (BSP) (a 5'-exonuclease)[6]

  • Glycine Buffer (200 mM glycine, 15 mM MgCl₂, pH 9)[6]

  • Acetate Buffer (100 mM ammonium (B1175870) acetate, 1 mM EDTA, pH 6.5)[6]

  • Reaction Stop Solution (e.g., formamide (B127407) with 0.5× TBE and loading dye)[8]

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE Buffer (Tris-borate-EDTA)

  • DNA staining solution (e.g., SYBR Gold or Ethidium Bromide)

  • Gel imaging system

Protocol 1: 3'-Exonuclease Resistance Assay using Snake Venom Phosphodiesterase (SVP)

  • Oligonucleotide Preparation: Resuspend the modified and unmodified DNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture as follows:

    • 10 µL of 10X Glycine Buffer

    • X µL of 10 µM oligonucleotide (final concentration 1 µM)

    • X µL of nuclease-free water to a final volume of 99 µL

  • Enzyme Addition: Add 1 µL of SVP (e.g., 0.1 U/µL) to initiate the reaction. Mix gently by pipetting.

  • Incubation: Incubate the reaction at 37°C.

  • Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 10 µL of the reaction mixture and immediately add it to a tube containing 10 µL of Reaction Stop Solution to quench the reaction.

  • Sample Storage: Store the quenched samples on ice or at -20°C until analysis.

  • Gel Electrophoresis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) to separate the intact oligonucleotide from degraded fragments.

  • Visualization and Quantification: Stain the gel with a suitable DNA stain and visualize using a gel imaging system. Quantify the band intensity of the intact oligonucleotide at each time point.

Protocol 2: 5'-Exonuclease Resistance Assay using Bovine Spleen Phosphodiesterase (BSP)

  • Oligonucleotide Preparation: Prepare oligonucleotides as described in Protocol 1.

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture as follows:

    • 10 µL of 10X Acetate Buffer

    • X µL of 10 µM oligonucleotide (final concentration 1 µM)

    • X µL of nuclease-free water to a final volume of 99 µL

  • Enzyme Addition: Add 1 µL of BSP (e.g., 0.05 U/µL) to start the reaction. Mix gently.[6]

  • Incubation: Incubate the reaction at 37°C.

  • Time-Course Sampling: Follow the sampling procedure as described in Protocol 1.

  • Sample Storage: Store the quenched samples on ice or at -20°C.

  • Gel Electrophoresis and Analysis: Perform PAGE and analyze the results as described in Protocol 1.

Data Presentation

The quantitative data from the nuclease resistance assays can be summarized in a table to facilitate comparison between different modifications. The percentage of intact oligonucleotide remaining at each time point is calculated relative to the zero-minute time point.

Time (minutes)% Intact Unmodified DNA% Intact Modified DNA (Modification A)% Intact Modified DNA (Modification B)
0100100100
15459598
30158896
60<57592
12006085

Visualization

The following diagram illustrates the general experimental workflow for a nuclease resistance assay.

Nuclease_Resistance_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Oligo Modified & Unmodified DNA Oligonucleotides Incubation Incubate at 37°C Oligo->Incubation Nuclease Nuclease Source (e.g., SVP, BSP, Serum) Nuclease->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Time Course Quench Quench Reaction Sampling->Quench PAGE Polyacrylamide Gel Electrophoresis (PAGE) Quench->PAGE Staining Stain Gel PAGE->Staining Imaging Gel Imaging & Quantification Staining->Imaging

Caption: Experimental workflow for the nuclease resistance assay.

References

Application Notes and Protocols for Labeling Oligonucleotides Synthesized with 5'-O-DMTr-dU-methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group. This modification confers several advantageous properties, most notably resistance to nuclease degradation, which is a critical attribute for antisense oligonucleotides and other in vivo applications. The synthesis of these modified oligonucleotides is achieved using phosphoramidite (B1245037) chemistry with methylphosphonamidite monomers, such as 5'-O-DMTr-dU-methyl phosphonamidite. Subsequent labeling of these synthetic oligonucleotides with moieties like fluorescent dyes or biotin (B1667282) is essential for a wide range of applications, including molecular diagnostics, fluorescence in situ hybridization (FISH), and affinity purification.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, labeling, and purification of oligonucleotides incorporating this compound. The protocols are designed to guide researchers through the entire workflow, from solid-phase synthesis to the characterization of the final labeled product.

Key Properties of Methylphosphonate Oligonucleotides

Oligonucleotides containing methylphosphonate linkages exhibit unique characteristics that make them valuable tools in research and drug development:

  • Nuclease Resistance: The methylphosphonate backbone is resistant to cleavage by cellular nucleases, significantly increasing the in vivo stability of the oligonucleotide compared to unmodified phosphodiester oligonucleotides.[1][2]

  • Neutral Backbone: The replacement of the negatively charged oxygen with a neutral methyl group reduces the overall negative charge of the oligonucleotide. This can influence cellular uptake and hybridization kinetics.

  • Chirality: The phosphorus atom in a methylphosphonate linkage is chiral, leading to the formation of Rp and Sp diastereomers at each modified linkage. This diastereomeric mixture can impact the hybridization properties and biological activity of the oligonucleotide.

Experimental Workflow Overview

The overall process for generating labeled methylphosphonate oligonucleotides can be divided into four main stages: solid-phase synthesis, cleavage and deprotection, labeling, and purification.

Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_labeling Labeling cluster_purification Purification & Analysis A 1. Support Preparation B 2. Detritylation A->B C 3. Coupling (this compound) B->C D 4. Capping C->D E 5. Oxidation D->E E->B Repeat for each monomer F 6. Cleavage from Support E->F G 7. Base Deprotection F->G H 8. Post-Synthetic Labeling (e.g., Amine-reactive dye) G->H I 9. RP-HPLC Purification H->I J 10. Characterization (MS, CE) I->J Labeling_Workflow Oligo 5'-Amine-Modified Oligonucleotide Reaction Conjugation Reaction (pH 8.5-9.0) Oligo->Reaction Dye Amine-Reactive Fluorescent Dye (e.g., NHS-ester) Dye->Reaction LabeledOligo Fluorescently Labeled Oligonucleotide Reaction->LabeledOligo Purification_Workflow Crude Crude Labeled Oligonucleotide HPLC RP-HPLC System Crude->HPLC Purified Purified Labeled Oligonucleotide HPLC->Purified Analysis QC Analysis (Mass Spec, CE) Purified->Analysis

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with methyl phosphonamidites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with methyl phosphonamidites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when using methyl phosphonamidites?

Low coupling efficiency with methyl phosphonamidites can stem from several factors, often related to the chemical instability of the reagents and the specific reaction conditions required. The most common culprits include:

  • Presence of Moisture: Methyl phosphonamidites and their activated intermediates are highly sensitive to water.[1][2] Moisture will hydrolyze the phosphonamidite, rendering it inactive for coupling. All reagents, especially the acetonitrile (B52724) (ACN) solvent, must be anhydrous.[1]

  • Degraded Phosphonamidite: Methyl phosphonamidites have a finite shelf life and are susceptible to oxidation and hydrolysis.[1] Using expired or improperly stored reagents is a common cause of poor coupling performance.

  • Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling. An inappropriate, degraded, or incorrectly concentrated activator can significantly reduce coupling efficiency.[1][]

  • Inadequate Coupling Time: Methyl phosphonamidites may require longer coupling times compared to standard β-cyanoethyl phosphoramidites to achieve high efficiency.[2][4] A reaction time of 5 minutes is often recommended for small-scale syntheses.[4]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blockages in the delivery lines, or inaccurate reagent delivery, can prevent the necessary reagents from reaching the synthesis column in the correct amounts.[1]

  • Solid Support Problems: Clogged pores on the solid support can hinder reagent access to the growing oligonucleotide chain, which is particularly problematic for longer sequences.[1]

Q2: How do methyl phosphonamidites differ from standard β-cyanoethyl phosphoramidites in terms of synthesis?

Methyl phosphonamidites are used to create oligonucleotide analogs with a neutral methylphosphonate (B1257008) backbone, which offers resistance to nuclease degradation.[4][5] This modification introduces several differences in the synthesis process compared to the more common β-cyanoethyl phosphoramidites:

  • Base-Labile Linkages: The resulting methylphosphonate linkages are more susceptible to cleavage under basic conditions, necessitating modified deprotection protocols.[4]

  • Solubility: Some methyl phosphonamidites, like the dG monomer, may require a different solvent, such as anhydrous tetrahydrofuran (B95107) (THF), for dissolution instead of acetonitrile.[4]

  • Oxidation: The methylphosphonite (P-III) diester intermediates are highly sensitive to hydrolysis, often requiring an oxidizer with a very low water content (e.g., 0.25% water).[2]

  • Deprotection: Standard deprotection procedures can lead to cleavage of the methylphosphonate backbone. A multi-step procedure involving reagents like a mixture of ammonium (B1175870) hydroxide, acetonitrile, and ethanol, followed by ethylenediamine, is often used.[4][5]

Q3: Which activators are recommended for methyl phosphonamidite coupling?

The choice of activator can significantly impact coupling efficiency. While standard activators are used, their acidity and nucleophilicity play a crucial role.[][6]

ActivatorRecommended ConcentrationpKaKey Characteristics
1H-Tetrazole0.45 M4.8Standard, widely used activator.[1]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3More acidic and provides faster coupling than 1H-Tetrazole.[1][7]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling. It is also highly soluble in acetonitrile.[1][6]

For sterically hindered couplings or for longer oligonucleotides, DCI is often a preferred choice due to its high nucleophilicity.[6]

Troubleshooting Guide

Issue: Sudden or Consistent Low Coupling Efficiency

A sudden drop in the trityl signal or consistently low yields of the full-length product are indicative of coupling problems. Follow this systematic approach to diagnose and resolve the issue.

Troubleshooting_Workflow start Low Coupling Efficiency Detected check_reagents Step 1: Verify Reagent Integrity start->check_reagents fresh_amidite Use fresh, properly stored methyl phosphonamidite? check_reagents->fresh_amidite Action fresh_activator Is the activator solution fresh and at the correct concentration? check_reagents->fresh_activator Action anhydrous_solvents Are all solvents, especially ACN, anhydrous? check_reagents->anhydrous_solvents Action check_synthesis Step 2: Review Synthesis Protocol coupling_time Is the coupling time sufficient? (e.g., 5 minutes) check_synthesis->coupling_time Action activator_choice Is the activator appropriate for the specific coupling? check_synthesis->activator_choice Action check_instrument Step 3: Inspect Synthesizer Hardware fluidics_check Check for leaks, blockages, and proper valve function. check_instrument->fluidics_check Action reagent_delivery Verify accurate delivery of all reagents. check_instrument->reagent_delivery Action resolve Problem Resolved fresh_amidite->check_synthesis If Yes fresh_activator->check_synthesis If Yes anhydrous_solvents->check_synthesis If Yes coupling_time->check_instrument If Yes activator_choice->check_instrument If Yes fluidics_check->resolve If issues found and fixed reagent_delivery->resolve If issues found and fixed

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Experimental Protocols

Protocol 1: Assessment of Stepwise Coupling Efficiency via Trityl Cation Monitoring

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector positioned in the waste stream from the synthesis column. Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step: In each cycle, the 5'-dimethoxytrityl (DMT) protecting group is removed by an acid (e.g., trichloroacetic acid). The resulting trityl cation has a characteristic orange color and strong absorbance.

  • Data Collection: The integrated absorbance of the trityl cation released in each cycle is recorded.

  • Efficiency Calculation: The stepwise coupling efficiency is calculated by comparing the absorbance of the trityl cation released in a given cycle to the absorbance from the previous cycle. A stable or very slowly decreasing absorbance indicates high coupling efficiency. A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of the preceding cycle.

Protocol 2: Post-Synthesis Analysis of Oligonucleotide Purity

Objective: To assess the purity of the final oligonucleotide product and identify the presence of truncated sequences resulting from coupling failures.

Methodology:

  • Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and deprotect it using the appropriate protocol for methylphosphonate-containing oligonucleotides. Desalt the crude oligonucleotide sample.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the desalted sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

    • The resulting spectrum will show the mass-to-charge ratio of the synthesized oligonucleotides.

    • Confirm that the mass of the major product corresponds to the expected mass of the full-length oligonucleotide.

    • The presence of a series of peaks with masses corresponding to deletion products (n-1, n-2, etc.) is a direct indication of coupling failures.[1]

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Inject the desalted sample onto a reverse-phase HPLC column suitable for oligonucleotide analysis.

    • Run a gradient of an appropriate mobile phase (e.g., acetonitrile and triethylammonium (B8662869) acetate (B1210297) buffer).

    • The full-length product (FLP) will typically be the major, late-eluting peak. Shorter, truncated sequences (failure sequences) will elute earlier.

    • The relative peak areas can be used to estimate the purity of the crude product. A significant number of early-eluting peaks indicates substantial issues with coupling efficiency.[1]

Oligonucleotide Synthesis Cycle with Methyl Phosphonamidite

Synthesis_Cycle cluster_cycle Automated Synthesis Cycle deblocking 1. Deblocking (Removal of 5'-DMT) coupling 2. Coupling (Methyl Phosphonamidite + Activator) deblocking->coupling Exposes 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping Forms P(III) linkage oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Blocks failure sequences oxidation->deblocking Stabilizes linkage (Next Cycle) end Cleavage & Deprotection oxidation->end Final Cycle start Start Synthesis start->deblocking

Caption: The four main steps in each cycle of solid-phase oligonucleotide synthesis.

References

Technical Support Center: Optimizing Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of modified oligonucleotide synthesis. Here you will find answers to frequently asked questions and detailed guides to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable yield for modified oligonucleotide synthesis?

A1: The acceptable yield for modified oligonucleotide synthesis varies depending on the length of the oligonucleotide, the scale of the synthesis, the nature and number of modifications, and the purification method employed. Generally, the stepwise coupling efficiency should be consistently high, ideally above 98%. For a standard 20-mer oligonucleotide with modifications, a crude yield of full-length product that is sufficient for purification and downstream applications is considered acceptable. It is important to note that each purification step will lead to a reduction in the final isolated yield.[1][2]

Q2: How do modifications affect the overall synthesis yield compared to standard phosphodiester synthesis?

A2: Chemical modifications can significantly impact the overall synthesis yield. Modified phosphoramidites may exhibit lower coupling efficiencies compared to standard A, C, G, and T amidites due to steric hindrance or altered reactivity.[] Some modifications may also require altered deprotection conditions, which can affect the integrity of the oligonucleotide and reduce the final yield. For instance, phosphorothioate (B77711) (PS) modifications involve a sulfurization step instead of oxidation, which can sometimes be less efficient and introduce a chiral center at each phosphorus, complicating analysis and purification.

Q3: Can the purity of reagents significantly impact the yield?

A3: Absolutely. The purity of all reagents, particularly phosphoramidites, activators, and solvents, is critical for high-yield synthesis. The presence of moisture is a primary contributor to low coupling efficiency, as water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain. Therefore, using anhydrous solvents and high-quality, fresh reagents is paramount.

Q4: How does the length of the oligonucleotide affect the final yield?

A4: The final yield of full-length oligonucleotide is exponentially dependent on the average stepwise coupling efficiency. Even a small decrease in coupling efficiency per step will result in a significant reduction in the yield of the full-length product as the length of the oligonucleotide increases. This is because the failures at each step accumulate.

Q5: Which purification method generally provides the highest yield?

A5: The choice of purification method is a trade-off between purity and yield. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method that can provide high purity with a good recovery. Polyacrylamide gel electrophoresis (PAGE) can offer very high purity, especially for longer oligonucleotides, but it is a more complex and time-consuming process that often results in lower yields compared to HPLC. Cartridge purification is a faster and more economical option that can provide purity greater than 80%, but it may result in a decrease in yield (often 80% or higher recovery).

Troubleshooting Guides

Issue 1: Low Overall Crude Yield

Possible Causes and Solutions in a Question-and-Answer Format:

  • Q: Have you checked for moisture in your reagents and on the synthesizer?

    • A: Moisture is a major culprit for low coupling efficiency. Ensure all solvents, especially acetonitrile (B52724), are anhydrous. Use fresh, high-quality phosphoramidites and activators. Consider implementing stringent anhydrous techniques, such as using molecular sieves.[4]

  • Q: Are your phosphoramidites and activators fresh and of high quality?

    • A: Degradation of phosphoramidites or activators can lead to poor coupling. Use fresh reagents and store them under appropriate anhydrous conditions. It is advisable to perform a quality check on new batches of reagents.

  • Q: Is your coupling time optimized for the specific modifications you are using?

    • A: Modified phosphoramidites, especially bulky ones, may require longer coupling times to achieve high efficiency. If you are consistently observing low yield with a particular modification, consider increasing the coupling time for that specific step. Standard base coupling is typically around 30 seconds, while modifiers may require 5-10 minutes.[5]

  • Q: Have you considered the impact of your solid support?

    • A: For long oligonucleotides, the pore size of the solid support can become a limiting factor. As the oligonucleotide chain grows, it can block the pores, hindering reagent diffusion. For oligonucleotides longer than 40 bases, consider using a support with a larger pore size (e.g., 1000 Å).

Issue 2: Presence of n-1 Species in the Final Product

Possible Causes and Solutions in a Question-and-Answer Format:

  • Q: Is your capping step efficient?

    • A: Incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step is a primary cause of n-1 impurities. Ensure that your capping reagents (Cap A and Cap B) are fresh and active. For longer syntheses, consider increasing the capping time or using a more efficient capping reagent like 6.5% DMAP solution for Cap B.[6]

  • Q: Is your coupling efficiency consistently high?

    • A: Low coupling efficiency is the initial cause of unreacted 5'-hydroxyl groups. Address this by troubleshooting reagent quality, moisture, and coupling times as described in "Issue 1".

Issue 3: Low Yield of Phosphorothioate Oligonucleotides

Possible Causes and Solutions in a Question-and-Answer Format:

  • Q: Is your sulfurization step efficient?

    • A: Inefficient sulfurization of the phosphite (B83602) triester linkage will result in the formation of a phosphodiester bond upon oxidation in the subsequent step, or other side products. Ensure your sulfurizing reagent is fresh and dissolved in an anhydrous solvent. Optimize the sulfurization time; while some modern reagents are fast (e.g., 30 seconds), older methods using elemental sulfur can be slow (e.g., 7.5 minutes).[7]

  • Q: Are you observing a high PO/PS ratio (phosphodiester to phosphorothioate)?

    • A: The presence of water during the sulfurization step can lead to oxidation of the phosphite triester, resulting in a phosphodiester linkage. Strict anhydrous conditions are crucial.[8] Ensure all solvents and reagents are dry.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide Length (bases)98.5% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2078.0%82.6%87.8%
5052.0%60.5%77.9%
10027.0%36.6%60.6%

Table 2: Illustrative Coupling Efficiencies of Common Modified Phosphoramidites

ModificationTypical Coupling EfficiencyNotes
2'-O-Methyl>98%Generally couples well.
2'-Fluoro>98%Generally couples well.
Phosphorothioate (PS)>98% (sulfurization efficiency)Yield depends on the efficiency of the sulfurization step.
Biotin95-98%Can have slightly lower efficiency due to steric hindrance.
Fluorescent Dyes (e.g., FAM)90-98%Efficiency can vary depending on the dye structure.
Amino-Modifier C6>98%Generally couples well.

Note: These are typical values and can vary depending on the specific reagent, synthesizer, and synthesis conditions.

Table 3: Comparison of Oligonucleotide Purification Methods

Purification MethodPurityTypical YieldRecommended for
DesaltingRemoves salts and small moleculesHighPCR, sequencing
Cartridge Purification>80%80% or higher recoveryFluorescent sequencing, gel shift assays
RP-HPLC>85%GoodModified oligonucleotides, cloning, mutagenesis
IE-HPLCExcellent for sequences up to 40 basesGoodOligos with significant secondary structure (high GC content)
PAGE>95%LowerHigh-purity applications, sequences ≥50 bases

Experimental Protocols

Protocol 1: Assessing Coupling Efficiency via Trityl Cation Assay

Objective: To quantitatively measure the stepwise coupling efficiency during synthesis.

Methodology:

  • Setup: The DNA synthesizer should be equipped with an in-line UV-Vis detector set to monitor the absorbance of the detritylation solution at approximately 495 nm.

  • Synthesis Cycle: During the synthesis, after the coupling and capping steps, the detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane) is passed through the synthesis column.

  • Data Collection: The orange-colored dimethoxytrityl (DMT) cation released from the 5'-end of the newly added nucleotide is carried by the solvent through the detector. The absorbance is recorded for each cycle.

  • Analysis: A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency. A significant drop in absorbance suggests a problem with the coupling step of that particular cycle. The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one (often automated by the synthesizer's software).

Protocol 2: Optimizing the Sulfurization Step for Phosphorothioate Synthesis

Objective: To improve the yield and purity of phosphorothioate oligonucleotides by optimizing the sulfurization reaction.

Methodology:

  • Reagent Preparation: Prepare fresh solutions of the chosen sulfurizing reagent (e.g., 3H-1,2-benzodithiole-3-one 1,1-dioxide, PADS, or DDTT) in anhydrous acetonitrile at the recommended concentration.

  • Test Syntheses: Synthesize a short (e.g., 10-mer) phosphorothioate oligonucleotide using a range of sulfurization times (e.g., 30 seconds, 1 minute, 2 minutes, 5 minutes). Keep all other synthesis parameters constant.

  • Analysis: After synthesis, cleave and deprotect the oligonucleotides. Analyze the crude products by LC-MS or ion-exchange HPLC to determine the ratio of phosphorothioate (PS) to phosphodiester (PO) linkages.

  • Optimization: Select the shortest sulfurization time that provides the highest PS to PO ratio (ideally >99% sulfurization efficiency). If the efficiency is still low, consider increasing the concentration of the sulfurizing reagent and repeat the optimization.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Phosphite triester formed Oxidation_Sulfurization 4. Oxidation / Sulfurization (Stabilization of linkage) Capping->Oxidation_Sulfurization Unreacted sites blocked Oxidation_Sulfurization->Deblocking Stable linkage Ready for next cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Low_Yield Start Low Crude Yield Check_Reagents Check Reagent Quality (Amidites, Activator, Solvents) Start->Check_Reagents Check_Moisture Check for Moisture (Anhydrous Conditions) Start->Check_Moisture Optimize_Coupling Optimize Coupling Time (Especially for modifications) Start->Optimize_Coupling Check_Support Check Solid Support (Pore size for long oligos) Start->Check_Support Good_Yield Improved Yield Check_Reagents->Good_Yield Check_Moisture->Good_Yield Optimize_Coupling->Good_Yield Check_Support->Good_Yield

Caption: Troubleshooting workflow for low crude yield in oligonucleotide synthesis.

References

Technical Support Center: 5'-O-DMTr-dU-methyl phosphonamidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 5'-O-DMTr-dU-methyl phosphonamidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a specialized building block used in the solid-phase synthesis of oligonucleotides. It allows for the introduction of a methylphosphonate (B1257008) linkage in place of the natural phosphodiester linkage. This modification is of significant interest in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, for several reasons:

  • Nuclease Resistance: The methylphosphonate backbone is resistant to degradation by cellular nucleases, which increases the in vivo stability and half-life of the oligonucleotide drug.[1][2]

  • Cellular Uptake: The neutral charge of the methylphosphonate linkage can improve the cellular uptake of oligonucleotides compared to the highly charged phosphodiester backbone.[2]

  • Modulation of Binding Affinity: The incorporation of methylphosphonate linkages can influence the binding affinity of the oligonucleotide to its target sequence.

Q2: What are the main challenges associated with the synthesis of methylphosphonate oligonucleotides?

A2: The primary challenge in synthesizing methylphosphonate oligonucleotides is the base lability of the methylphosphonate linkage. This necessitates the use of milder deprotection conditions compared to standard phosphodiester oligonucleotide synthesis to avoid cleavage of the backbone.[1] Additionally, the synthesis involves the formation of a chiral center at the phosphorus atom, resulting in a mixture of diastereomers.

Q3: Can I use this compound with a standard DNA synthesizer?

A3: Yes, methyl phosphonamidites, including this compound, can be used with most standard automated DNA synthesizers. The synthesis cycle is very similar to the standard phosphoramidite (B1245037) chemistry (detritylation, coupling, capping, and oxidation). However, a longer coupling time is often recommended to ensure high coupling efficiency.

Q4: What is the expected coupling efficiency for this compound?

A4: While specific coupling efficiencies can vary depending on the synthesizer, reagents, and protocol used, a well-optimized synthesis should achieve high stepwise coupling efficiencies, typically in the range of 98-99.5%. It is important to note that even a small decrease in coupling efficiency can significantly impact the yield of the full-length oligonucleotide, especially for longer sequences.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methylphosphonate oligonucleotides using this compound.

Issue Potential Cause Recommended Solution
Low Yield of Full-Length Oligonucleotide Inefficient coupling of the methyl phosphonamidite.- Increase the coupling time for the methyl phosphonamidite step. A 5-minute coupling time is often recommended. - Ensure all reagents, especially the acetonitrile (B52724) and the phosphoramidite solution, are anhydrous. Moisture will significantly decrease coupling efficiency.[3] - Use a high-quality activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).
Sub-optimal deprotection conditions leading to backbone cleavage.- Avoid harsh basic conditions. Do not use standard ammonium (B1175870) hydroxide (B78521) deprotection at elevated temperatures. - Utilize a milder, two-step or one-pot deprotection protocol specifically designed for methylphosphonate oligonucleotides (see Experimental Protocols section).
Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis Formation of side products during synthesis or deprotection.- If using N-benzoyl-protected cytidine (B196190) (dC-bz), a common side product is the transamination of the cytidine base during ethylenediamine (B42938) (EDA) deprotection.[1][4][5][6][7][8] - To avoid this, use a dC phosphoramidite with an acetyl (Ac) or isobutyryl (ibu) protecting group (e.g., 5'-DMTr-dC(Ac)-methylphosphonamidite).[1]
Incomplete removal of protecting groups.- Ensure the deprotection steps are carried out for the recommended duration and at the specified temperature to ensure complete removal of all protecting groups from the bases and the phosphate (B84403) backbone.
Broad or Split Peaks in HPLC Analysis Presence of diastereomers.- The methylphosphonate linkage introduces a chiral center at the phosphorus atom, leading to the synthesis of a mixture of Rp and Sp diastereomers. These diastereomers can sometimes be separated by reverse-phase HPLC, resulting in broadened or split peaks. This is an inherent property of the synthesis and not necessarily an impurity.

Data Presentation

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

This table illustrates how critical high coupling efficiency is for obtaining a good yield of the final product, especially for longer oligonucleotides.

Oligo Length (bases)98.0% Coupling Efficiency (Theoretical Yield)99.0% Coupling Efficiency (Theoretical Yield)99.5% Coupling Efficiency (Theoretical Yield)
2068.1%82.6%90.9%
3055.7%74.7%86.5%
4045.5%67.6%82.2%
5037.2%61.1%78.2%
10013.5%37.0%60.9%

Data adapted from Gene Link.[9]

Table 2: Side Product Formation During Deprotection of Methylphosphonate Oligonucleotides

This table quantifies a significant side reaction that can occur during the deprotection of methylphosphonate oligonucleotides and demonstrates the effectiveness of using an alternative protecting group.

Cytidine Protecting GroupDeprotection ReagentSide ReactionExtent of Side Product Formation
N-benzoyl (bz)Ethylenediamine (EDA)Transamination of dCUp to 15%[4][5][6][7][8]
N-isobutyryl (ibu)Ethylenediamine (EDA)Transamination of dCNot observed[1][4][5][8]

Data from Hogrefe et al.[4][5][6][7][8]

Experimental Protocols

1. Solid-Phase Synthesis of a Methylphosphonate-Containing Oligonucleotide

This protocol outlines the key steps for incorporating a methylphosphonate linkage using this compound on an automated DNA synthesizer.

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

    • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.

  • Synthesis Cycle:

    • Detritylation: Removal of the 5'-DMTr protecting group from the solid support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

    • Coupling: Activation of the this compound with an activator (e.g., ETT or DCI) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of at least 5 minutes is recommended.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF) to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the newly formed phosphite (B83602) triester to a more stable phosphate triester using an iodine solution.

  • Repeat: The synthesis cycle is repeated for each subsequent nucleotide addition.

2. One-Pot Deprotection and Cleavage of Methylphosphonate Oligonucleotides

This protocol is a mild and efficient method for deprotecting the oligonucleotide and cleaving it from the solid support, which has been shown to improve product yield by up to 250% compared to some two-step methods.[4][5][6][7]

  • Initial Treatment:

    • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

    • Add a solution of ammonium hydroxide/ethanol/acetonitrile (10:45:45 v/v/v).

    • Incubate at room temperature for 30 minutes.

  • Ethylenediamine Treatment:

    • To the same vial, add an equal volume of ethylenediamine (EDA).

    • Incubate at room temperature for 6 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the solution from the solid support.

    • Purify the oligonucleotide using standard techniques such as HPLC or solid-phase extraction.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection & Cleavage start Start with support-bound nucleoside detritylation 1. Detritylation (Remove DMTr) start->detritylation coupling 2. Coupling with 5'-O-DMTr-dU-methyl phosphonamidite detritylation->coupling capping 3. Capping (Block unreacted chains) coupling->capping oxidation 4. Oxidation (Stabilize linkage) capping->oxidation next_cycle Next Cycle or Proceed to Deprotection oxidation->next_cycle deprotection_start Oligonucleotide on solid support next_cycle->deprotection_start End of Synthesis nh4oh_treatment Ammonium Hydroxide/ Ethanol/Acetonitrile (30 min, RT) deprotection_start->nh4oh_treatment eda_treatment Ethylenediamine (6 hours, RT) nh4oh_treatment->eda_treatment purification Purification (e.g., HPLC) eda_treatment->purification final_product Purified Methylphosphonate Oligonucleotide purification->final_product

Caption: Experimental workflow for the synthesis and deprotection of methylphosphonate oligonucleotides.

side_reaction_pathway reactant N-benzoyl-dC (in oligonucleotide chain) reagent Ethylenediamine (EDA) reactant:port->reagent product Desired dC (deprotected) reagent->product Desired Reaction side_product Transaminated dC-EDA adduct (Side Product) reagent->side_product Side Reaction

Caption: Side reaction pathway showing the transamination of N-benzoyl-dC during deprotection.

References

Optimizing activator concentration for methyl phosphonamidite coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Phosphonamidite Coupling

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize activator concentrations for methyl phosphonamidite coupling in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common activators used for methyl phosphonamidite coupling?

The activation of phosphoramidites is a critical step in oligonucleotide synthesis.[1] The most widely used activators fall into two main categories: tetrazole-types and imidazole-types.[1]

Commonly employed activators include:

  • 1H-Tetrazole : The traditional activator, but its limited solubility (around 0.5 M in acetonitrile) and suboptimal performance with sterically hindered phosphoramidites have led to the development of alternatives.[2][3]

  • 5-Ethylthio-1H-tetrazole (ETT) : A more acidic and soluble activator than 1H-Tetrazole, often used as a general-purpose activator for small to medium-scale synthesis.[2][3] It is commercially available in concentrations like 0.25 M in acetonitrile (B52724).

  • 5-Benzylthio-1H-tetrazole (BTT) : Similar to ETT, BTT is a more potent activator than 1H-Tetrazole and is particularly favored for RNA synthesis.[2][3] It has been shown to provide high coupling yields (>99%) with reduced coupling times.[4]

  • 4,5-Dicyanoimidazole (DCI) : A highly effective activator that is less acidic but more nucleophilic than tetrazole derivatives.[2][5] Its high solubility in acetonitrile (up to 1.1 M or 1.2 M) makes it an excellent choice for large-scale synthesis and for synthesizing long oligonucleotides where high efficiency is paramount.[2][3][6]

Q2: How does the choice of activator and its concentration affect coupling efficiency?

The activator performs two key functions: it protonates the nitrogen of the phosphoramidite (B1245037) and acts as a nucleophilic catalyst to displace the diisopropylamine (B44863) group, forming a highly reactive intermediate.[3][7] The efficiency of this process is influenced by the activator's acidity (pKa), nucleophilicity, and concentration.

  • Acidity (pKa) : More acidic activators (lower pKa) can increase the reaction rate.[1] However, excessive acidity can lead to the premature removal of the 5'-DMT protecting group from the phosphoramidite monomer, causing the formation of n+1 impurities (dimer additions).[2][8] This is a notable concern with activators like BTT (pKa 4.08) and ETT (pKa 4.28).[2][8]

  • Nucleophilicity : Highly nucleophilic activators like DCI can significantly increase the coupling rate, compensating for lower acidity (DCI pKa is 5.2).[5][6][8] This makes DCI a strong activator while minimizing the risk of detritylation.[8]

  • Concentration : A higher activator concentration can lead to a higher effective concentration of the activated monomer, which improves reaction efficiency.[7] This is particularly advantageous in large-scale synthesis where reducing the excess of phosphoramidite monomer is desirable.[7] DCI's high solubility is a key advantage here.[2][9] For routine small-scale synthesis (<15 µmole), a DCI concentration of 0.25 M is considered optimal.[3][5]

Q3: Are there special considerations for coupling methyl phosphonamidites compared to standard cyanoethyl phosphoramidites?

Yes, methyl phosphonamidites require adjustments to the standard protocol. Due to their different reactivity and solubility, a longer coupling time is often recommended; for example, a reaction time of 5-6 minutes may be necessary.[10][11] Additionally, solubility can be an issue for certain bases. While most methyl phosphonamidites dissolve in anhydrous acetonitrile, the dG methyl phosphonamidite may require anhydrous tetrahydrofuran (B95107) (THF) for proper dissolution.[10][11]

Q4: My coupling efficiency is low. How do I troubleshoot this issue?

Low coupling efficiency is a common problem that results in truncated sequences (n-1) and reduces the yield of the desired full-length oligonucleotide.[8][12] Several factors related to the activator and other reagents can be the cause.

  • Moisture : Phosphoramidites and activators are highly sensitive to moisture. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[8][13] Ensure all reagents, especially the acetonitrile, are anhydrous.[8][9]

  • Activator Degradation : Activator solutions have a finite shelf life. Using a degraded activator will significantly reduce coupling efficiency.[12] Always use fresh, high-quality activator solution.

  • Incorrect Activator Concentration : Using a concentration that is too low may result in incomplete activation and poor coupling. Conversely, a concentration that is too high, especially with acidic activators, can cause side reactions.[8][12] Verify that the activator concentration is appropriate for your scale and specific phosphoramidite.

  • Phosphoramidite Quality : The phosphoramidite itself may be degraded due to improper storage or exposure to moisture and air.[12]

A systematic approach to troubleshooting is often the most effective (see the workflow diagram below).

Data Presentation

Table 1: Comparison of Common Activators for Phosphoramidite Coupling
ActivatorpKaMax Solubility in ACNRecommended ConcentrationKey Characteristics
1H-Tetrazole 4.89[2]~0.5 M[2]0.45 M[14]Traditional activator; limited solubility and performance with hindered monomers.[3]
ETT 4.28[2]~0.75 M[2]0.25 MGood general-purpose activator; more acidic than 1H-Tetrazole.[2][3]
BTT 4.08[2]~0.33 M[2]0.25 M[4]Highly potent activator, excellent for RNA synthesis; high acidity can cause detritylation.[2][3][8]
DCI 5.2[5][7]1.1 - 1.2 M[2][6]0.25 M - 1.0 M[3][5]Less acidic, highly nucleophilic; ideal for long oligos and large-scale synthesis.[3][8]
Table 2: Troubleshooting Guide for Low Coupling Efficiency
SymptomPossible CauseRecommended Action
Low yield of full-length product; significant n-1 peaks 1. Moisture in Reagents : Acetonitrile, activator, or phosphoramidite solutions are not anhydrous.[8]1. Use fresh, septum-sealed bottles of anhydrous acetonitrile (<30 ppm water).[8] Dry activator and amidite solutions over molecular sieves if necessary.[10][13]
2. Degraded Activator/Phosphoramidite : Reagents are past their shelf-life or have been improperly stored.[12]2. Use fresh reagents. Ensure phosphoramidites are stored under an inert atmosphere and protected from light.
3. Suboptimal Activator Concentration : Concentration is too low for efficient activation.[12]3. Verify the concentration of the activator solution. For DCI in small-scale synthesis, 0.25 M is recommended.[5]
4. Insufficient Coupling Time : Reaction time is too short, especially for bulky or modified phosphoramidites like methyl phosphonamidites.[10]4. Increase the coupling time. For methyl phosphonamidites, a 5-6 minute coupling time is advisable.[10][11]
Presence of n+1 peaks in analytical results (e.g., HPLC, MS) Premature Detritylation : The activator is too acidic, causing removal of the DMT group from the monomer before coupling.[8]Use a less acidic activator like DCI, especially for large-scale synthesis or when synthesizing long oligonucleotides.[3][8]
Inconsistent coupling across different bases Base-Specific Issues : Purines (A, G) are bulkier and may require longer coupling times.[] dG methyl phosphonamidites may have poor solubility in acetonitrile.[10][11]Optimize coupling times for each base if necessary. For dG methyl phosphonamidite, use anhydrous THF as the solvent.[10][11]

Experimental Protocols

Protocol: Standard Coupling Cycle for Methyl Phosphonamidite

This protocol outlines a typical coupling step on an automated DNA/RNA synthesizer, with specific considerations for methyl phosphonamidites.

Reagents:

  • Methyl phosphonamidite monomer (e.g., dT-Me Phosphonamidite) dissolved at standard concentration in the appropriate anhydrous solvent (Acetonitrile or THF).[11]

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).[5]

  • Capping Reagents (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole).[9]

  • Oxidizing or Sulfurizing solution.

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

Methodology:

  • Deblocking (Detritylation) : The cycle begins with the removal of the 5'-DMT protecting group from the solid support-bound oligonucleotide chain by treating it with the deblocking solution. The released DMT cation is washed away.

  • Washing : The solid support is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and any residual moisture. This step is critical for the subsequent coupling reaction.[8]

  • Coupling (Activation) : a. The methyl phosphonamidite solution and the activator solution are delivered simultaneously to the synthesis column. b. The activator protonates the phosphonamidite, forming a highly reactive intermediate. c. This intermediate reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. d. Allow a coupling time of 5-6 minutes to ensure high efficiency for the methyl phosphonamidite.[10][11]

  • Capping : Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated using the capping reagents. This prevents the formation of deletion sequences (n-1, n-2, etc.).[9]

  • Washing : The column is washed again with anhydrous acetonitrile to remove excess reagents.

  • Oxidation/Sulfurization : The newly formed phosphite (B83602) triester linkage is converted to a more stable pentavalent phosphate (B84403) triester (for standard linkages) or a phosphorothioate (B77711) triester (if a sulfurizing agent is used).[1]

  • The synthesizer then proceeds to the next cycle, starting again with the deblocking step.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Start: Low Coupling Efficiency (High n-1 Impurities) check_reagents Step 1: Verify Reagent Freshness - Activator Solution - Phosphoramidite Monomers - Anhydrous Acetonitrile start->check_reagents reagents_ok Are all reagents fresh and within shelf-life? check_reagents->reagents_ok replace_reagents Action: Replace expired or improperly stored reagents. reagents_ok->replace_reagents No check_moisture Step 2: Check for Moisture - Use anhydrous grade ACN (<30ppm H2O) - Check inert gas line dryers reagents_ok->check_moisture Yes replace_reagents->check_reagents moisture_ok Are all solvents and lines confirmed to be anhydrous? check_moisture->moisture_ok dry_system Action: Replace ACN. Dry reagents with molecular sieves. Purge synthesizer lines. moisture_ok->dry_system No check_concentration Step 3: Verify Activator - Correct activator for application? - Correct concentration? moisture_ok->check_concentration Yes dry_system->check_moisture concentration_ok Is activator type and concentration correct? check_concentration->concentration_ok adjust_activator Action: Prepare fresh activator solution. Consider switching to DCI for long oligos or difficult couplings. concentration_ok->adjust_activator No check_time Step 4: Review Coupling Time - Is time sufficient for methyl phosphonamidite (e.g., 5-6 min)? concentration_ok->check_time Yes adjust_activator->check_concentration time_ok Is coupling time adequate? check_time->time_ok increase_time Action: Increase coupling time in the synthesis protocol. time_ok->increase_time No end_ok Success: Coupling Efficiency Restored time_ok->end_ok Yes increase_time->check_time end_fail Issue Persists: Contact Technical Support or Service Engineer increase_time->end_fail

Caption: Troubleshooting workflow for diagnosing and resolving low coupling efficiency.

References

Technical Support Center: Deprotection of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the deprotection of methylphosphonate (B1257008) oligonucleotides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of methylphosphonate oligonucleotides, offering potential causes and solutions to get your experiments back on track.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Final Product Degradation of the methylphosphonate backbone by harsh basic conditions.The methylphosphonate backbone is highly sensitive to bases like ammonium (B1175870) hydroxide (B78521), which can lead to complete degradation under standard deprotection conditions[1]. Avoid prolonged exposure to strong bases. A recommended method is a brief treatment with dilute ammonia (B1221849) (e.g., 2% NH4OH in ACN/EtOH for 30 minutes) followed by the main deprotection reagent[1].
Incomplete cleavage from the solid support.Ensure sufficient time and appropriate reagents are used for cleavage. Altered deprotection conditions may be necessary to maximize recovery from the synthesis support[2].
Insolubility of the oligonucleotide in the deprotection solution.A brief treatment with ammonium hydroxide can sometimes cause the oligonucleotide to bind irreversibly to the support, especially at scale[1]. If this is suspected, alternative cleavage strategies should be explored.
Presence of Unexpected Side Products (e.g., Adducts) Transamination of protected cytidine (B196190) bases.When using ethylenediamine (B42938) (EDA) for deprotection, N4-benzoyl cytidine (bz-dC) is prone to transamination, leading to EDA adducts[1]. Up to 15% of N4-bz-dC can undergo this side reaction[3][4][5].
To avoid this, replace bz-dC with a more labile protecting group like N4-isobutyryl-dC (ibu-dC), which does not undergo this side reaction with EDA[3][4][5].
Displacement reaction at the O6 position of guanine (B1146940).A similar displacement reaction with EDA can occur at the O6 position of certain protected guanosine (B1672433) residues, such as N2-ibu-O6-DPC-dG[3][4][5].
If possible, use guanosine phosphoramidites with protecting groups less susceptible to this side reaction.
Incomplete Deprotection Insufficient deprotection time or reagent concentration.Ensure the deprotection reaction proceeds for the recommended duration and with the correct concentration of reagents. For the one-pot method, this involves a 30-minute treatment with dilute ammonia followed by a 6-hour incubation with ethylenediamine at room temperature[3][4][5].
Inefficient removal of silyl (B83357) protecting groups (for RNA).In the case of methylphosphonate-modified RNA, incomplete removal of 2'-O-silyl groups can be an issue. Ensure the tetrabutylammonium (B224687) fluoride (B91410) (TBAF) reagent is fresh and has a low water content[1].
Difficulty in Scaling Up the Deprotection Method not amenable to larger scale synthesis.Direct scale-up of methods developed for small-scale synthesis may not be effective. For instance, a brief treatment with ammonium hydroxide that works at a small scale might lead to product loss at a larger scale due to insolubility[1].
A one-pot procedure has been successfully used for scales up to 150 µmole and has shown superior yields compared to traditional two-step methods[3][4][5].

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard ammonium hydroxide deprotection for my methylphosphonate oligonucleotides?

A1: The methylphosphonate backbone is extremely sensitive to strong bases. Standard deprotection conditions using concentrated ammonium hydroxide will cause significant degradation of the oligonucleotide backbone, leading to very low or no yield of your desired product[1].

Q2: I see an unexpected peak in my HPLC analysis after deprotection with ethylenediamine (EDA). What could it be?

A2: If you are using N4-benzoyl cytidine (bz-dC) in your sequence, the unexpected peak is likely an ethylenediamine adduct. EDA can cause transamination at the C4 position of bz-dC, with up to 15% of the residues being modified[3][4][5]. To prevent this, it is highly recommended to use N4-isobutyryl-dC (ibu-dC) instead[1].

Q3: What is the recommended "one-pot" deprotection procedure and why is it better?

A3: The one-pot procedure is a novel method that significantly improves the yield of methylphosphonate oligonucleotides, in some cases by as much as 250% compared to older two-step methods[3][4][5]. It involves a brief, 30-minute treatment of the support-bound oligonucleotide with dilute ammonia, followed by the addition of ethylenediamine for 6 hours at room temperature[3][4][5]. This method is simpler, faster, and minimizes side reactions[1].

Q4: Are there any other nucleobase modifications I should be concerned about during deprotection?

A4: Yes, besides the transamination of bz-dC, a displacement reaction with ethylenediamine can also occur at the O6 position of N2-ibu-O6-DPC-dG[3][4]. While this reaction is less extensive with N2-ibu-dG, it is still a potential source of side products. Using alternative protecting groups for guanine can help minimize this issue.

Q5: Can I use this deprotection method for methylphosphonate-modified RNA?

A5: The deprotection of methylphosphonate-modified RNA is a more critical step. While the one-pot method forms the basis, subsequent standard conditions for 2'-O-silyl group removal using tetrabutylammonium fluoride (TBAF) are required[6]. It is crucial to use a high-quality TBAF reagent with low water content to ensure complete deprotection[1].

Quantitative Data Summary

The following tables summarize key quantitative data related to the deprotection of methylphosphonate oligonucleotides.

Table 1: Comparison of Deprotection Methods

Deprotection MethodKey FeatureReported Yield ImprovementReference(s)
Traditional Two-Step MethodTypically involves separate steps for cleavage and deprotection, often with harsh reagents.-[3]
Novel One-Pot ProcedureBrief dilute ammonia treatment followed by ethylenediamine.Up to 250% superior yield compared to the two-step method.[3][4][5]

Table 2: Side Reactions with Ethylenediamine (EDA)

Protected NucleosideSide ReactionExtent of Side ReactionRecommended AlternativeReference(s)
N4-benzoyl-dC (bz-dC)Transamination at C4 positionUp to 15%N4-isobutyryl-dC (ibu-dC)[3][4][5]
N2-ibu-O6-DPC-dGDisplacement at O6 positionObserved-[3][4]
N2-ibu-dGDisplacement at O6 positionMuch lesser extent than N2-ibu-O6-DPC-dG-[3][4]

Experimental Protocols & Workflows

Detailed Methodology: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from a novel method shown to significantly increase product yield[3][4][5].

Materials:

  • Support-bound methylphosphonate oligonucleotide

  • Dilute ammonium hydroxide solution (e.g., 2% NH4OH in acetonitrile/ethanol)

  • Ethylenediamine (EDA)

  • Neutralizing solution (e.g., acetic acid)

  • Purification system (e.g., HPLC)

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a suitable reaction vessel.

  • Add the dilute ammonia solution to the solid support and agitate for 30 minutes at room temperature.

  • Directly add one volume of ethylenediamine to the mixture.

  • Continue to agitate the mixture for 6 hours at room temperature to complete the deprotection.

  • Dilute the reaction mixture with water and neutralize with an appropriate acid (e.g., acetic acid) to stop the reaction.

  • The crude product is now ready for purification by chromatography (e.g., reverse-phase HPLC).

Visualized Experimental Workflow

DeprotectionWorkflow cluster_synthesis Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Workup & Purification start Synthesized Oligo on Solid Support step1 Step 1: Mild Ammonia Treatment (30 min, RT) start->step1 step2 Step 2: Add Ethylenediamine (6 hours, RT) step1->step2 step3 Step 3: Dilute & Neutralize step2->step3 step4 Step 4: Purify (e.g., HPLC) step3->step4 end Purified Methylphosphonate Oligonucleotide step4->end

Caption: One-Pot Deprotection Workflow

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Side Products? check_backbone Suspect Backbone Degradation? start->check_backbone Low Yield check_adducts Unexpected HPLC peaks? start->check_adducts Side Products solution_backbone Use mild ammonia pre-treatment. Avoid prolonged strong base. check_backbone->solution_backbone check_bzdc Used bz-dC? check_adducts->check_bzdc solution_adducts Switch to ibu-dC to prevent EDA adduct formation. check_bzdc->solution_adducts Yes check_incomplete Incomplete deprotection? check_bzdc->check_incomplete No solution_incomplete Ensure full 6-hour EDA incubation. Check reagent quality. check_incomplete->solution_incomplete

Caption: Troubleshooting Decision Tree

References

Purification strategies for removing failure sequences from methylphosphonate oligos.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for removing failure sequences from methylphosphonate (B1257008) oligonucleotides (oligos).

Frequently Asked Questions (FAQs)

Q1: Why is purification of methylphosphonate oligos necessary?

A1: Purification is crucial to remove failure sequences (truncated oligos, or "shortmers") and other chemical impurities generated during solid-phase synthesis.[1][2][3] These impurities can interfere with downstream applications by reducing specificity, lowering efficiency, and leading to inaccurate experimental data.[4] For therapeutic applications, high purity is essential to minimize potential toxicity and ensure the correct dosage of the active pharmaceutical ingredient.

Q2: What are the most common methods for purifying methylphosphonate oligos?

A2: The most common purification methods are High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).[5][6] HPLC is widely used and can be divided into Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC).[5]

Q3: How do I choose the right purification method for my methylphosphonate oligo?

A3: The choice of purification method depends on the length of your oligo, the required purity, and the intended application.

  • RP-HPLC is effective for shorter oligos (up to 50 bases) and is particularly useful for separating modified and unmodified oligos.[3][5][7][8]

  • AEX-HPLC separates based on charge and is suitable for longer oligos (40-100 bases).[8] However, since methylphosphonate oligos have a neutral backbone, this method is less effective unless the oligo also contains charged phosphodiester linkages.

  • PAGE offers the highest resolution and is ideal for obtaining high-purity oligos (>95%), especially for long sequences (>50 bases).[3][5][9] However, it is a more complex and time-consuming method with lower recovery yields.[3][10]

  • SPE is a rapid purification method that can be used for desalting and removing some impurities, but it generally provides lower purity compared to HPLC and PAGE.[1][11]

Q4: What is "trityl-on" purification and why is it useful for methylphosphonate oligos?

A4: "Trityl-on" purification is a strategy used in RP-HPLC and SPE where the hydrophobic dimethoxytrityl (DMT) protecting group is left on the 5' end of the full-length oligonucleotide after synthesis.[8][11] This makes the desired full-length product significantly more hydrophobic than the failure sequences, which have been capped and lack the DMT group.[8] This difference in hydrophobicity allows for excellent separation of the full-length oligo from the failure sequences.[8][12]

Q5: What purity levels can I expect from different purification methods?

A5: The expected purity levels vary by method:

  • Desalting: Removes small molecule impurities but not failure sequences.[1][4]

  • Cartridge Purification (SPE): Typically achieves 65-80% purity of the full-length sequence.[3]

  • RP-HPLC: Can achieve >85% purity for the full-length sequence.[3][10]

  • PAGE: Can achieve >95% purity for the full-length sequence.[3][9]

Troubleshooting Guides

HPLC Purification
Issue Potential Cause Troubleshooting Steps
Broad Peaks Secondary structure of the oligonucleotide.Increase the column temperature to 60°C to disrupt secondary structures.[8] For AEX-HPLC, use a mobile phase with a high pH (up to 12) to denature the oligo.[8]
Poor Separation of Full-Length Product from n-1 Sequence The resolution of RP-HPLC decreases with increasing oligo length.For longer oligos (>50 bases), consider using PAGE for higher resolution.[3][13] Alternatively, optimize the HPLC gradient to be shallower, which can improve separation.
Low Recovery The oligonucleotide is precipitating on the column or is too strongly retained.Ensure the mobile phase composition is appropriate. For very hydrophobic oligos, a higher concentration of the organic solvent may be needed for elution.[14]
Contamination with Failure Sequences after Trityl-On Purification Incomplete capping during synthesis can lead to n-1 sequences that still have a 5'-DMT group.Optimize the capping step during synthesis.[2] If the issue persists, a secondary purification by PAGE may be necessary.
PAGE Purification
Issue Potential Cause Troubleshooting Steps
Low Recovery Yield Inefficient extraction of the oligonucleotide from the gel matrix.Ensure the gel slice is thoroughly crushed before elution. Increase the elution time and/or temperature.[15]
Oligo Band is Smeared Urea (B33335) in the loading dye has precipitated.Warm the sample to 60°C and vortex to redissolve the urea before loading.[15]
Difficulty Visualizing the Oligo Band The concentration of the oligo is too low.Ensure a sufficient amount of crude oligo is loaded onto the gel. A 1.5mm thick gel can typically accommodate 10-12 OD (A260) of oligo per 2-3 cm wide well.[15]
Product is Contaminated with n-1 Sequences The full-length and n-1 bands are not well-resolved.Increase the percentage of polyacrylamide in the gel for better resolution of shorter oligos. Let the oligo migrate further down the gel.[15]

Experimental Protocols

Detailed Methodology for Trityl-On RP-HPLC Purification

This protocol is a general guideline and may require optimization based on the specific methylphosphonate oligonucleotide sequence and length.

  • Column: C8 or C18 reversed-phase HPLC column.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in HPLC-grade water.[16]

  • Mobile Phase B: 0.1 M TEAA in HPLC-grade acetonitrile.[16]

  • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage over 20-40 minutes. The exact gradient will depend on the hydrophobicity of the oligonucleotide.[16][17] A starting point could be 5% to 50% Buffer B over 30 minutes.

  • Flow Rate: Typically 1-4 mL/min for analytical to semi-preparative columns.[17]

  • Detection: UV absorbance at 260 nm.[16]

  • Procedure: a. Dissolve the crude "trityl-on" methylphosphonate oligo in Mobile Phase A. b. Inject the sample onto the equilibrated HPLC column. c. Run the gradient elution. The trityl-on, full-length product will be the most retained, major peak.[16] d. Collect fractions corresponding to the main peak. e. Analyze the fractions for purity. f. Pool the pure fractions and lyophilize. g. To remove the DMT group, resuspend the lyophilized oligo in 80% aqueous acetic acid for 30 minutes at room temperature. h. Quench the reaction with water and desalt the final product.

Detailed Methodology for Denaturing PAGE Purification

This protocol is suitable for obtaining high-purity methylphosphonate oligonucleotides.

  • Gel Composition: Denaturing polyacrylamide gel (containing 7M urea) with a percentage appropriate for the oligo length (e.g., 12-20% for oligos 20-80 bases long).

  • Running Buffer: 1X TBE (Tris/Borate/EDTA).

  • Loading Dye: 9:1 (v/v) formamide/1X TBE.[15]

  • Procedure: a. Dissolve the crude, desalted oligo in the loading dye to a concentration of 1-2 OD per µL.[15] b. Heat the sample to 60°C and vortex if it does not readily dissolve.[15] c. Load the sample onto the denaturing polyacrylamide gel. d. Run the gel at a constant power until the desired separation is achieved. The oligo should migrate at least two-thirds of the way down the gel for good resolution.[15] e. Visualize the bands by UV shadowing on a fluorescent TLC plate.[15] f. Excise the band corresponding to the full-length product. g. Crush the gel slice and elute the oligo overnight in an appropriate elution buffer (e.g., 0.5 M NaCl).[15] h. Separate the eluate from the gel fragments and desalt the purified oligo.

Quantitative Data Summary

Purification MethodTypical Purity of Full-Length ProductTypical Recovery YieldRecommended Oligo LengthKey AdvantagesKey Disadvantages
Reversed-Phase HPLC (RP-HPLC) >85%[3][10]High< 50 bases[3][5][7][8]Rapid, scalable, good for modified oligos[10][13]Resolution decreases with length[10]
Anion-Exchange HPLC (AEX-HPLC) >90% (for charged oligos)High40-100 bases[8]Good for resolving by length[5]Less effective for neutral backbone oligos
Polyacrylamide Gel Electrophoresis (PAGE) >95%[3][9]Low to moderate (10-80%)[15]>50 bases[3][5]Highest resolution[3][5]Labor-intensive, time-consuming[10]
Solid-Phase Extraction (SPE) 65-80%[3]Moderate to high< 40 basesRapid, can be automated[11]Lower purity than HPLC or PAGE[1]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_final Final Product synthesis_start 1. Detritylation coupling 2. Coupling synthesis_start->coupling Repeat n times capping 3. Capping (Failure Sequences) coupling->capping Repeat n times oxidation 4. Oxidation capping->oxidation Repeat n times oxidation->synthesis_start Repeat n times cleavage Cleavage from Support & Base Deprotection oxidation->cleavage purification_choice Crude Oligo cleavage->purification_choice hplc HPLC purification_choice->hplc page PAGE purification_choice->page spe SPE purification_choice->spe final_product Purified Methylphosphonate Oligonucleotide hplc->final_product page->final_product spe->final_product

Caption: Workflow for methylphosphonate oligonucleotide synthesis and purification.

trityl_on_logic cluster_elution Elution Profile crude_mixture Crude Synthesis Product full_length Full-Length Oligo (with 5'-DMT group) failure_seq Failure Sequences (no 5'-DMT group) rp_column Reversed-Phase Column full_length->rp_column failure_seq->rp_column elute_failure Early Elution: Failure Sequences (Less Hydrophobic) rp_column->elute_failure elute_full_length Late Elution: Full-Length Product (More Hydrophobic) rp_column->elute_full_length

Caption: Logical diagram of "trityl-on" purification by RP-HPLC.

References

Technical Support Center: Managing P(III) to P(V) Oxidation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and manage unwanted P(III) to P(V) oxidation side reactions in your experiments.

Troubleshooting Guide: P(III) to P(V) Oxidation Issues

Unintended oxidation of trivalent phosphorus (P(III)) compounds to their pentavalent (P(V)) counterparts, most commonly phosphine (B1218219) oxides, is a frequent cause of reduced reaction yields, catalyst deactivation, and purification challenges. This guide will help you diagnose and resolve these issues.

Troubleshooting Workflow for P(III) Oxidation

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Analysis of ³¹P NMR Data cluster_3 Root Cause Analysis & Solutions cluster_4 Further Investigation (If No Oxide Peak) A Low Yield / Incomplete Reaction D Analyze Crude Reaction Mixture by ³¹P NMR A->D B Catalyst Deactivation B->D C Formation of Unidentified Byproduct C->D E Peak observed in phosphine oxide region? (+25 to +60 ppm) D->E F Review Reaction Setup: - Inert atmosphere technique? - Solvent purity? - Reagent quality? E->F Yes I Investigate other side reactions: - P-C bond cleavage - Michael addition - Ligand dissociation E->I No G Implement Corrective Actions: - Improve degassing - Use anhydrous solvents - Purify reagents F->G H Consider Alternative Strategies: - Use phosphine-borane adducts - Add sacrificial phosphine - Use air-stable ligands G->H

Caption: A logical workflow to diagnose and address issues potentially caused by P(III) oxidation.

Common Problems and Solutions

Problem StatementPotential Cause: P(III) OxidationRecommended Solutions & Preventive Measures
Low reaction yield in a phosphine-catalyzed cross-coupling reaction. The phosphine ligand is oxidizing to phosphine oxide, which is an ineffective ligand, thus halting the catalytic cycle.- Ensure rigorous inert atmosphere: Use a glovebox for handling air-sensitive phosphines. Employ Schlenk line techniques and perform at least three freeze-pump-thaw cycles on all solvents.[1] - Use high-purity reagents: Ensure starting materials and solvents are anhydrous and free of peroxides. THF, for example, can form peroxides upon storage which will oxidize phosphines.[2] - Protect the phosphine: Use air-stable phosphine-borane adducts, which can be deprotected in situ.[3]
Formation of a highly polar, UV-active byproduct that is difficult to separate from the desired product. Triphenylphosphine (B44618) or another phosphine reagent has been oxidized to the corresponding phosphine oxide (e.g., triphenylphosphine oxide - TPPO).- Optimize chromatography: Use a non-polar solvent wash to remove non-polar products first, leaving the polar TPPO on the silica (B1680970).[4] - Precipitation: For TPPO, precipitation with ZnCl₂ or MgCl₂ can be effective. - Use a scavenger resin: Polymer-bound phosphines can be used, allowing for the removal of the resulting phosphine oxide by filtration.[5]
Inconsistent results in Wittig or Appel reactions. The phosphine reagent is partially oxidized before or during the reaction, leading to variable amounts of the active P(III) species.- Use fresh or purified phosphines: Older bottles of phosphines, especially liquids, may have significant oxide content. Purify by distillation or recrystallization if necessary. - Monitor reagent quality: Check the purity of your phosphine by ³¹P NMR before use. A sharp singlet in the characteristic phosphine region is expected.
Stalled Staudinger reduction (azide to amine). The phosphine reagent is consumed by oxidation with residual air or impurities, preventing the initial reaction with the azide.- Degas the reaction mixture thoroughly: Ensure all dissolved oxygen is removed before adding the phosphine.[1] - Use a slight excess of phosphine: This can compensate for minor oxidation without significantly complicating purification.
Failure of a Mitsunobu reaction. The triphenylphosphine is oxidized, preventing the formation of the key betaine (B1666868) intermediate with the azodicarboxylate.- Use high-quality, dry solvents: THF and dioxane are common solvents and must be anhydrous. - Add reagents in the correct order: Typically, the alcohol, carboxylic acid (or other nucleophile), and phosphine are mixed before the azodicarboxylate is added slowly at low temperature.

Frequently Asked Questions (FAQs)

Q1: How can I quickly determine if my phosphine has oxidized?

A1: The most effective method is ³¹P NMR spectroscopy . Trivalent phosphines and their corresponding pentavalent phosphine oxides have distinct and well-separated chemical shifts. The appearance of a new peak significantly downfield from the parent phosphine signal is a clear indicator of oxidation.[6][7][8]

Table 1: Typical ³¹P NMR Chemical Shifts for Common Phosphines and Their Oxides

CompoundP(III) Chemical Shift (δ, ppm)P(V) Oxide Chemical Shift (δ, ppm)
Triphenylphosphine (PPh₃)~ -5~ +29
Tricyclohexylphosphine (PCy₃)~ +11~ +47
Tri-n-butylphosphine (PBu₃)~ -32~ +43
Trimethylphosphine (PMe₃)~ -62~ +36
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[6][7]

Q2: Which phosphines are most susceptible to oxidation?

A2: Generally, phosphines with more electron-donating substituents are more easily oxidized.[9] Therefore, trialkylphosphines (e.g., PMe₃, P(t-Bu)₃) are typically more sensitive to air than triarylphosphines (e.g., PPh₃).[2][9] The susceptibility to oxidation can be correlated with the phosphine's electronic properties, such as its pKa or electrochemical oxidation potential.[3]

Table 2: Comparison of Electronic Properties and Air Sensitivity of Common Phosphines

Phosphine LigandTolman Electronic Parameter (TEP, cm⁻¹)pKa (in MeCN)Relative Air Sensitivity
P(t-Bu)₃2056.111.4Very High (Pyrophoric)
PMe₃2064.18.65High
PCy₃2056.49.7High
PPh₃2068.92.73Moderate (Relatively stable as a solid)
P(OPh)₃2085.3-Low
A lower TEP and higher pKa generally indicate a more electron-donating and more easily oxidized phosphine.[3]

Q3: My reaction requires elevated temperatures. How does this affect phosphine oxidation?

A3: Higher temperatures accelerate the rate of phosphine oxidation.[2] If a reaction needs to be heated, it is crucial to ensure the system is scrupulously free of oxygen. Consider using a high-boiling point solvent that has been thoroughly degassed.

Q4: Are there any additives that can prevent phosphine oxidation?

A4: Yes, several strategies can be employed:

  • Singlet Oxygen Quenchers: Ferrocene has been shown to inhibit the oxidation of phosphines by quenching singlet oxygen, a key reactive species in the autoxidation process.[4]

  • Radical Inhibitors: In solution, the autoxidation of phosphines can have a radical component. Radical inhibitors like t-butylcatechol have been shown to slow the oxidation of triphenylphosphine in benzene (B151609) solution.[10]

  • Sacrificial Phosphines: In some catalytic reactions, adding a small amount of a cheaper, more easily oxidized phosphine can help protect the more valuable ligand.

Q5: I have to perform a purification and phosphine oxide is a major byproduct. What are the best strategies for its removal?

A5: The strategy depends on the properties of your desired product.

  • For non-polar products: Triphenylphosphine oxide (TPPO) is significantly more polar than triphenylphosphine. A simple filtration through a plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ether), can effectively retain the TPPO while allowing the product to pass through. This may need to be repeated.[4][11]

  • For polar products:

    • Precipitation: TPPO can be precipitated from solutions in polar solvents like ethanol (B145695) by adding zinc chloride (ZnCl₂). The resulting ZnCl₂(TPPO)₂ complex is insoluble and can be filtered off.[12]

    • Acid wash for basic phosphines: If a phosphine with a basic handle (e.g., a pyridine (B92270) or dimethylamino group) is used, the resulting phosphine oxide can often be removed by an acidic aqueous wash.[5][13]

Experimental Protocols

Protocol 1: Degassing Solvents by Freeze-Pump-Thaw

This is a highly effective method for removing dissolved gases, including oxygen, from solvents.

Workflow for Freeze-Pump-Thaw Degassing

G A 1. Freeze Solvent (Liquid Nitrogen) B 2. Apply High Vacuum (5-10 min) A->B C 3. Thaw Solvent (Warm Water Bath) B->C D 4. Repeat Cycle 3x C->D E 5. Backfill with Inert Gas (Ar or N₂) D->E

Caption: Step-by-step workflow for the freeze-pump-thaw degassing technique.

Detailed Steps:

  • Preparation: Place the solvent in a Schlenk flask equipped with a stir bar. Ensure the flask is no more than half full.

  • Freezing: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in to prevent the flask from breaking.

  • Pumping: Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a water bath. You will see gas bubbles being released from the solvent.

  • Repetition: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • Final Step: After the final thaw, backfill the flask with a high-purity inert gas such as argon or nitrogen. The solvent is now ready for use.[1]

Protocol 2: Using Phosphine-Borane Adducts as Air-Stable Precursors

Phosphine-borane adducts are solid, air-stable compounds that can be handled with standard benchtop techniques and liberate the free phosphine under specific conditions.

General Procedure for in situ Deprotection:

  • Reaction Setup: To a flask under an inert atmosphere, add the phosphine-borane adduct, the other reaction components (except for those that might react with the borane), and the degassed solvent.

  • Deprotection: The deprotection is typically achieved by heating the reaction mixture in the presence of an amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or by reaction with a stronger Lewis base. The free phosphine is then available to participate in the desired reaction.[14] The choice of amine and reaction conditions depends on the specific phosphine-borane adduct.

Signaling Pathways and Mechanisms

Mechanism of Phosphine Autoxidation

The autoxidation of phosphines can proceed through a radical chain mechanism, especially in solution. The presence of radical initiators or light can accelerate this process.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination A R₃P + Initiator → R₃P•⁺ B R₃P•⁺ + O₂ → R₃P-O-O• A->B C R₃P-O-O• + R₃P → R₃P=O + R₃P-O• B->C D R₃P-O• + R₃P → R₃P=O + R₃P•⁺ C->D E Radical Combination C->E D->B D->E

Caption: Simplified radical chain mechanism for the autoxidation of a tertiary phosphine (R₃P).

This guide is intended to be a living document and will be updated as new methods and data become available. For specific queries not addressed here, please consult the relevant chemical literature.

References

Incomplete detritylation in modified oligonucleotide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding incomplete detritylation during modified oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the detritylation step of oligonucleotide synthesis, offering potential causes and recommended actions in a question-and-answer format.

Q1: What are the visual or analytical indicators of incomplete detritylation?

A1: Incomplete detritylation can manifest in several ways:

  • Visually: The orange color of the DMT cation released during deblocking may appear faint or inconsistent across synthesis cycles. This can be monitored spectrophotometrically at 498 nm.[1]

  • Analytically: Upon analysis of the crude oligonucleotide by methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), you may observe:

    • A significant peak corresponding to the full-length oligonucleotide still bearing the 5'-DMT group (DMT-on).

    • The presence of "n-1" deletion mutations, which can result from the failure of a nucleotide to couple to an un-detritylated hydroxyl group.[2]

Q2: My detritylation appears incomplete. What are the most common causes related to the deblocking reagent?

A2: The deblocking reagent itself is a frequent source of issues. Consider the following:

  • Reagent Freshness and Concentration: The acidic deblocking solution, typically Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in a solvent like Dichloromethane (DCM) or toluene, can degrade over time.[3][4] Verify the freshness and concentration of your acid solution.

  • Acid Choice: While TCA is a stronger acid and leads to faster detritylation, it can also cause significant depurination, especially with sensitive nucleosides.[5][6] DCA is a milder alternative that often results in better yields for longer oligonucleotides but requires longer reaction times.[6][7]

  • Water Content: Excessive water in the deblocking solution can reduce its effectiveness. Ensure anhydrous conditions are maintained.

Q3: I've confirmed my deblocking reagent is optimal. What other experimental parameters should I investigate?

A3: Several other factors can contribute to incomplete detritylation:

  • Detritylation Time: The contact time between the acid and the solid support-bound oligonucleotide is critical. If the time is too short, detritylation will be incomplete.[3] Conversely, excessively long exposure increases the risk of depurination.[6][8]

  • Reaction Temperature: Ensure the synthesis is performed at a consistent and appropriate temperature, as temperature fluctuations can affect reaction kinetics.[3]

  • Washing Efficiency: Inefficient washing after the detritylation step can leave residual acid, which can lead to side reactions.[3] Conversely, incomplete removal of the wash solvent (like acetonitrile) before detritylation can significantly slow down the reaction.[9][10][11]

  • Solid Support Issues: Problems with the solid support, such as excessive fines or clogging, can lead to poor reagent flow and incomplete reactions.[3] For long oligonucleotides, the pores of the support can become clogged, hindering reagent access.[7]

Q4: Can modified nucleosides in my sequence affect detritylation?

A4: Yes, the nature of the nucleobases and any modifications can influence the efficiency of detritylation and the stability of the oligonucleotide.

  • Depurination Susceptibility: Certain protected purine (B94841) bases, like N6-benzoyl-2'-deoxyadenosine, are particularly susceptible to depurination under acidic conditions.[6][8] The rate of depurination for dG residues is generally lower than for dA residues.[5]

  • Steric Hindrance: Bulky modifications near the 5'-hydroxyl group can sterically hinder the access of the deblocking reagent, potentially requiring longer reaction times or stronger acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the detritylation step in oligonucleotide synthesis?

A1: The detritylation step is the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the growing oligonucleotide chain.[6] This exposes a free hydroxyl group, which is necessary for the subsequent coupling reaction with the next phosphoramidite (B1245037) monomer in the sequence.[6]

Q2: How can I quantify the efficiency of each detritylation step during synthesis?

A2: The liberated DMT cation has a characteristic orange color and can be quantified spectrophotometrically by measuring its absorbance at approximately 498 nm.[1] This measurement can be used to determine the stepwise coupling efficiency of the synthesis.[1]

Q3: What are the downstream consequences of incomplete detritylation?

A3: Incomplete detritylation leads to the formation of deletion mutations, specifically "n-1" impurities, where one or more bases are missing from the final oligonucleotide sequence.[2] These impurities can be difficult to separate from the full-length product and can significantly impact the performance of the oligonucleotide in downstream applications.

Q4: Are there alternatives to the standard DCA/TCA deblocking reagents?

A4: While DCA and TCA are the most common deblocking agents, other methods have been explored. For instance, Lewis acids like zinc bromide have been used for acid-catalyzed detritylation under non-protic conditions.[5] Additionally, alternative 5'-hydroxyl protecting groups that are more readily removable under milder conditions have been investigated.[12][13]

Data Summary

Table 1: Comparison of Common Detritylation Reagents

ReagentTypical ConcentrationAdvantagesDisadvantages
Dichloroacetic Acid (DCA)3% in Toluene or DCMMilder acid, less depurination, good for long oligos.[6][7]Slower reaction time.[7]
Trichloroacetic Acid (TCA)3% in DCMFaster reaction time.[6]Stronger acid, can cause significant depurination.[5]

Table 2: Impact of Detritylation Time on Yield (Example)

Acid SolutionContinuous Acid Delivery TimeFull-Length T10-mer Yield
3% DCA110 seconds89%
3% DCA40 seconds87%
3% DCA20 seconds73%

Data adapted from anion-exchange HPLC profiles of T10-mers.[13]

Experimental Protocols

Protocol 1: Standard Detritylation Protocol for DMT-on Oligonucleotides on CPG

Materials:

  • Oligonucleotide-bound Controlled Pore Glass (CPG) solid support in a synthesis column.

  • Detritylation solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).

  • Washing solution: Anhydrous Acetonitrile (B52724) (ACN).

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

Procedure:

  • Equilibrate the synthesis column containing the oligonucleotide-bound CPG to room temperature.

  • Wash the column thoroughly with anhydrous acetonitrile to remove any residual moisture.

  • Slowly pass the detritylation solution through the column. The eluent containing the orange DMT cation can be collected for quantification of coupling efficiency.[3]

  • The duration of the acid treatment should be optimized based on the scale of the synthesis, the length of the oligonucleotide, and the specific acid being used.

  • Wash the column extensively with anhydrous acetonitrile to remove all traces of the acid.[3]

  • Proceed immediately to the next step in the synthesis cycle (capping or coupling).[3]

Protocol 2: Post-Synthesis Manual Detritylation of HPLC-Purified Oligonucleotides

Materials:

Procedure:

  • Dissolve the dried DMT-on oligonucleotide in 80% acetic acid.[1]

  • Let the solution stand at room temperature for approximately 20-30 minutes.[1]

  • Add an equal volume of 95% ethanol.[1]

  • For precipitation of the oligonucleotide, add 3 M sodium acetate and a sufficient volume of ethanol.

  • Vortex the mixture and chill to ensure complete precipitation.

  • Centrifuge the sample to pellet the detritylated oligonucleotide.

  • Carefully decant the supernatant containing the cleaved DMT group.

  • Wash the pellet with ethanol to remove residual acetic acid and salts.

  • Dry the detritylated oligonucleotide pellet.

Visualizations

Troubleshooting_Incomplete_Detritylation start Incomplete Detritylation Observed reagent Check Deblocking Reagent start->reagent params Evaluate Experimental Parameters start->params support Investigate Solid Support start->support mods Consider Modified Nucleoside Effects start->mods freshness Verify Reagent Freshness & Conc. reagent->freshness acid_choice Optimize Acid (DCA vs. TCA) reagent->acid_choice water Check for Water Content reagent->water time Adjust Detritylation Time params->time temp Ensure Consistent Temperature params->temp washing Improve Washing Efficiency params->washing flow Check for Poor Reagent Flow/Clogging support->flow depurination Assess Depurination Susceptibility mods->depurination sterics Evaluate Steric Hindrance mods->sterics solution Successful Detritylation freshness->solution acid_choice->solution water->solution time->solution temp->solution washing->solution flow->solution depurination->solution sterics->solution

Caption: Troubleshooting workflow for incomplete detritylation.

Synthesis_Cycle_Detritylation start Start of Cycle: Support-Bound Oligo (DMT-on) detritylation 1. Detritylation (Acid Treatment) start->detritylation dmt_off Support-Bound Oligo (DMT-off) + DMT Cation (Orange) detritylation->dmt_off coupling 2. Coupling (Add Next Phosphoramidite) dmt_off->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Phosphate Linkage) capping->oxidation end End of Cycle: (n+1)-mer Oligo (DMT-on) oxidation->end end->detritylation Next Cycle

Caption: Role of detritylation in the oligonucleotide synthesis cycle.

References

Technical Support Center: HPLC Purification Optimization for Methylphosphonate DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC purification of methylphosphonate (B1257008) DNA.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of methylphosphonate DNA in a question-and-answer format.

Question: Why are my peaks broad, and how can I improve their sharpness?

Answer: Peak broadening in HPLC can be caused by several factors.[1] Mass transfer limitations in the stationary phase are a significant contributor to this issue with oligonucleotides.[1] To enhance peak sharpness, consider the following:

  • Increase Column Temperature: Elevating the column temperature, for instance to 60°C or higher, can improve mass transfer and denature secondary structures that may form in the oligonucleotide, leading to sharper peaks.[2][3]

  • Optimize Flow Rate: A slower flow rate can enhance mass transfer and improve peak resolution.[1]

  • Use Smaller Particle Size Columns: Columns with smaller particle sizes (e.g., 2.5 µm) can improve separation efficiency.[1]

  • Check for Extra-Column Volume: Excessive tubing length or large-volume fittings can contribute to peak broadening. Ensure that the HPLC system is optimized for minimal extra-column volume.

Question: I am observing "ghost peaks" in my chromatogram. What are they, and how can I eliminate them?

Answer: Ghost peaks are unexpected peaks that appear in your chromatogram and do not correspond to your sample. They can arise from several sources:

  • Contaminated Mobile Phase: Impurities in the mobile phase or degradation of mobile phase components can lead to ghost peaks. Always use high-purity solvents and freshly prepared mobile phases.

  • System Contamination: Carryover from previous injections is a common cause. Ensure your autosampler and injection port are clean. Running a blank gradient can help identify system contamination.

  • Sample Matrix: Components in your sample matrix other than the target oligonucleotide can also result in ghost peaks. Proper sample preparation, such as solid-phase extraction (SPE), can help remove these interfering substances.[4][5]

Question: I am struggling to separate the full-length product (n) from the n-1 impurity. What strategies can I employ?

Answer: The separation of the desired full-length oligonucleotide from closely related failure sequences, particularly the n-1 deletion mutant, can be challenging.[6] Here are some optimization strategies:

  • Adjust Mobile Phase Composition: The concentration of the ion-pairing agent, such as triethylamine (B128534) (TEA), and the organic modifier can significantly impact resolution. Fine-tuning the gradient slope is also crucial. A shallower gradient can often improve the separation of closely eluting species.[1]

  • Optimize Temperature: Temperature can affect the selectivity of the separation. Experiment with different temperatures to find the optimal condition for resolving the n and n-1 products.[2][6]

  • Utilize Trityl-On Purification: If your synthesis protocol allows, keeping the dimethoxytrityl (DMT) group on the 5' end of the full-length product (trityl-on) significantly increases its hydrophobicity compared to the n-1 impurity, facilitating easier separation by reversed-phase HPLC.[7][8][9] The DMT group can then be removed post-purification.[10][11]

Question: My recovery of the purified methylphosphonate DNA is low. What are the potential causes and solutions?

Answer: Low recovery can be a frustrating issue. Potential causes include:

  • Adsorption to HPLC System Components: Oligonucleotides can adsorb to stainless steel surfaces in the HPLC system. Using bio-inert columns and systems can mitigate this issue.[12]

  • Incomplete Elution: The mobile phase may not be strong enough to elute the highly retained methylphosphonate DNA from the column. Adjusting the gradient to a higher final concentration of the organic modifier may be necessary.

  • Precipitation during Sample Preparation: Ensure that the sample remains fully dissolved in the injection solvent. The sample should ideally be dissolved in a solvent similar to the initial mobile phase.[13]

  • Degradation: Methylphosphonate oligonucleotides can be sensitive to certain chemical conditions. Ensure that the pH of the mobile phase and any post-purification processing steps are appropriate.

Frequently Asked Questions (FAQs)

What type of HPLC column is best for methylphosphonate DNA purification?

Ion-pair reversed-phase (IP-RP) HPLC is the most common and effective method for the purification of methylphosphonate DNA.[1][10] C18 columns are widely used. For challenging separations, consider columns with smaller particle sizes and those with bio-inert hardware to improve peak shape and recovery.[12][14]

How do I prepare the mobile phase for ion-pair reversed-phase HPLC?

A common mobile phase for oligonucleotide purification consists of an aqueous buffer (A) and an organic solvent (B), both containing an ion-pairing agent.

  • Ion-Pairing Agents: Triethylammonium acetate (B1210297) (TEAA) or a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) are frequently used.[1][15] The concentration of the ion-pairing agent is a critical parameter to optimize for retention and selectivity.[16]

  • Organic Modifier: Acetonitrile (B52724) is a common organic solvent used for the mobile phase.

  • pH: The pH of the mobile phase should be carefully controlled, typically around neutral pH, to ensure reproducibility and stability of the oligonucleotide.[17]

What is the purpose of the "trityl-on" purification strategy?

The "trityl-on" strategy involves leaving the hydrophobic dimethoxytrityl (DMT) protecting group on the 5'-terminus of the desired full-length oligonucleotide after synthesis.[8][9] This makes the full-length product significantly more hydrophobic than the failure sequences (n-1, n-2, etc.), which do not have the DMT group.[7] This large difference in hydrophobicity allows for excellent separation on a reversed-phase HPLC column.[8][9] The DMT group is then chemically removed after the purification is complete.[10][11]

At what temperature should I run my HPLC purification?

Elevated temperatures (e.g., 60-80°C) are often beneficial for oligonucleotide separations.[2][18] Higher temperatures can disrupt secondary structures, leading to sharper peaks and improved resolution.[2][9] However, the optimal temperature may vary depending on the specific sequence and modification, so it is an important parameter to optimize during method development.[3][6]

Quantitative Data Tables

Table 1: Effect of Column Temperature on Oligonucleotide Resolution

Temperature (°C)Resolution between 29-mer and 30-merPeak Shape
35Partial SeparationBroader
80Significantly ImprovedSharper

This table summarizes qualitative data indicating that increasing temperature generally improves resolution and peak shape for oligonucleotide separations.[18]

Table 2: Common Mobile Phase Compositions for Oligonucleotide IP-RP-HPLC

Mobile Phase SystemIon-Pairing AgentTypical ConcentrationApplication
TEAA/AcetonitrileTriethylammonium Acetate100 mMUV Detection
TEA-HFIP/AcetonitrileTriethylamine / Hexafluoroisopropanol8.6–15 mM TEA / 100–400 mM HFIPMS-Compatible, High-Resolution Separations

This table provides a summary of commonly used mobile phase systems for oligonucleotide analysis.[1][19]

Experimental Protocols

Protocol 1: Trityl-On Reversed-Phase HPLC Purification of Methylphosphonate DNA

This protocol outlines a general procedure for the purification of a DMT-on methylphosphonate oligonucleotide.

  • Sample Preparation:

    • After synthesis and cleavage from the solid support, ensure the base-protecting groups are removed according to the manufacturer's protocol for methylphosphonate DNA, which may involve specific reagents to avoid degradation.

    • To the crude oligonucleotide solution, add a small amount of triethylamine to maintain basicity and prevent premature detritylation.[11]

    • Concentrate the sample to remove excess cleavage reagents.[11]

    • Re-dissolve the dried crude product in an appropriate volume of mobile phase A or a compatible solvent for injection.[10][13]

    • Filter the sample through a 0.45 µm filter before injection.[11]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage, optimized to elute the DMT-on product. A typical gradient might be 5-50% B over 30 minutes. The shallow gradient is crucial for good separation.[1]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 60°C.

    • Detection: UV at 260 nm.

  • Fraction Collection and Post-Purification Processing:

    • Collect the major peak corresponding to the DMT-on oligonucleotide.

    • Lyophilize the collected fraction to dryness.

    • To remove the DMT group, re-dissolve the dried sample in aqueous acetic acid (e.g., 80%) and let it stand at room temperature for 30-60 minutes.[10]

    • Precipitate the detritylated oligonucleotide by adding a salt solution (e.g., sodium acetate) and cold ethanol.

    • Centrifuge to pellet the purified oligonucleotide, wash with cold ethanol, and dry.

Protocol 2: Sample Desalting

After purification, it is often necessary to remove the salts from the ion-pairing buffer.

  • Gel Filtration: Use a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with deionized water. Apply the purified oligonucleotide solution to the column. The oligonucleotide will elute in the void volume, while the smaller salt molecules will be retained.[9]

  • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge.

    • Condition the cartridge with methanol (B129727) and then with water.

    • Load the oligonucleotide solution.

    • Wash the cartridge with water to remove the salts.

    • Elute the desalted oligonucleotide with a solution of 50% acetonitrile in water.

    • Lyophilize the eluent to obtain the purified, desalted product.

Visualizations

Troubleshooting_Workflow cluster_broadening Troubleshooting Peak Broadening cluster_ghost Troubleshooting Ghost Peaks cluster_resolution Troubleshooting Poor Resolution cluster_yield Troubleshooting Low Yield start Problem Identified peak_broadening Peak Broadening start->peak_broadening ghost_peaks Ghost Peaks start->ghost_peaks poor_resolution Poor Resolution (n vs n-1) start->poor_resolution low_yield Low Yield start->low_yield increase_temp Increase Temperature peak_broadening->increase_temp optimize_flow Optimize Flow Rate peak_broadening->optimize_flow check_system Check for Extra-Column Volume peak_broadening->check_system smaller_particles Use Smaller Particle Column peak_broadening->smaller_particles fresh_mobile_phase Use Fresh Mobile Phase ghost_peaks->fresh_mobile_phase run_blank Run Blank Gradient ghost_peaks->run_blank clean_injector Clean Injector/System ghost_peaks->clean_injector sample_cleanup Improve Sample Cleanup (SPE) ghost_peaks->sample_cleanup adjust_gradient Adjust Gradient Slope poor_resolution->adjust_gradient optimize_ip_agent Optimize Ion-Pair Agent Conc. poor_resolution->optimize_ip_agent optimize_temp_res Optimize Temperature poor_resolution->optimize_temp_res trityl_on Use Trityl-On Strategy poor_resolution->trityl_on bioinert_system Use Bio-inert System low_yield->bioinert_system stronger_elution Ensure Complete Elution low_yield->stronger_elution check_precipitation Check for Sample Precipitation low_yield->check_precipitation check_stability Verify Oligo Stability low_yield->check_stability

Caption: A flowchart for troubleshooting common HPLC purification issues.

Experimental_Workflow cluster_synthesis Synthesis & Deprotection cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification synthesis Solid-Phase Synthesis cleavage Cleavage & Base Deprotection synthesis->cleavage concentrate Concentration cleavage->concentrate dissolve Dissolution in Injection Solvent concentrate->dissolve filter Filtration dissolve->filter hplc_injection HPLC Injection filter->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection lyophilization1 Lyophilization fraction_collection->lyophilization1 detritylation Detritylation (if Trityl-On) lyophilization1->detritylation desalting Desalting detritylation->desalting lyophilization2 Final Lyophilization desalting->lyophilization2 analysis Purity Analysis (Analytical HPLC/MS) lyophilization2->analysis

Caption: A typical experimental workflow for methylphosphonate DNA purification.

References

Validation & Comparative

A Head-to-Head Battle of the Backbones: Methylphosphonate vs. Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, the choice of backbone modification is a critical determinant of success. Among the pioneering modifications, methylphosphonate (B1257008) (MP) and phosphorothioate (B77711) (PS) oligonucleotides have been extensively studied. This guide provides an objective, data-driven comparison of their performance characteristics to inform rational drug design and experimental planning.

This comprehensive analysis delves into the key attributes of methylphosphonate and phosphorothioate oligonucleotides, including their synthesis, nuclease resistance, binding affinity, cellular uptake, and mechanism of action. By presenting quantitative data in clearly structured tables and detailing the experimental methodologies, this guide aims to equip researchers with the necessary information to select the optimal backbone chemistry for their specific applications.

Key Performance Characteristics: A Comparative Overview

The fundamental difference between these two modifications lies in the substitution at the non-bridging oxygen of the phosphate (B84403) backbone. In methylphosphonate oligonucleotides, this oxygen is replaced by a methyl group, resulting in a neutral backbone. In contrast, phosphorothioate oligonucleotides feature a sulfur atom in place of the oxygen, retaining the negative charge of the phosphodiester backbone. This seemingly subtle distinction has profound implications for their biological behavior.

Nuclease Resistance: A Tale of Two Stabilities

A primary driver for backbone modification is to protect the oligonucleotide from degradation by cellular nucleases. Both MP and PS modifications offer significantly enhanced stability compared to unmodified phosphodiester oligonucleotides.

ModificationNuclease ResistanceHalf-life (in HeLa cell nuclear extract)
Unmodified DNA LowRapidly degraded
Phosphorothioate (PS) HighNo detectable degradation after 4 hours[1]
Methylphosphonate (MP) Very HighRemained unchanged after 70 minutes[2][3]
Alternating MP HighRemained unchanged after 70 minutes[2][3]

Table 1: Comparative nuclease resistance of unmodified, phosphorothioate, and methylphosphonate oligonucleotides.

Experimental evidence demonstrates that both PS and MP oligonucleotides are highly resistant to nuclease degradation[1][2][3]. While phosphodiester oligonucleotides are rapidly broken down, both modified versions remain largely intact over extended periods in cellular extracts[2][3].

Binding Affinity: The Impact of Chirality and Charge

The ability of an oligonucleotide to bind with high affinity and specificity to its target sequence is paramount for its therapeutic efficacy. The modifications to the phosphate backbone influence the duplex stability, often measured by the melting temperature (Tm).

Oligonucleotide DuplexMelting Temperature (Tm) in °C
Phosphodiester DNA:RNA 60.8
Phosphorothioate (Rp/Sp-mixed) DNA:RNA 33.9
Methylphosphonate (Rp/Sp-mixed) DNA:RNA 34.3
Alternating MP (Rp-chiral) DNA:RNA 55.1

Table 2: Comparison of duplex melting temperatures (Tm) for different oligonucleotide modifications hybridized to an RNA target. Data suggests that while standard mixed-chirality PS and MP modifications can decrease duplex stability compared to phosphodiester DNA, chirally pure Rp methylphosphonate modifications can largely restore it.[4]

The neutral backbone of methylphosphonate oligonucleotides generally leads to a decrease in the melting temperature (Tm) of the duplex with its target RNA, a more pronounced effect than that observed with phosphorothioates.[4] However, it's crucial to consider the chirality introduced at the phosphorus center. Racemic mixtures of methylphosphonate oligonucleotides show a significant drop in Tm. In contrast, chirally pure Rp-methylphosphonate oligonucleotides can form duplexes with RNA that are nearly as stable as those formed by their phosphodiester counterparts.[4]

Cellular Uptake and Pharmacokinetics: A Charged Debate

The entry of oligonucleotides into cells is a complex process. The charge of the backbone plays a significant role in this process.

Oligonucleotide ModificationCellular Binding and Uptake
Phosphorothioate (S-oligonucleotide) Highest
Phosphodiester (O-oligonucleotide) Intermediate
Methylphosphonate (MP-O-oligonucleotide) Lowest

Table 3: Relative cellular binding and uptake of different oligonucleotide modifications in mouse spleen cells.[1]

Studies have shown that phosphorothioate oligonucleotides exhibit the highest cellular binding and uptake, followed by phosphodiester and then methylphosphonate oligonucleotides.[1] The negative charge of the PS backbone is thought to facilitate interaction with cell surface proteins involved in uptake. In vivo pharmacokinetic studies in mice have shown that both PS and MP oligonucleotides have short elimination half-lives of 24-35 minutes.[5]

Mechanism of Action: The RNase H Question

A primary mechanism for antisense oligonucleotides to induce gene silencing is through the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA duplex. The ability of a modified oligonucleotide to support RNase H activity is therefore a critical consideration.

dot

cluster_PS Phosphorothioate Oligonucleotide cluster_MP Methylphosphonate Oligonucleotide PS_Oligo PS ASO PS_Duplex PS ASO:mRNA Duplex PS_Oligo->PS_Duplex Hybridization Target_mRNA_PS Target mRNA Target_mRNA_PS->PS_Duplex RNaseH_PS RNase H PS_Duplex->RNaseH_PS Recruitment Cleavage_PS mRNA Cleavage RNaseH_PS->Cleavage_PS Activation MP_Oligo MP ASO MP_Duplex MP ASO:mRNA Duplex MP_Oligo->MP_Duplex Hybridization Target_mRNA_MP Target mRNA Target_mRNA_MP->MP_Duplex RNaseH_MP RNase H MP_Duplex->RNaseH_MP No Recruitment No_Cleavage_MP No mRNA Cleavage RNaseH_MP->No_Cleavage_MP

Figure 1: RNase H activation pathway for Phosphorothioate vs. Methylphosphonate oligonucleotides.

Phosphorothioate oligonucleotides are capable of forming duplexes that are recognized and cleaved by RNase H.[2][6] In stark contrast, methylphosphonate oligonucleotides, particularly when used as a complete backbone modification, do not support RNase H activity.[2][7] This is a critical distinction, as it dictates the primary mechanism of action. PS-based antisense agents can actively degrade the target mRNA, while MP-based agents act via a steric block mechanism, physically obstructing translation or splicing.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed protocols for key experiments.

Nuclease Resistance Assay

dot

Oligo Oligonucleotide (PS, MP, or Unmodified) Serum Incubation in HeLa Cell Nuclear Extract or Serum Oligo->Serum Time_Points Aliquots taken at various time points Serum->Time_Points Analysis Analysis by Polyacrylamide Gel Electrophoresis (PAGE) Time_Points->Analysis Degradation Quantification of intact oligonucleotide Analysis->Degradation

Figure 2: Workflow for a typical nuclease resistance assay.

Protocol:

  • Incubation: Radiolabeled or fluorescently labeled oligonucleotides are incubated in a solution containing nucleases, such as fetal bovine serum or a cellular extract (e.g., HeLa cell nuclear extract), at 37°C.

  • Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching buffer (e.g., formamide (B127407) loading buffer) and heating.

  • Analysis: The samples are analyzed by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.

  • Quantification: The amount of intact oligonucleotide at each time point is quantified by autoradiography or fluorescence imaging, allowing for the determination of the oligonucleotide's half-life.

Thermal Denaturation (Melting Temperature) Analysis

dot

Prepare_Duplex Prepare equimolar solution of oligonucleotide and complementary RNA/DNA Spectrophotometer Place in UV-Vis Spectrophotometer with temperature control Prepare_Duplex->Spectrophotometer Heating Gradually increase temperature (e.g., 1°C/min) Spectrophotometer->Heating Measure_Absorbance Monitor absorbance at 260 nm Heating->Measure_Absorbance Melting_Curve Generate melting curve (Absorbance vs. Temperature) Measure_Absorbance->Melting_Curve Calculate_Tm Calculate Tm (midpoint of the transition) Melting_Curve->Calculate_Tm

Figure 3: Workflow for determining the melting temperature (Tm) of an oligonucleotide duplex.

Protocol:

  • Sample Preparation: Equimolar amounts of the oligonucleotide and its complementary target strand (RNA or DNA) are mixed in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl).

  • Annealing: The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.

  • Measurement: The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased, typically from 20°C to 95°C at a rate of 1°C per minute, using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve.[8]

Conclusion: Selecting the Right Tool for the Job

The choice between methylphosphonate and phosphorothioate oligonucleotides is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired mechanism of action and therapeutic application.

Phosphorothioate oligonucleotides remain the workhorse of antisense technology, primarily due to their ability to recruit RNase H, leading to target mRNA degradation. Their charged backbone also contributes to favorable cellular uptake. However, the introduction of a chiral center at each linkage and potential for non-specific protein binding and toxicity are important considerations.

Methylphosphonate oligonucleotides , with their neutral backbone, offer excellent nuclease resistance and can be synthesized with high chiral purity to achieve good binding affinity. Their inability to activate RNase H makes them suitable for applications requiring a steric block mechanism, such as splice-switching or translational arrest. However, their lower cellular uptake compared to PS oligonucleotides can be a limiting factor.

Ultimately, the selection of the appropriate backbone modification requires a thorough understanding of the intended biological effect and a careful weighing of the advantages and disadvantages of each chemistry. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in the development of next-generation oligonucleotide therapeutics.

References

A Comparative Guide to the Mass Spectrometry Analysis of 5'-O-DMTr-dU-methyl Phosphonamidite Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified oligonucleotides, the precise characterization of these molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of oligonucleotides incorporating 5'-O-DMTr-dU-methyl phosphonamidite. It further contrasts this analysis with that of oligonucleotides containing other common modifications, such as phosphorothioates and 2'-O-methyl modifications, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a key building block in the synthesis of oligonucleotides with methylphosphonate (B1257008) modifications.[1][2] This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, confers desirable properties such as nuclease resistance and increased cellular uptake, making these oligonucleotides valuable candidates for therapeutic and diagnostic applications.[3] Mass spectrometry is an indispensable tool for verifying the successful incorporation of this phosphonamidite and for characterizing the purity and integrity of the final oligonucleotide product.

Mass Spectrometry Techniques for Oligonucleotide Analysis

The two most common mass spectrometry techniques for analyzing oligonucleotides are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).

  • ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of large and fragile biomolecules like oligonucleotides. It typically produces multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a limited mass-to-charge (m/z) range.[4][5] ESI can be readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS), providing enhanced resolution and the ability to analyze complex mixtures.[6]

  • MALDI-TOF MS is another soft ionization technique that is known for its high throughput and tolerance to salts and other impurities.[7] It generally produces singly charged ions, leading to simpler spectra that are easier to interpret.[5] However, MALDI-TOF can be less effective for analyzing very long or fragile oligonucleotides, as the laser irradiation can sometimes cause fragmentation.[8]

Performance Comparison: Methylphosphonate vs. Alternative Modifications

The choice of backbone modification significantly influences the physicochemical properties of an oligonucleotide and, consequently, its behavior during mass spectrometry analysis. Here, we compare the mass spectrometric characteristics of oligonucleotides containing methylphosphonate linkages with two other widely used modifications: phosphorothioates and 2'-O-methyl modifications.

FeatureMethylphosphonate OligonucleotidesPhosphorothioate (B77711) Oligonucleotides2'-O-Methyl Oligonucleotides
Primary Advantage Nuclease resistance, neutral backboneNuclease resistanceIncreased binding affinity to RNA, nuclease resistance
Ionization Efficiency (ESI) Generally good, though the neutral backbone can influence ion adduction.Good, readily forms negative ions due to the charged backbone.[9]Good, similar to unmodified RNA.
Ionization Efficiency (MALDI) Can be challenging due to potential fragmentation.Generally good, but can be influenced by the matrix.[7]Good, comparable to unmodified RNA.
Fragmentation Pattern (MS/MS) Distinct fragmentation pattern. The modification reduces the stability of the backbone, and fragmentation is often initiated at the nucleobases. The formation of a-B ions is suppressed at the modification site.[10][11]Fragmentation can be complex due to the presence of sulfur. Desulfurization can occur.[12]Fragmentation patterns are well-characterized and similar to unmodified RNA.[10]
Observed Impurities Incomplete capping, depurination, and impurities from the phosphonamidite raw material.[6][13]Incomplete sulfurization (leading to phosphate linkages), oxidation of the phosphorothioate.Standard synthesis-related impurities (e.g., n-1, n+1).

Experimental Protocols

I. Purity Analysis of this compound Raw Material by LC-MS

Purpose: To assess the purity of the phosphonamidite building block before its use in oligonucleotide synthesis. Impurities in the raw material can lead to the incorporation of incorrect modifications or truncated sequences in the final product.[6][8][13]

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Materials:

Procedure:

  • Sample Preparation: Dissolve the phosphonamidite sample in anhydrous ACN to a final concentration of 1 mg/mL.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 30% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 200-1200.

    • Data Acquisition: Full scan MS and data-dependent MS/MS.

  • Data Analysis:

    • Identify the main peak corresponding to the protonated molecule of this compound.

    • Analyze minor peaks for potential impurities by examining their mass-to-charge ratios and fragmentation patterns. Common impurities include oxidized forms of the phosphonamidite and molecules with loss of protecting groups.[6][13]

II. Mass Spectrometry Analysis of an Oligonucleotide Incorporating this compound

Purpose: To confirm the successful incorporation of the methylphosphonate modification and to assess the purity of the synthesized oligonucleotide.

A. LC-ESI-MS Protocol

Instrumentation:

  • HPLC or UHPLC system.

  • Electrospray Ionization Mass Spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

Materials:

  • Synthesized and purified oligonucleotide sample.

  • Ion-pairing reagents (e.g., triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP)) or a suitable buffer system for ion-pair-free chromatography.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide sample in water to a final concentration of 10-50 µM.

  • LC Separation (Ion-Pairing Chromatography):

    • Column: C18 reversed-phase column suitable for oligonucleotides.

    • Mobile Phase A: 15 mM TEA, 400 mM HFIP in water.

    • Mobile Phase B: 15 mM TEA, 400 mM HFIP in methanol (B129727) or acetonitrile.

    • Gradient: A linear gradient tailored to the length and sequence of the oligonucleotide.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 50-60 °C.

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Mass Range: A range appropriate for the expected m/z values of the multiply charged oligonucleotide ions.

    • Deconvolution: Use appropriate software to deconvolute the multiply charged spectrum to obtain the neutral mass of the oligonucleotide.

  • Data Analysis:

    • Confirm that the measured mass matches the calculated mass of the oligonucleotide with the incorporated methylphosphonate modification.

    • Identify any peaks corresponding to synthesis impurities such as n-1 or n+1 species.[5]

B. MALDI-TOF MS Protocol

Instrumentation:

  • MALDI-TOF Mass Spectrometer.

Materials:

  • Synthesized and purified oligonucleotide sample.

  • MALDI matrix (e.g., 3-hydroxypicolinic acid, 3-HPA).

  • Ammonium citrate (B86180).

  • Acetonitrile.

  • Water.

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile and water. Add ammonium citrate to a final concentration of 50 mg/mL.

  • Sample Preparation: Mix the oligonucleotide sample (typically 1-10 pmol) with the matrix solution on the MALDI target plate.

  • Drying: Allow the mixture to air-dry completely to form crystals.

  • MS Acquisition:

    • Acquire the mass spectrum in negative or positive ion mode, depending on the instrument and method optimization.

    • Calibrate the instrument using a standard of known mass.

  • Data Analysis:

    • Identify the peak corresponding to the singly charged molecular ion of the oligonucleotide.

    • Compare the measured mass to the calculated mass.

Visualizing the Workflow and Key Relationships

Oligonucleotide_Analysis_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Mass Spectrometry Analysis cluster_outcomes Analysis Outcomes Amidite 5'-O-DMTr-dU-methyl phosphonamidite Synthesis Solid-Phase Synthesis Oligo Modified Oligonucleotide LC LC Separation MS Mass Spectrometry (ESI or MALDI) Data Data Acquisition Analysis Data Analysis Confirmation Confirmation of Incorporation Purity Purity Assessment Fragmentation Fragmentation Pattern (MS/MS)

Fragmentation_Comparison cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_fragments Fragment Ions Precursor [M-nH]n- CID MS/MS Precursor->CID Unmodified Unmodified Oligonucleotide (a-B and w ions) CID->Unmodified Methylphosphonate Methylphosphonate Oligonucleotide (Suppressed a-B ions at modification site, fragmentation at nucleobases) CID->Methylphosphonate Phosphorothioate Phosphorothioate Oligonucleotide (Complex fragmentation, potential desulfurization) CID->Phosphorothioate

Conclusion

The successful incorporation and characterization of this compound in synthetic oligonucleotides rely heavily on robust mass spectrometry analysis. Both ESI-MS and MALDI-TOF provide valuable information, with LC-ESI-MS offering superior performance for the detailed analysis of purified oligonucleotides, and for investigating the purity of the phosphonamidite raw material. Understanding the distinct fragmentation patterns of methylphosphonate-modified oligonucleotides compared to other modifications is crucial for accurate data interpretation. By employing the appropriate analytical strategies and experimental protocols, researchers can ensure the quality and integrity of these important therapeutic and diagnostic molecules.

References

A Comparative Guide to the NMR Characterization of Methylphosphonate Internucleotide Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) characteristics of methylphosphonate (B1257008) internucleotide linkages with those of natural phosphodiester linkages in oligonucleotides. The information presented herein, supported by experimental data from peer-reviewed literature, is intended to assist researchers in the identification, characterization, and structural analysis of oligonucleotides modified with methylphosphonate groups, a critical modification in the development of antisense therapies and other nucleic acid-based drugs.

Introduction to Methylphosphonate Linkages

Methylphosphonate internucleotide linkages are a common modification in therapeutic oligonucleotides where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a methyl group. This substitution renders the linkage uncharged, which can enhance cellular uptake and resistance to nuclease degradation. However, this modification also introduces a chiral center at the phosphorus atom, resulting in two diastereomers, designated as Rp and Sp, which can exhibit different structural and biological properties. NMR spectroscopy is an indispensable tool for the detailed characterization of these modified oligonucleotides.

Comparative NMR Data

The substitution of a phosphodiester linkage with a methylphosphonate linkage induces characteristic changes in the NMR spectra. These changes are most pronounced for the nuclei in close proximity to the modification. The following tables summarize the key differences in ¹H and ³¹P NMR chemical shifts and coupling constants.

Table 1: Comparative ¹H NMR Chemical Shifts (δ)

The introduction of a methylphosphonate linkage primarily affects the chemical shifts of the protons on the sugar rings and the methyl group of the linkage itself. Differences in chemical shifts are often localized to the nucleotides flanking the modification.[1][2]

ProtonPhosphodiester Linkage (ppm)Methylphosphonate Linkage (ppm)Key Observations
P-CH₃ N/A~1.2 - 1.8A distinct doublet appears due to coupling with ³¹P. The exact chemical shift can vary between Rp and Sp isomers.
H3' (5'-flanking) ~4.7 - 5.0Can show significant shifts depending on the Rp or Sp configuration of the methylphosphonate group.The Sp isomer often causes a more significant upfield or downfield shift of the adjacent H3' proton compared to the Rp isomer.[1][2]
H5'/H5'' (3'-flanking) ~3.9 - 4.2May exhibit slight shifts.Less pronounced changes compared to the H3' proton of the 5'-flanking nucleotide.
Other Sugar Protons Typical ranges for B-form DNAGenerally minor shifts observed.The overall conformation of the sugar pucker can be influenced by the methylphosphonate linkage, leading to subtle changes in other proton chemical shifts.
Base Protons Typical ranges for B-form DNAMinimal to no significant shifts.The modification in the backbone has a negligible effect on the chemical shifts of the nucleobase protons.

Note: Chemical shifts are approximate and can vary based on the specific oligonucleotide sequence, solvent, temperature, and pH.

Table 2: Comparative ³¹P NMR Chemical Shifts (δ)

³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom and provides a direct method to distinguish between phosphodiester and methylphosphonate linkages.

Linkage TypeTypical Chemical Shift (δ) Range (ppm)Key Observations
Phosphodiester -1.0 to -5.0Appears as a single peak for each phosphorus atom in the backbone.
Methylphosphonate +20.0 to +35.0Exhibits a significant downfield shift compared to the phosphodiester linkage. The Rp and Sp diastereomers can often be resolved as two distinct peaks.

Note: ³¹P chemical shifts are typically referenced to an external standard, such as 85% H₃PO₄.

Table 3: Comparative Coupling Constants (J)

Coupling constants provide valuable information about the dihedral angles and connectivity within the oligonucleotide backbone.

CouplingPhosphodiester Linkage (Hz)Methylphosphonate Linkage (Hz)Key Observations
³J(H3'-P) ~6 - 8Can vary significantly between Rp and Sp isomers.The magnitude of this coupling constant is related to the H3'-C3'-O3'-P dihedral angle and can be used to infer conformational differences between the two diastereomers.
³J(H5'-P) ~2 - 4Generally in a similar range.Less sensitive to the stereochemistry at the phosphorus atom compared to ³J(H3'-P).
³J(H5''-P) ~2 - 4Generally in a similar range.Similar to ³J(H5'-P), it shows less variation between diastereomers.
¹J(P-C) N/A~130 - 150A large one-bond coupling constant is observed between the phosphorus and the methyl carbon.

Experimental Protocols

Accurate NMR characterization of methylphosphonate-modified oligonucleotides requires careful sample preparation and data acquisition.

Sample Preparation
  • Oligonucleotide Synthesis and Purification: Oligonucleotides containing methylphosphonate linkages are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. Diastereomerically pure oligonucleotides can be obtained through stereospecific synthesis or by separation of the diastereomeric mixture using techniques like reversed-phase HPLC.

  • Sample Buffer: A common buffer for NMR studies of oligonucleotides is 10-20 mM sodium phosphate buffer with 50-100 mM NaCl, at a pH of 6.5-7.0. For experiments observing exchangeable imino protons, the sample is dissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.

  • Concentration: Typical sample concentrations for NMR are in the range of 0.5 to 2.0 mM.

  • Internal Standard: A suitable internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropionate), is added for referencing ¹H chemical shifts. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is typically employed for the complete characterization of methylphosphonate-modified oligonucleotides.

  • 1D ¹H NMR: Provides a general overview of the sample's purity and the presence of the methylphosphonate methyl group protons.

  • 1D ³¹P NMR: Allows for the direct observation and quantification of phosphodiester and methylphosphonate linkages. The resolution of Rp and Sp diastereomers is often possible.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons within the same sugar spin system.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes the correlation between all protons within a spin system, facilitating the assignment of all sugar protons from a single cross-peak.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons. This is crucial for sequential assignment of resonances and for determining the three-dimensional structure of the oligonucleotide. NOE cross-peaks between the methyl protons of the methylphosphonate group and nearby sugar protons can be used to assign the Rp and Sp stereochemistry.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of sugar and base resonances.

  • 2D ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and phosphorus atoms over two to three bonds, which is essential for assigning specific phosphorus resonances to their corresponding positions in the oligonucleotide sequence.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the NMR characterization of an oligonucleotide containing a methylphosphonate linkage.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Determination Synthesis Oligonucleotide Synthesis Purification HPLC Purification (Diastereomer Separation) Synthesis->Purification Buffer_Prep Buffer Preparation (pH, Salt) Purification->Buffer_Prep Dissolution Dissolution in D₂O or H₂O/D₂O Buffer_Prep->Dissolution Standard Addition of Internal Standard Dissolution->Standard OneD_NMR 1D ¹H & ³¹P NMR Standard->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assignment Resonance Assignment TwoD_NMR->Assignment Stereochem Stereochemical Assignment (Rp/Sp) Assignment->Stereochem Structure 3D Structure Calculation Stereochem->Structure Logical_Relationship Modification Methylphosphonate Modification Chirality Introduction of Chirality (Rp/Sp) Modification->Chirality NMR_Changes Changes in NMR Parameters Chirality->NMR_Changes Structural_Perturbation Local Structural Perturbations Chirality->Structural_Perturbation NMR_Changes->Structural_Perturbation Biological_Activity Altered Biological Activity Structural_Perturbation->Biological_Activity

References

A Researcher's Guide to Purity Analysis of Modified Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step that directly impacts experimental validity, therapeutic efficacy, and patient safety. This is particularly true for oligonucleotides with modified backbones, such as phosphorothioates (PS) or 2'-O-methoxyethyl (2'-MOE) modifications, which are designed to enhance stability and activity but also introduce complex analytical challenges. This guide provides an objective comparison of the leading analytical techniques used for purity assessment, supported by experimental data and detailed protocols to aid in method selection and implementation.

The synthesis of oligonucleotides is an iterative process that, despite high efficiency, inevitably produces a range of impurities. These include shorter, failed sequences (n-1, n-2), longer sequences (n+1), and species with incomplete or incorrect chemical modifications.[1][2] A comprehensive purity analysis is therefore essential to identify and quantify these impurities.[3] This guide focuses on the most powerful and widely adopted methods: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Capillary Gel Electrophoresis (CGE), and the coupling of liquid chromatography with Mass Spectrometry (LC-MS).

Comparative Analysis of Key Purity Assessment Methods

Choosing the optimal analytical method depends on the specific characteristics of the oligonucleotide, the nature of potential impurities, and the analytical goal (e.g., routine quality control vs. in-depth characterization). The following table summarizes the performance of the primary techniques.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)Capillary Gel Electrophoresis (CGE)
Primary Separation Principle Hydrophobicity and charge (ion-pairing)[2]Polarity and partitioning into a water-enriched layer on the stationary phase[4]Size-based sieving through a gel matrix under an electric field[5]
Resolution High; can resolve n-1 impurities and some diastereomers.[1][6]High; particularly effective for diastereomer separations and polar oligos.[7]Very high; excellent for resolving single-base deletions/additions.[5][8]
MS Compatibility Good, but requires specific ion-pairing reagents (e.g., TEA, HFIP) that can cause ion suppression.[9][10]Excellent; uses MS-friendly mobile phases without ion-pairing reagents, reducing system contamination.[11][12]Challenging due to non-volatile buffers in the gel matrix.[9]
Sensitivity High (pmol range).High, and can be enhanced with optimized mobile phases.[11]Very high (nanogram or picomole range).[13]
Throughput Moderate; typical run times are 10-30 minutes.[14]Moderate; run times are comparable to IP-RP-HPLC.[12]High; can be fully automated for analyzing many samples.[5]
Analysis of Modified Oligos Well-established for a wide range of modifications, including phosphorothioates.[15][16]Strong alternative for phosphorothioates and highly polar or conjugated oligos.[11][17]Gold standard for length-based analysis of phosphorothioates and other backbone modifications.[5][18]
Key Advantage Robust, versatile, and widely used, providing excellent separation for many oligo types.Avoids harsh ion-pairing reagents, making it ideal for dedicated MS systems.[4]Unparalleled resolution for size-based impurities.[5]
Key Disadvantage Ion-pairing reagents can contaminate LC-MS systems and complicate mobile phase preparation.[4]Retention mechanisms can be complex; may require more method development.[7]Limited to size-based separation; provides no direct mass information.[9]

Visualizing Analytical Workflows and Decisions

Effective purity assessment often involves a multi-step process and requires selecting the right tool for the job. The following diagrams illustrate a typical analytical workflow and a decision-making framework for method selection.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing & Reporting p1 Receive Crude Oligonucleotide Sample p2 Dilute Sample in Appropriate Buffer p1->p2 a1 Inject into Analytical System (e.g., LC-MS, CGE) p2->a1 a2 Data Acquisition (Chromatogram / Electropherogram / Spectra) a1->a2 d1 Integrate Peaks & Identify Impurities a2->d1 d2 Calculate Purity (% Full-Length Product) d1->d2 d3 Generate Report d2->d3

A typical workflow for oligonucleotide purity assessment.

G start Start: Assess Analytical Need q1 Need Mass Confirmation & Impurity ID? start->q1 q2 Primary Goal: Highest Length-Based Resolution? q1->q2 No lcms Use LC-MS q1->lcms Yes iprphplc Use IP-RP-HPLC q2->iprphplc No cge Use CGE q2->cge Yes q3 Is avoiding ion-pairing reagents a priority? q3->iprphplc No hilic Use HILIC q3->hilic Yes lcms->q3 orthogonal Use Orthogonal Methods (e.g., CGE + LC-MS) iprphplc->orthogonal cge->orthogonal hilic->orthogonal

Decision tree for selecting the appropriate analytical method.

Detailed Experimental Protocols

The following sections provide standardized protocols for the key analytical techniques. These should be considered as starting points, as optimization is often required based on the specific oligonucleotide sequence, modifications, and instrumentation.

Protocol 1: IP-RP-HPLC for Purity of Phosphorothioate (B77711) Oligonucleotides

This method is a robust standard for analyzing a wide range of modified oligonucleotides.[15]

  • Instrumentation:

    • UHPLC/HPLC system with UV detector.

    • Thermostatted column compartment.

  • Column:

    • Waters ACQUITY PREMIER Oligonucleotide BEH C18 Column, 130Å, 1.7 µm, 2.1 mm x 50 mm.

  • Mobile Phases:

    • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[6][10]

    • Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Methanol:Water.

    • Note: Freshly prepared mobile phases are critical for good separation.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 60-80°C (elevated temperature reduces secondary structures).

    • UV Detection: 260 nm.

    • Injection Volume: 5 µL (e.g., 10-50 pmol on column).[15]

    • Gradient:

      • 0-1 min: 30% B

      • 1-12 min: 30% to 50% B

      • 12-13 min: 50% to 95% B

      • 13-14 min: 95% B

      • 14-15 min: 95% to 30% B

      • 15-20 min: 30% B (Re-equilibration)

  • Data Analysis:

    • Integrate the peak area of the full-length product and all impurity peaks.

    • Purity (%) = (Area of Full-Length Product / Total Area of All Peaks) x 100.

Protocol 2: HILIC-MS for Purity of siRNA

This method is ideal for labs where avoiding ion-pairing reagents is a priority, especially when using a shared LC-MS system.[11][12]

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column:

    • Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 1.9 µm.[12]

  • Mobile Phases:

    • Mobile Phase A: 25 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2-5 µL.

    • Gradient:

      • 0-2 min: 85% B

      • 2-12 min: 85% to 70% B

      • 12-13 min: 70% to 40% B

      • 13-15 min: 40% B

      • 15-16 min: 40% to 85% B

      • 16-20 min: 85% B (Re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Mass Range: 500 - 4000 m/z.

    • Data Analysis: Deconvolute the mass spectra to determine the intact mass of the main product and any impurities. Use extracted ion chromatograms (XICs) for quantification.[19]

Protocol 3: Capillary Gel Electrophoresis (CGE) for Purity of ASOs

CGE offers superior, size-based resolution and is considered an industry standard for assessing purity related to failure sequences.[5]

  • Instrumentation:

    • Capillary Electrophoresis system with UV detector.

  • Capillary:

    • Bare fused-silica capillary, 50 µm I.D., ~30-40 cm total length.

  • Gel/Sieving Matrix:

    • Commercially available replaceable sieving polymer designed for oligonucleotide analysis. The matrix often contains urea (B33335) for denaturation.

  • Electrophoresis Conditions:

    • Sample Preparation: Dilute oligonucleotide in deionized water or formamide.

    • Injection: Electrokinetic injection (e.g., -5 kV for 10 seconds).

    • Running Buffer: As supplied with the gel matrix kit.

    • Separation Voltage: -15 to -20 kV (reverse polarity).

    • Capillary Temperature: 30-50°C.

    • Detection: 260 nm.

  • Data Analysis:

    • Identify the main peak corresponding to the full-length product.

    • Calculate purity based on the corrected peak area percentage of the main peak relative to the total area of all peaks in the electropherogram.

Conclusion

The analysis of synthetic oligonucleotides with modified backbones requires robust and specific analytical methods. IP-RP-HPLC remains a versatile and powerful workhorse, while HILIC is an excellent, MS-friendly alternative that avoids persistent ion-pairing reagents.[4][11] For the highest resolution of length-based impurities, CGE is the undisputed leader.[5] Ultimately, a comprehensive characterization strategy often employs orthogonal methods—such as combining the mass-identifying power of LC-MS with the superior size-based resolution of CGE—to provide the highest confidence in product purity, identity, and quality.[13]

References

A Comparative Guide to Nuclease Stability of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oligonucleotides is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. Chemical modifications are therefore crucial to enhance their resistance to these enzymes, thereby prolonging their half-life and improving their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the nuclease stability of commonly used modified oligonucleotides, supported by experimental data.

Introduction to Nuclease Degradation

Oligonucleotides in a biological environment are susceptible to degradation by two main classes of nucleases:

  • Exonucleases: These enzymes cleave nucleotides one at a time from the ends (either 3' or 5') of an oligonucleotide chain.[1] In serum, 3'-exonuclease activity is the predominant pathway of degradation.[2]

  • Endonucleases: These enzymes cleave the phosphodiester bonds within the oligonucleotide sequence.[3]

Modifications to the phosphate (B84403) backbone, the sugar moiety, or the nucleobase can confer resistance to these nucleases.

Comparative Nuclease Stability of Modified Oligonucleotides

The following tables summarize the nuclease stability of various modified oligonucleotides based on experimental data. The stability is often expressed as a half-life (t½), which is the time required for 50% of the oligonucleotide to be degraded.

Table 1: Nuclease Stability in Serum
ModificationOligonucleotide TypeSerum TypeHalf-life (t½)Key Findings & Comments
Unmodified (Phosphodiester) DNAHuman Serum~5-16 hours[4]Rapidly degraded.
RNAHuman SerumSeconds to minutes[4]Extremely unstable.
Phosphorothioate (PS) DNAHuman PlasmaBiphasic: 0.53-0.83 h (distribution), 35-50 h (elimination)[5]Significantly increased stability compared to unmodified oligonucleotides. The sulfur substitution for a non-bridging oxygen in the phosphate backbone hinders nuclease recognition.[2]
2'-O-Methyl (2'-OMe) RNAMycoplasma-contaminated cell culture mediaStableRNA fully modified with 2'-O-methyl groups was not degraded in mycoplasma-contaminated media, which contains nucleases.[6] DNA oligonucleotides with this modification are typically 5- to 10-fold less susceptible to DNases.[2]
2'-Fluoro (2'-F) RNAMycoplasma-contaminated cell culture mediaDegradedRNA with 2'-fluoro modified pyrimidines was readily degraded in conditioned media from a mycoplasma-contaminated cell culture.[6]
Locked Nucleic Acid (LNA) DNA mixmer10% Fetal Calf Serum>20 hoursA mixmer oligonucleotide with interspersed LNA and DNA residues showed no major degradation after 20 hours, whereas the unmodified DNA version was 80% degraded.[7]
Peptide Nucleic Acid (PNA) N/AN/AHighly ResistantThe peptide-like backbone is not recognized by nucleases, making PNAs exceptionally stable.[8]
Morpholino (PMO) N/AN/AHighly ResistantThe morpholine (B109124) ring and phosphorodiamidate linkages are resistant to enzymatic degradation.[3]
Table 2: Stability against Specific Nucleases
ModificationNucleasePercentage of Intact OligonucleotideIncubation TimeKey Findings & Comments
Unmodified (Phosphodiester) 3'-exonuclease (Snake Venom Phosphodiesterase)Not specifiedNot specifiedRapidly degraded.
Phosphorothioate (PS) 3'-exonuclease (in human plasma)Not specified8 hoursAll-Rp-PS-ODN showed increased resistance to 3'-exonucleases compared to stereorandom PS-ODNs.[9]
Endonuclease (Bal31)LowNot specifiedThe higher the number of phosphodiester linkages in a PS backbone, the lower the half-life.[9]
2'-O-Methyl (2'-OMe) Single-stranded endonucleasesProtectedNot specifiedPrevents attack by single-stranded endonucleases but not exonucleases.[2]
Locked Nucleic Acid (LNA) 3'-exonuclease (Snake Venom Phosphodiesterase)~83% (with 2 LNA at 3'-end)2 hoursJust two LNA modifications at the 3'-end significantly increase stability.
Methylphosphonate 3'-exonuclease (Snake Venom Phosphodiesterase)Not specified30 minutes (t½)Provides a significant increase in resistance compared to the natural phosphodiester linkage.[9]

Experimental Protocols

Accurate assessment of nuclease stability is critical for the development of oligonucleotide therapeutics. Below are detailed methodologies for common nuclease stability assays.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.

Materials:

  • Modified oligonucleotide of interest

  • Human or Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Urea (B33335)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Dissolve the oligonucleotide in nuclease-free water or buffer to a stock concentration of 100 µM.

  • Incubation:

    • Prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-10 µM in 50-90% serum (diluted with PBS).

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by adding an equal volume of gel loading buffer containing urea and freezing at -20°C or below.

  • Gel Electrophoresis:

    • Thaw the samples and heat at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

    • Run the gel according to the manufacturer's instructions until the desired separation is achieved.

  • Visualization and Quantification:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the bands using a gel imaging system.

    • Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.

    • Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point. The half-life can be determined by plotting the percentage of intact oligonucleotide versus time.

3'-Exonuclease Stability Assay (using Snake Venom Phosphodiesterase - SVPD)

This assay assesses the stability of oligonucleotides against a specific 3' to 5' exonuclease.

Materials:

  • Modified oligonucleotide of interest

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.8, 100 mM NaCl, 14 mM MgCl₂)

  • Stop solution (e.g., EDTA)

  • HPLC or CE system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the oligonucleotide at a final concentration of 5-10 µM in the reaction buffer.

    • Add SVPD to a final concentration of 0.01-0.1 units/µL.

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • Collect aliquots at various time points.

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) and heating or freezing.

  • Analysis:

    • Analyze the samples by HPLC or capillary electrophoresis (CE) to separate the intact oligonucleotide from its degradation products.

    • Quantify the peak area of the intact oligonucleotide at each time point to determine the degradation kinetics.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Nuclease Stability Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Oligo Oligonucleotide Solution Incubation Incubation at 37°C Oligo->Incubation Nuclease Nuclease Source (Serum or Enzyme) Nuclease->Incubation TimePoints Collect Aliquots at Time Points Incubation->TimePoints Quench Quench Reaction TimePoints->Quench Separation Separation (PAGE, HPLC, CE) Quench->Separation Detection Detection & Quantification Separation->Detection Data Data Analysis (Half-life) Detection->Data

Caption: A typical workflow for assessing the nuclease stability of oligonucleotides.

Relationship Between Modifications and Nuclease Resistance

modification_effects cluster_modifications Oligonucleotide Modifications cluster_mechanisms Mechanisms of Resistance Backbone Backbone (e.g., Phosphorothioate) Steric Steric Hindrance Backbone->Steric Charge Charge Neutrality Sugar Sugar (e.g., 2'-OMe, 2'-F, LNA) Sugar->Steric Conformation Altered Conformation Sugar->Conformation Mimic Backbone Mimic (e.g., PNA, PMO) Mimic->Charge Unrecognized Unrecognized Backbone Mimic->Unrecognized Resistance Increased Nuclease Resistance Steric->Resistance Charge->Resistance Conformation->Resistance Unrecognized->Resistance

Caption: How different oligonucleotide modifications lead to increased nuclease resistance.

Conclusion

The choice of chemical modification is a critical consideration in the design of therapeutic oligonucleotides. As demonstrated, modifications such as phosphorothioates, 2'-O-methyl, and LNAs significantly enhance nuclease stability compared to their unmodified counterparts. For applications requiring exceptional stability, backbone mimics like PNAs and PMOs offer virtually complete resistance to nuclease degradation. The selection of a specific modification or combination of modifications will depend on the intended application, balancing the need for nuclease resistance with other factors such as binding affinity, specificity, and potential toxicity. The experimental protocols provided herein offer a standardized approach for researchers to evaluate and compare the stability of novel modified oligonucleotides.

References

In Vivo Stability of Methylphosphonate Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of oligonucleotides is a critical factor influencing their therapeutic efficacy. Unmodified phosphodiester (PO) oligonucleotides are rapidly degraded by nucleases in the body, limiting their utility. To address this, various chemical modifications have been developed, with methylphosphonate (B1257008) (MP) and phosphorothioate (B77711) (PS) linkages being among the most studied. This guide provides an objective comparison of the in vivo stability of methylphosphonate-modified oligonucleotides against other common alternatives, supported by experimental data.

Comparative In Vivo Stability Data

The following table summarizes key pharmacokinetic parameters for different oligonucleotide modifications from a comparative in vivo study in nude mice. This study utilized 15-mer oligonucleotides administered via tail vein injection.

Oligonucleotide ModificationElimination Half-Life (t½ β)Key Findings & Citations
Methylphosphonate (MP) 24-35 minutesExhibited a rapid distribution phase (t½ α ≤ 1 minute) and an elimination phase with the noted half-life. The integrity of the recovered oligonucleotides was approximately 73% in blood.[1][2]
Phosphorothioate (PS) 24-35 minutesShowed a similar biphasic concentration-versus-time profile to MP oligonucleotides in the same study.[1][2] In other studies, PS oligonucleotides have shown longer elimination half-lives of 35 to 50 hours in animals.
Phosphodiester (PO) ~5 minutesUnmodified oligonucleotides are known to be rapidly degraded in plasma.[3]
Phosphorodithioate (PS2) 24-35 minutesDemonstrated comparable pharmacokinetic parameters to MP and PS oligonucleotides in the comparative study.[1][2]

Nuclease Resistance

Methylphosphonate modifications render oligonucleotides highly resistant to nuclease degradation.[4][5] This is a significant advantage over unmodified phosphodiester oligonucleotides, which are quickly broken down by cellular enzymes. While phosphorothioate-modified oligonucleotides also exhibit enhanced nuclease resistance, MP-modified oligonucleotides are often cited as being metabolically stable.[3] Studies have shown that after 4 hours in cells, there was no detectable degradation of MP-modified oligonucleotides, whereas extensive degradation of unmodified oligonucleotides was observed.[3]

Experimental Methodologies

The assessment of in vivo stability of modified oligonucleotides typically involves pharmacokinetic studies in animal models. Below are outlines of common experimental protocols.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a general procedure for determining the pharmacokinetic profile of modified oligonucleotides in mice.

  • Oligonucleotide Preparation: The oligonucleotide of interest (e.g., with methylphosphonate modifications) is synthesized and purified. For tracking and quantification, the oligonucleotide is typically labeled, for instance, with carbon-14.[1][2]

  • Animal Model: Nude mice are often used for these studies.[1][2]

  • Administration: A single dose of the radiolabeled oligonucleotide is administered to the mice, commonly via tail vein injection.[1][2]

  • Sample Collection: Blood samples are collected at various time points post-administration. Tissues of interest (e.g., kidney, liver, spleen, tumor, muscle) are also harvested at specified times.[1][2]

  • Analysis:

    • The concentration of the oligonucleotide in the bloodstream is measured over time to determine its pharmacokinetic profile, including distribution and elimination phases.[1][2]

    • The integrity of the oligonucleotide in blood and tissue samples is assessed using techniques like high-pressure reversed-phase HPLC coupled with radiometric detection.[1][2] This allows for the quantification of the intact compound versus its metabolites.

In Vitro Nuclease Degradation Assay (Gel-Based)

This protocol provides a method for assessing the stability of oligonucleotides in the presence of nucleases found in serum.

  • Incubation: The modified oligonucleotide is incubated in a solution containing fetal bovine serum (e.g., 10% FBS in PBS) at 37°C.[4]

  • Time Points: Aliquots are collected at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).[4]

  • Purification: The oligonucleotide from each aliquot is purified.

  • Gel Electrophoresis: The purified samples are run on a denaturing polyacrylamide gel (e.g., 7 M urea).[4]

  • Visualization: The gel is imaged to visualize the integrity of the oligonucleotide over time. Degradation is indicated by the appearance of shorter fragments.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for assessing the in vivo stability of modified oligonucleotides and a simplified representation of how these oligonucleotides function in an antisense context.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Oligo_Synthesis Oligonucleotide Synthesis (e.g., Methylphosphonate) Labeling Radiolabeling (e.g., 14C) Oligo_Synthesis->Labeling Administration Administration to Animal Model (e.g., Mouse) Labeling->Administration Sample_Collection Blood & Tissue Sample Collection Administration->Sample_Collection HPLC HPLC Analysis of Intact Oligonucleotide Sample_Collection->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling

Workflow for In Vivo Stability Assessment

antisense_mechanism cluster_cell Cellular Environment ASO Antisense Oligonucleotide (Methylphosphonate Modified) Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Translation_Block Translation Inhibition (Steric Block) Hybrid->Translation_Block Cleavage mRNA Cleavage RNaseH->Cleavage mediates

Antisense Oligonucleotide Mechanism

References

Navigating Nuclease Resistance: A Comparative Guide to the Validation of Methylphosphonate Oligonucleotide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the cutting-edge field of oligonucleotide therapeutics, the precise validation of methylphosphonate (B1257008) (MP) oligonucleotide sequences is a critical checkpoint. These modified oligonucleotides, prized for their enhanced nuclease resistance and potential for in vivo stability, present unique analytical challenges. This guide provides an objective comparison of enzymatic digestion and mass spectrometry-based methods for sequence validation, supported by experimental protocols and data-driven insights to inform your analytical strategy.

Methylphosphonate oligonucleotides, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, are known for their resistance to degradation by cellular nucleases.[1] This inherent stability, while beneficial for therapeutic applications, renders traditional enzymatic sequencing methods largely ineffective.[2] Consequently, mass spectrometry has emerged as the definitive method for the sequence verification of these modified oligonucleotides.[3][4]

The Challenge of Enzymatic Digestion

Enzymatic digestion, a standard technique for sequencing unmodified DNA and RNA, relies on nucleases to cleave the phosphodiester bonds, generating a ladder of fragments that can be analyzed to deduce the sequence. However, the methylphosphonate linkage is a formidable barrier to the action of most nucleases.

While complete digestion of methylphosphonate oligonucleotides to their constituent nucleosides for compositional analysis is challenging, partial digestion for sequence ladder generation is often unsuccessful. Enzymes like Nuclease P1 and Snake Venom Phosphodiesterase (SVP), commonly used for nucleic acid digestion, exhibit significantly reduced activity on methylphosphonate linkages.[5][6] This resistance leads to incomplete fragmentation and makes it impossible to generate a reliable sequence ladder.

Mass Spectrometry: The Gold Standard for Methylphosphonate Oligo Sequencing

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become the unequivocal method of choice for the sequence validation of methylphosphonate oligonucleotides.[2][3] This powerful technique can determine the precise molecular weight of the intact oligonucleotide and generate sequence-specific fragment ions, allowing for unambiguous sequence confirmation.

Ionspray tandem mass spectrometry has been successfully used to verify the sequences of methylphosphonate oligodeoxynucleotides.[3] The fragmentation patterns of methylphosphonate-modified oligonucleotides in mass spectrometry are distinct from those of their unmodified counterparts, with charges often located on the nucleobases, initiating the fragmentation.[7] This unique fragmentation behavior can be harnessed to obtain detailed sequence information.

Comparative Analysis: Enzymatic Digestion vs. Mass Spectrometry

The following table summarizes the key performance differences between enzymatic digestion and mass spectrometry for the validation of methylphosphonate oligonucleotide sequences.

ParameterEnzymatic Digestion with Nuclease P1 & SVPTandem Mass Spectrometry (e.g., ESI-MS/MS)
Principle Sequential cleavage of phosphodiester bonds by exonucleases to generate a sequence ladder.Ionization of the intact oligonucleotide and subsequent fragmentation to produce sequence-specific ions.
Applicability to MP Oligos Very low to negligible. The methylphosphonate linkage is highly resistant to nuclease activity.High. The method of choice for sequencing modified oligonucleotides.
Sequence Coverage Incomplete to none. Inability to cleave MP linkages prevents full sequence ladder generation.Typically 100% for oligonucleotides up to ~40-mers.[2]
Reliability Low. Results are not reproducible or representative of the full sequence.High. Provides unambiguous sequence confirmation.
Sensitivity Not applicable due to ineffectiveness.High. Picomole to femtomole quantities of sample are sufficient.
Throughput Low and labor-intensive, with poor outcomes.High. Amenable to automation and rapid analysis.
Information Obtained At best, partial information about unmodified sections of a chimeric oligo.Precise molecular weight of the intact molecule and full sequence information, including localization of modifications.

Experimental Protocols

Protocol 1: Attempted Enzymatic Digestion of Methylphosphonate Oligonucleotides

Disclaimer: This protocol is adapted from standard procedures for unmodified oligonucleotides and is provided for comparative purposes. Due to the nuclease resistance of methylphosphonate linkages, this method is expected to yield incomplete or no digestion.

Materials:

  • Methylphosphonate Oligonucleotide Sample

  • Nuclease P1 (from Penicillium citrinum)[5][8]

  • Snake Venom Phosphodiesterase (from Crotalus adamanteus)

  • Nuclease P1 Reaction Buffer (50 mM Sodium Acetate, pH 5.5)[8]

  • SVP Reaction Buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 8.9)

  • Alkaline Phosphatase (optional, for complete digestion to nucleosides)

  • Deionized, nuclease-free water

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Dissolve the methylphosphonate oligonucleotide in nuclease-free water to a final concentration of 10-20 µM.

  • Nuclease P1 Digestion:

    • In a microcentrifuge tube, combine 5 µL of the oligonucleotide solution with 5 µL of 2x Nuclease P1 Reaction Buffer.

    • Add 1-2 units of Nuclease P1.

    • Incubate at 37°C for 1-2 hours.

  • Snake Venom Phosphodiesterase Digestion:

    • To the Nuclease P1 reaction, add 2 µL of 10x SVP Reaction Buffer.

    • Add 0.1-0.5 units of Snake Venom Phosphodiesterase.

    • Incubate at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by heating at 95°C for 5 minutes or by adding a quenching solution (e.g., 0.5 M EDTA).

  • Analysis: Analyze the digestion products by LC-MS to identify any generated fragments.

Expected Outcome: Due to the nuclease resistance of the methylphosphonate backbone, it is anticipated that the majority of the oligonucleotide will remain intact. Any observed fragments are likely to be minimal and insufficient for sequence determination.

Protocol 2: Tandem Mass Spectrometry (ESI-MS/MS) for Methylphosphonate Oligonucleotide Sequencing

Materials:

  • Methylphosphonate Oligonucleotide Sample

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Ion-pairing agents (e.g., triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP)) for reversed-phase chromatography

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.[4]

Procedure:

  • Sample Preparation: Dissolve the methylphosphonate oligonucleotide in LC-MS grade water to a final concentration of 1-10 µM.

  • LC Separation (Optional but Recommended):

    • Inject the sample onto a reversed-phase column suitable for oligonucleotide analysis.

    • Elute with a gradient of acetonitrile in an aqueous mobile phase containing an ion-pairing agent (e.g., HFIP/TEA). This step helps to desalt the sample and separate it from any impurities.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the ESI source in negative ion mode.

    • Acquire a full scan MS spectrum to determine the molecular weight of the intact oligonucleotide and identify its charge state distribution.

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate a specific charge state of the parent ion in the mass spectrometer.

    • Fragment the isolated ions using collision-induced dissociation (CID) or other fragmentation techniques.

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Process the MS/MS spectrum to identify the series of fragment ions (e.g., a-B, w-ions for methylphosphonate oligos).[7]

    • Use specialized software to reconstruct the oligonucleotide sequence based on the mass differences between the observed fragment ions.

Visualizing the Workflows

EnzymaticDigestionWorkflow cluster_0 Enzymatic Digestion Oligo Methylphosphonate Oligo NucleaseP1 Nuclease P1 Digestion Oligo->NucleaseP1 SVP SVP Digestion NucleaseP1->SVP Quench Reaction Quenching SVP->Quench LCMS_Analysis LC-MS Analysis Quench->LCMS_Analysis Result Incomplete/No Fragmentation LCMS_Analysis->Result

Fig. 1: Workflow for attempted enzymatic digestion of a methylphosphonate oligonucleotide.

MassSpectrometryWorkflow cluster_1 Tandem Mass Spectrometry Oligo_MS Methylphosphonate Oligo LC_Separation LC Separation (Optional) Oligo_MS->LC_Separation ESI_MS Full Scan ESI-MS LC_Separation->ESI_MS MSMS Tandem MS (MS/MS) ESI_MS->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Sequence Full Sequence Confirmed Data_Analysis->Sequence

Fig. 2: Workflow for tandem mass spectrometry-based sequencing of a methylphosphonate oligonucleotide.

Conclusion

For the validation of methylphosphonate oligonucleotide sequences, the evidence overwhelmingly supports the use of tandem mass spectrometry as the primary and most reliable method. The inherent nuclease resistance of the methylphosphonate backbone renders enzymatic digestion methods impractical and ineffective for generating complete sequence information. By leveraging the power of high-resolution mass spectrometry, researchers can confidently and accurately verify the sequences of these therapeutically important molecules, ensuring the integrity of their research and development efforts.

References

A Comparative Guide to the In Vivo Toxicity of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oligonucleotides is vast, offering targeted modulation of gene expression for a wide array of diseases. However, the journey from bench to bedside is paved with challenges, a primary one being the in vivo toxicity of these synthetic nucleic acid molecules. Chemical modifications are essential to enhance their stability, binding affinity, and pharmacokinetic profile, but these very modifications can also trigger unintended biological consequences. This guide provides an objective comparison of the in vivo toxicity profiles of commonly used modified oligonucleotides, supported by experimental data, to aid in the selection of candidates with the most favorable safety profiles for in vivo use.

Comparative Toxicity of Modified Oligonucleotides

The in vivo toxicity of oligonucleotides can be broadly categorized as either hybridization-dependent or hybridization-independent. Hybridization-dependent toxicity arises from the oligonucleotide binding to unintended RNA sequences, leading to off-target gene modulation. Hybridization-independent toxicity is a consequence of the oligonucleotide's chemical nature and its interactions with cellular components, such as proteins. This guide focuses on the latter, as it is largely determined by the chemical modification of the oligonucleotide.

The following table summarizes the in vivo toxicity data for five common oligonucleotide modifications: Phosphorothioate (B77711) (PS), 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and Phosphorodiamidate Morpholino Oligomers (PMO).

ModificationPrimary Organ(s) of ToxicityKey Toxicity FindingsQuantitative Data (where available)
Phosphorothioate (PS) Kidney, Liver, Spleen, Lymph Nodes- Dose-dependent activation of the alternative complement pathway. - Pro-inflammatory cytokine induction (TLR9-dependent for CpG motifs). - Prolongation of activated partial thromboplastin (B12709170) time (aPTT). - Accumulation of basophilic granules in renal tubular epithelial cells and macrophages.[1]A minor (30%) prolongation of aPTT was observed in monkeys at doses of 3 or 15 mg/kg.[1]
2'-O-Methyl (2'-OMe) Kidney, Liver- Generally well-tolerated. - Can exhibit sequence-dependent cytotoxicity, particularly with stable hairpin structures.[2][3] - Reduced immunostimulatory potential compared to PS-only oligonucleotides.Specific in vivo comparative toxicity data is limited in the reviewed literature.
2'-O-Methoxyethyl (2'-MOE) Kidney, Liver- Favorable safety profile in chronic studies.[4] - Class effects are not significantly different between various mouse strains (CD-1, CByB6F1, Tg.rasH2).[5] - Lower incidence and severity of class effects compared to PS ASOs.[4]Generally well-tolerated in chronic mouse studies with weekly subcutaneous injections of 10 or 30 mg/kg.[4]
Locked Nucleic Acid (LNA) Liver- Higher propensity for hepatotoxicity compared to other chemistries.[6] - Can cause dose-dependent increases in plasma transaminases (ALT, AST) and hepatocyte necrosis.[7][8] - Toxicity is sequence-dependent and can be predicted to some extent by dinucleotide composition.[9]- GSK2910632A (LNA gapmer) induced a 42-fold increase in ALT and a 25-fold increase in AST in mice. - GSK2910557A (LNA gapmer) caused a 12-fold increase in ALT and a 4.1-fold increase in AST in mice.[8]
Phosphorodiamidate Morpholino Oligomer (PMO) Kidney- Generally well-tolerated with a favorable safety profile.[10][11] - Non-adverse renal tubular basophilia and vacuolation observed at high doses.[10] - No evidence of frank nephrotoxicity (no necrosis or glomerular lesions).[10] - Octa-guanidine-dendrimer-conjugated PMOs can cause significant toxicity.[12][13]No adverse effects on renal function tests (serum creatinine (B1669602) or urea (B33335) nitrogen) were observed in non-human primates at doses up to 320 mg/kg.[10]

Experimental Protocols

The following is a generalized methodology for key experiments cited in the comparison of modified oligonucleotide toxicity.

In Vivo Toxicity Assessment in Rodents

  • Animal Models: Male CD-1 or Balb/c mice are commonly used.

  • Oligonucleotide Administration: Oligonucleotides are typically dissolved in sterile saline or phosphate-buffered saline (PBS) and administered via intravenous (IV) or subcutaneous (SC) injection. Dosing regimens can range from a single high dose to repeated administrations over several weeks.

  • Toxicity Monitoring:

    • Clinical Observations: Animals are monitored for clinical signs of toxicity, including changes in body weight, food consumption, and overall behavior.

    • Blood Chemistry: Blood samples are collected at specified time points to measure markers of liver injury (alanine aminotransferase - ALT, aspartate aminotransferase - AST) and kidney function (blood urea nitrogen - BUN, creatinine).

    • Hematology: Complete blood counts are performed to assess effects on red blood cells, white blood cells, and platelets.

    • Cytokine Analysis: Plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.

  • Histopathology: At the end of the study, animals are euthanized, and major organs (liver, kidneys, spleen, etc.) are collected, weighed, and processed for histopathological examination to identify any cellular changes or damage.

Visualizing In Vivo Toxicity Assessment and Mechanisms

To better understand the processes involved in evaluating and mediating oligonucleotide toxicity, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_preclinical Preclinical In Vivo Toxicity Assessment cluster_analysis Data Analysis start Oligonucleotide Candidate Selection (PS, 2'-OMe, 2'-MOE, LNA, PMO) dosing Animal Dosing (e.g., Mouse, IV or SC) start->dosing monitoring In-Life Monitoring (Body Weight, Clinical Signs) dosing->monitoring sampling Blood & Tissue Collection monitoring->sampling biochem Serum Chemistry (ALT, AST, BUN) sampling->biochem hematology Hematology sampling->hematology cytokines Cytokine Profiling (ELISA) sampling->cytokines histopath Histopathology sampling->histopath end Toxicity Profile Assessment biochem->end hematology->end cytokines->end histopath->end

Figure 1. A generalized experimental workflow for the in vivo toxicity assessment of modified oligonucleotides.

Certain oligonucleotide modifications, particularly phosphorothioates containing CpG motifs, can be recognized by Toll-like receptor 9 (TLR9), leading to an innate immune response.

tlr9_pathway cluster_pathway TLR9 Signaling Pathway in Immune Cells cluster_endosome ps_oligo Phosphorothioate Oligonucleotide (with CpG motif) endosome Endosome ps_oligo->endosome Endocytosis tlr9 TLR9 myd88 MyD88 tlr9->myd88 recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb irf7 IRF7 Activation traf6->irf7 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines ifn Type I Interferons (IFN-α/β) irf7->ifn

Figure 2. Simplified signaling pathway of TLR9 activation by phosphorothioate oligonucleotides containing CpG motifs.

Conclusion

The choice of chemical modification is a critical determinant of the in vivo safety profile of an oligonucleotide therapeutic. While phosphorothioate backbones are crucial for nuclease resistance, they can introduce class-specific toxicities related to immune stimulation and complement activation. Second-generation modifications like 2'-OMe and 2'-MOE generally offer an improved safety profile. LNA modifications, while enhancing potency, have a higher propensity for hepatotoxicity, requiring careful sequence design and screening. PMOs stand out for their excellent safety profile, though their delivery can be a challenge. This guide serves as a starting point for researchers to make informed decisions in the design and selection of modified oligonucleotides for in vivo applications, ultimately contributing to the development of safer and more effective nucleic acid-based therapies.

References

Safety Operating Guide

Personal protective equipment for handling 5'-O-DMTr-dU-methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety, handling, and disposal information for 5'-O-DMTr-dU-methyl phosphonamidite. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the general properties of phosphoramidites and established laboratory safety protocols for handling hazardous chemicals. It is imperative to handle this substance with caution in a controlled laboratory setting.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical safety gogglesEssential to prevent eye contact with the powder or solution.
Face shieldTo be worn in addition to goggles, especially when there is a splash hazard during solution preparation or transfer.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Due to the unknown permeability of this specific compound, consider double-gloving. Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Chemical-resistant apron or coverallsRecommended when handling larger quantities or during procedures with a higher risk of splashing.
Respiratory Protection Dust mask (e.g., N95)Recommended when handling the solid powder to prevent inhalation.[2]
Air-purifying respiratorShould be available and used based on a risk assessment of the specific procedure, especially in case of a spill or inadequate ventilation.

II. Operational Plan: Step-by-Step Handling Procedures

A. Storage and Preparation:

  • Storage: Store this compound in a tightly sealed container in a freezer at -20°C in a dry, well-ventilated area.[3] Phosphoramidites are moisture-sensitive.[4]

  • Preparation:

    • Work in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure and contact.[5]

    • Ensure all glassware and solvents are anhydrous, as phosphoramidites are sensitive to moisture.[4][6]

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.

B. Weighing and Solution Preparation:

  • Weighing: When weighing the solid phosphonamidite, use a containment balance or weigh it within the fume hood to avoid generating dust.

  • Solution Preparation:

    • Slowly add the solid this compound to the anhydrous solvent (e.g., acetonitrile) to avoid splashing.[5]

    • If the compound is an oil, it may need to be dissolved directly in the vial before transfer.[4]

    • Use a syringe for transferring solutions to maintain anhydrous conditions.[4]

C. Use in Oligonucleotide Synthesis:

  • This compound is a key reagent in automated oligonucleotide synthesis.[7][8][9]

  • The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.[7][9][10]

  • Ensure the phosphonamidite solution is properly installed on the DNA synthesizer according to the manufacturer's instructions.

D. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

III. Disposal Plan: Step-by-Step Waste Management

The primary method for the safe disposal of phosphonamidite waste involves a controlled deactivation through hydrolysis.[5]

A. Deactivation of Unused/Expired Solid Waste:

  • Dissolution: In a chemical fume hood, carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile (B52724).

  • Hydrolysis:

    • Prepare a 5% aqueous solution of sodium bicarbonate.

    • Slowly and with stirring, add the acetonitrile solution of the phosphonamidite to the sodium bicarbonate solution. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[5]

    • Allow the mixture to stir at room temperature for at least 24 hours to ensure complete deactivation of the phosphoramidite.[5]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container for aqueous chemical waste.[5]

B. Disposal of Contaminated Materials:

  • Empty Containers: Empty containers of phosphonamidites should be triple-rinsed with a suitable solvent (e.g., acetonitrile). The rinsate should be collected and treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as solid hazardous waste.

C. Final Disposal:

  • All hazardous waste containers must be sealed, properly labeled, and disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[5]

  • Do not dispose of phosphonamidite waste down the drain.[1]

IV. Experimental Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in Fume Hood/Glove Box prep_ppe->prep_area Enter work area prep_reagents Prepare Anhydrous Reagents prep_area->prep_reagents Ensure safe environment handle_weigh Weigh Solid prep_reagents->handle_weigh Ready for handling handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve Prepare solution handle_use Use in Synthesis handle_dissolve->handle_use Ready for use disp_deactivate Deactivate Waste (Hydrolysis) handle_use->disp_deactivate Generate waste disp_collect Collect in Labeled Container disp_deactivate->disp_collect Neutralize reactivity disp_dispose Dispose via EHS disp_collect->disp_dispose Final disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.